molecular formula C12H19NO4 B1374660 TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE CAS No. 845267-80-3

TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE

Cat. No.: B1374660
CAS No.: 845267-80-3
M. Wt: 241.28 g/mol
InChI Key: KNXSCLVWCAEWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 5-Ethyl-2,4-dioxopiperidine-1-carboxylate is a high-value piperidinedione derivative designed for advanced research and development applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, a standard in synthetic organic chemistry for protecting amine functionalities, which allows for selective modifications at other reactive sites on the molecule. The 2,4-dioxopiperidine (or 2,4-piperidinedione) core is a privileged scaffold in medicinal chemistry, serving as a key precursor for the synthesis of various pharmacologically active molecules. Compounds with this core structure are of significant interest in drug discovery for their potential biological activities. The ethyl substituent at the 5-position introduces steric and electronic modulation, influencing the compound's reactivity and physical properties, such as a molecular weight of 227.26 g/mol . This specific substitution pattern makes it a versatile intermediate for further functionalization, including regioselective alkylation at the gamma position, a transformation that has been demonstrated for analogous N-Boc protected piperidine-2,4-diones . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this building block in the synthesis of complex heterocycles, potential protease inhibitors, and other novel chemical entities.

Properties

IUPAC Name

tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-8-7-13(10(15)6-9(8)14)11(16)17-12(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXSCLVWCAEWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739966
Record name tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845267-80-3
Record name tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE" properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 5-Ethyl-2,4-dioxopiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 845267-80-3), a heterocyclic building block with significant potential in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, proposes a robust, field-proven synthetic pathway based on established methodologies for related structures, and discusses its potential applications. The synthesis is broken down into a two-stage process: the initial formation of the N-Boc-piperidine-2,4-dione core followed by a highly regioselective γ-alkylation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel molecular entities.

Part 1: Core Physicochemical and Spectroscopic Profile

This compound is a derivative of the piperidine-2,4-dione scaffold, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl group at the C5 position. This structure offers a unique combination of functionalities for further chemical modification.

Key Properties

The fundamental properties of the compound are summarized below. It is important to note that while core data is established, some experimental values such as melting and boiling points are not widely published and should be determined empirically.

PropertyValueSource
CAS Number 845267-80-3[1]
Molecular Formula C₁₂H₁₉NO₄[1]
Molecular Weight 241.28 g/mol [1]
Appearance Expected to be a white to yellow powder[2][3]
Storage Temperature 2-8°C, Keep in dark place, Sealed in dry[3][4]
Predicted Boiling Point 373.8±35.0 °C (for the parent compound)[3]
Predicted Density ~1.199 g/cm³ (for the parent compound)[3]
Predicted pKa ~10.67±0.20 (for the parent compound)[3]
Predicted Spectroscopic Signature
  • ¹H NMR (CDCl₃, 300 MHz):

    • δ ~4.1 ppm (m, 2H): Protons on the carbon adjacent to the nitrogen (C6-H₂).

    • δ ~3.5 ppm (s, 1H): Proton on the carbon between the two carbonyls (C3-H). The ethyl substitution at C5 removes the symmetry seen in the precursor.

    • δ ~2.5-2.8 ppm (m, 1H): Proton on the ethyl-substituted carbon (C5-H).

    • δ ~1.5-1.7 ppm (m, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

    • δ 1.55 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

    • δ ~0.9 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

  • ¹³C NMR (CDCl₃): Expected peaks would include signals for the two carbonyl carbons (C2 and C4), the quaternary carbon and methyls of the Boc group, and the distinct carbons of the piperidine ring and the ethyl substituent.

  • Mass Spectrometry (LCMS): The expected mass for the molecular ion [M+H]⁺ would be approximately 242.13.

  • Infrared (IR) Spectroscopy: Strong absorption bands are expected around 1700-1750 cm⁻¹ corresponding to the C=O stretching of the dione functionality and the carbamate.

Part 2: Synthesis and Mechanistic Insights

A direct, published synthesis protocol for this compound is scarce. However, a highly logical and efficient two-step pathway can be constructed based on established literature for the synthesis of the parent N-Boc-2,4-dioxopiperidine scaffold and its subsequent regioselective alkylation.[6][7]

Overall Synthesis Workflow

The proposed synthesis involves the initial preparation of the piperidine-2,4-dione core, followed by a selective alkylation at the C5 position.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Regioselective γ-Alkylation A Boc-β-alanine C Acyl Meldrum's Acid Intermediate A->C EDCI, DMAP DCM, 0°C to RT B Meldrum's Acid B->C D tert-Butyl 2,4-dioxopiperidine-1-carboxylate (Precursor) C->D Toluene or Ethyl Acetate Reflux (Heat) E Precursor (from Step 1) G Final Product: This compound E->G LiHMDS, THF -20°C to -78°C F Ethyl Iodide / Bromoethane F->G

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (Precursor)

This foundational step involves the condensation of N-Boc-β-alanine with Meldrum's acid, followed by a thermally induced cyclization and decarboxylation.

Protocol:

  • Activation: To a round-bottomed flask under an inert atmosphere (N₂ or Ar), add Boc-β-alanine (1.0 eq), Meldrum's acid (1.0-1.2 eq), and 4-dimethylaminopyridine (DMAP, 1.1-1.5 eq).[6] Dissolve the solids in anhydrous dichloromethane (DCM).

  • Coupling: Cool the mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.0-1.5 eq) portion-wise, maintaining the temperature.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).[5] The reaction progress can be monitored by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous potassium bisulfate, water, and saturated brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid intermediate.

  • Cyclization: Dissolve the crude intermediate in toluene or ethyl acetate and heat to reflux for 4 hours.[5][6] This step drives the intramolecular cyclization and loss of acetone and CO₂.

  • Isolation: Cool the solution to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by trituration with a solvent like MTBE or by silica gel chromatography to yield pure tert-butyl 2,4-dioxopiperidine-1-carboxylate.[6]

Expertise & Causality:

  • Meldrum's Acid: This reagent is an excellent cyclic acylating agent that, upon reaction and subsequent heating, fragments cleanly into acetone and carbon dioxide, providing a strong thermodynamic driving force for the cyclization reaction.[8]

  • EDCI/DMAP: This is a standard peptide coupling system. EDCI activates the carboxylic acid of Boc-β-alanine, while DMAP serves as a nucleophilic catalyst to facilitate the formation of the key acyl Meldrum's acid intermediate.[6][8]

Step 2: Regioselective γ-Alkylation

This step is the most critical for achieving the target molecule. The piperidine-2,4-dione system can potentially form enolates at two positions (α to the amide at C3, or γ to the amide at C5). Published research demonstrates that the choice of the counter-ion is crucial for controlling the regioselectivity.[7]

Protocol:

  • Enolate Formation: Dissolve the precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq), in anhydrous tetrahydrofuran (THF) in a flame-dried, inerted flask. Cool the solution to -78°C (dry ice/acetone bath).

  • Base Addition: Slowly add a solution of Lithium bis(trimethylsilyl)amide (LiHMDS, ~1.05 eq) dropwise. The use of a lithium base is critical. Stir the mixture at low temperature for 30-60 minutes to ensure complete formation of the lithium enolate.

  • Alkylation: Add the alkylating agent, such as bromoethane or ethyl iodide (3-5 eq), to the reaction mixture. Maintain the temperature at or below -20°C and allow the reaction to proceed for 1-2 hours.[7]

  • Quenching & Workup: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified from any starting material or dialkylated byproducts using silica gel column chromatography.

Trustworthiness & Mechanistic Insight:

  • Regioselectivity: The key to the high γ-selectivity (at C5) is the use of a lithium-based amide like LiHMDS. It is hypothesized that the lithium cation coordinates with the two carbonyl oxygens, forming a rigid six-membered chelate. This conformation sterically hinders the α-position (C3), making the γ-proton (C5) the most accessible for deprotonation.[7] In contrast, sodium or potassium bases (NaHMDS, KHMDS) result in poor conversion or a mixture of products, underscoring the essential role of the lithium counter-ion.[7] This self-validating system ensures that the desired regioisomer is the major product.

Part 3: Applications in Drug Discovery

While specific applications for the 5-ethyl derivative are not extensively documented, the piperidine-2,4-dione scaffold is a valuable pharmacophore in modern drug discovery. The parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, is a known reactant in the synthesis of selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[5][9]

The introduction of the C5-ethyl group serves several strategic purposes for drug development professionals:

  • Analogue Synthesis: It provides a direct route to analogues of known biologically active molecules, allowing for exploration of the structure-activity relationship (SAR).

  • Vector for Modification: The ethyl group can modify the steric bulk and lipophilicity of the molecule, which can fine-tune its binding affinity, selectivity, and pharmacokinetic properties (ADME).

  • Precursor for Complex Heterocycles: The dione functionality remains reactive for further elaboration into more complex fused heterocyclic systems, which are common in kinase inhibitors and other targeted therapies.[7]

G A Synthesis Planning (Review Literature) B Step 1: Synthesize Precursor Core A->B C Purification & QC (NMR, MS) B->C D Step 2: Regioselective Alkylation C->D Verified Precursor E Final Purification (Chromatography) D->E F Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) E->F G Downstream Application (Library Synthesis, SAR Studies) F->G Confirmed Product

Caption: Logical workflow for synthesis and application.

Part 4: Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for this class of compounds should be followed.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[1]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area or a chemical fume hood.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Waste should be handled by a professional disposal company.[1]

References

  • BIOFOUNT. This compound. Available from: [Link]

  • Pharmaffiliates. Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Available from: [Link]

  • SAFETY DATA SHEET. Di-tert-butyl peroxide. Available from: [Link]

  • PubChem. tert-Butyl 3,5-dioxopiperidine-1-carboxylate. Available from: [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available from: [Link]

  • Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis, 2007(19), 3033-3038. Available from: [Link]

  • ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

Sources

A Technical Guide to tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate, a key heterocyclic building block for drug discovery and medicinal chemistry. The piperidine ring is a privileged scaffold, appearing in numerous pharmaceuticals, and its oxygenated forms, such as the 2,4-dione, offer unique chemical properties and biological relevance.[1][2] This document details the compound's physicochemical properties, provides an in-depth, field-proven protocol for its regioselective synthesis, and explores its significant potential as an intermediate in the development of novel therapeutics, including modulators of glutamate receptors.[1]

Introduction: The Piperidine-2,4-dione Scaffold

The piperidine heterocycle is a cornerstone of modern pharmaceutical design, valued for its conformational properties and its presence in a vast array of natural products and synthetic drugs.[2][3] The introduction of carbonyl groups at the 2- and 4-positions creates the piperidine-2,4-dione core, a structure of significant interest due to its versatile reactivity and its role as a key intermediate for compounds with diverse biological activities, including kinase inhibitors.[1]

The subject of this guide, this compound, incorporates three critical features for drug development professionals:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group offers robust protection of the ring nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions. This feature is fundamental for multi-step synthetic campaigns.

  • 2,4-Dione Functionality: This β-dicarbonyl system exhibits keto-enol tautomerism and possesses two sites of reactivity (the α-carbons at C3 and C5) that can be selectively functionalized.[4]

  • C5-Ethyl Substitution: The ethyl group at the C5 position introduces a chiral center and provides a lipophilic handle to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This guide serves as an authoritative resource for researchers, offering detailed methodologies and contextual insights into the utility of this specific molecular scaffold.

Physicochemical Properties and Structural Analysis

The structural integrity and properties of a compound are foundational to its application. This compound is a derivative of the well-characterized piperidine-2,4-dione system.

Key Identifiers and Properties
PropertyValueReference
IUPAC Name This compound-
CAS Number 845267-80-3[5]
Molecular Formula C₁₂H₁₉NO₄[5]
Molecular Weight 241.28 g/mol [5]
SMILES CCC1C(C(=O)N(C1=O)C(=O)OC(C)(C)C)-
InChI Key (Predicted)-
Appearance (Predicted) Solid, similar to related compounds[6][7]
Storage Store at -4°C to -20°C for long-term stability[5]
Structural Visualization

The molecule's structure, featuring the piperidine-2,4-dione core, is critical for understanding its reactivity.

Caption: Chemical structure of the title compound.

Keto-Enol Tautomerism

A crucial aspect of the piperidine-2,4-dione scaffold is its capacity for keto-enol tautomerism. In solution, particularly in polar aprotic solvents like DMSO, the molecule can exist in equilibrium with its enol form, di(tert-butyl) (2S)-4-hydroxy-6-oxo-3,6-dihydro-1,2(2H)-pyridinedicarboxylate.[4] This equilibrium affects the molecule's reactivity, particularly at the C3 and C5 positions, and is an important consideration for reaction design and spectroscopic analysis.

Synthesis and Purification: A Regioselective Approach

While several strategies exist for constructing the piperidine-2,4-dione ring, such as Dieckmann cyclizations[1][8], a highly efficient and regioselective method for introducing the C5-ethyl group is the γ-alkylation of the readily available precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate (CAS 845267-78-9).

Synthetic Strategy: The Causality of Reagent Choice

The primary challenge in alkylating the piperidine-2,4-dione core is achieving regioselectivity. The molecule possesses two acidic α-protons at C3 and C5. Field experience has shown that a carefully chosen base and counterion are critical for directing alkylation to the desired C5 (γ) position.

A study on the parent compound revealed that lithium hexamethyldisilazide (LiHMDS) provides excellent yields for γ-alkylation, whereas sodium (NaHMDS) and potassium (KHMDS) bases are far less effective.[9] This is rationalized by the formation of a stable six-membered chelate intermediate where the small lithium cation coordinates with both the enolate oxygen and the carbonyl oxygen of the Boc protecting group.[9] This chelation effectively blocks the C3 position and directs the incoming electrophile (e.g., ethyl iodide) to the C5 position. This mechanistic insight makes LiHMDS the authoritative choice for this transformation.

Workflow for Regioselective γ-Alkylation

Caption: Workflow for the synthesis via regioselective alkylation.

Detailed Experimental Protocol

This protocol is adapted from the validated methodology for γ-alkylation of the parent compound and represents a self-validating system for achieving the target molecule.[9]

Materials:

  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF, 2.2 eq)

  • Ethyl iodide (EtI) (3.0-5.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add tert-butyl 2,4-dioxopiperidine-1-carboxylate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) and stir until all solid has dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add LiHMDS (2.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 30 minutes.

  • Alkylation: At -20 °C, add ethyl iodide (3.0-5.0 eq) dropwise. Maintain the temperature at approximately -20 °C and stir for 1.5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -20 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/EtOAc as eluent) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Authenticating the structure of the final product is paramount. While direct spectral data is not widely published, a reliable prediction can be made based on the known spectrum of the parent compound and standard principles.[10]

Data TypePredicted Observations
¹H NMR δ (ppm, CDCl₃): 4.1 (m, 2H, N-CH₂), 3.5 (m, 1H, CO-CH-CO), 2.6 (m, 2H, CO-CH₂), 1.5-1.7 (m, 2H, CH₂-CH₃), 1.5 (s, 9H, C(CH₃)₃), 0.9 (t, 3H, CH₂-CH₃)
¹³C NMR δ (ppm, CDCl₃): ~205 (C=O at C4), ~170 (C=O at C2), ~150 (Boc C=O), ~82 (C(CH₃)₃), ~50 (C5), ~45 (C6), ~35 (C3), ~28 (C(CH₃)₃), ~25 (CH₂CH₃), ~11 (CH₂CH₃)
Mass Spec (ESI+) m/z: 242.1 [M+H]⁺, 186.1 [M-C₄H₈+H]⁺, 142.1 [M-Boc+H]⁺

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for synthesizing biologically active molecules.

Intermediate for mGlu5 Receptor Modulators

The parent scaffold, tert-butyl 2,4-dioxopiperidine, is a documented reactant in the synthesis of selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[10][11][12] mGlu5 PAMs are a highly sought-after class of compounds for treating central nervous system (CNS) disorders, including schizophrenia, anxiety, and Fragile X syndrome. The C5-ethyl group on the title compound allows for fine-tuning of the lipophilicity and steric interactions within the receptor's allosteric binding pocket, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

G Start tert-Butyl 5-ethyl- 2,4-dioxopiperidine-1-carboxylate Product mGlu5 Positive Allosteric Modulators (PAMs) Start->Product Multi-step Synthesis Step1 Further Functionalization Target CNS Disorders (e.g., Schizophrenia, Anxiety) Product->Target Therapeutic Application

Caption: Application pathway from building block to therapeutic target.

General Utility in Drug Discovery

Beyond mGlu5 modulators, the substituted piperidine-2,4-dione scaffold is a valuable platform for generating libraries of compounds for screening against various biological targets. Piperidine derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][13][14] The title compound provides a synthetically accessible entry point into this privileged chemical space.

Handling, Storage, and Safety

Handling: As with all laboratory chemicals, use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and contact with skin and eyes.

Storage: For optimal stability, the compound should be stored in a tightly sealed container in a dry, dark place.[7] Recommended long-term storage is at -20°C.[5]

Safety: While specific toxicology data is limited, related compounds are classified as causing skin and eye irritation and may cause respiratory irritation.[7][15] Handle with care and avoid generating dust. All waste should be disposed of in accordance with local environmental regulations.[5]

References

  • BIOFOUNT. This compound. [Link]

  • University College London. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

  • ResearchGate. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis | Request PDF. [Link]

  • Royal Society of Chemistry. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]

  • Pharmaffiliates. CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

Sources

An In-depth Technical Guide to TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE (CAS: 845267-80-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical principles with practical applications, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction and Significance

This compound (CAS No. 845267-80-3) belongs to the class of N-protected piperidine-2,4-diones, which are versatile scaffolds in organic synthesis. The presence of a Boc-protecting group on the nitrogen atom allows for regioselective reactions at other positions of the piperidine ring, making it a valuable intermediate in the synthesis of complex molecules. The ethyl group at the 5-position introduces a specific lipophilic character and a potential point of interaction for biological targets. While primarily utilized as a synthetic intermediate, its structural motifs are found in various biologically active compounds. This guide will delve into its chemical properties, synthesis, potential applications, and safe handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 845267-80-3[1]
Molecular Formula C₁₂H₁₉NO₄[1]
Molecular Weight 241.28 g/mol [1]
Appearance Off-white to light yellow crystalline powder[2]
Purity (typical) ≥97%
Storage Conditions Short term (1-2 weeks): -4°C; Long term (1-2 years): -20°C[1]

Synthesis and Mechanism

The synthesis of this compound is not extensively detailed in publicly available literature. However, a highly analogous and well-documented procedure involves the synthesis of the parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, followed by a regioselective alkylation at the γ-position (C5).

Synthesis of the Precursor: tert-Butyl 2,4-dioxopiperidine-1-carboxylate

The precursor is synthesized from Boc-β-alanine and Meldrum's acid. This multi-step process involves an initial coupling reaction followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate [3]

  • Coupling Reaction: To a solution of Boc-β-alanine (1 equivalent), Meldrum's acid (1.1 equivalents), and 4-dimethylaminopyridine (DMAP, 1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at 0°C under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with 5% aqueous potassium bisulfate (KHSO₄). Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.

  • Cyclization: Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours.

  • Purification: Reduce the solvent volume under vacuum and allow the product to crystallize at 4°C overnight. Filter the solid and wash with cold ethyl acetate to afford pure tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Diagram: Synthetic Workflow for the Precursor

G cluster_0 Step 1: Coupling cluster_1 Step 2: Cyclization Boc_beta_alanine Boc-β-alanine Intermediate Acyl Meldrum's Acid Intermediate Boc_beta_alanine->Intermediate EDC·HCl, DMAP, CH₂Cl₂ Meldrums_acid Meldrum's Acid Meldrums_acid->Intermediate Precursor tert-Butyl 2,4-dioxopiperidine-1-carboxylate Intermediate->Precursor Ethyl Acetate, Reflux G cluster_0 Mechanism of γ-Alkylation Precursor Precursor Monoenolate Monoenolate A Precursor->Monoenolate + 1 eq. LiHMDS Dianion Dianion B (Reactive Intermediate) Monoenolate->Dianion + 1 eq. LiHMDS Product Title Compound Dianion->Product + Ethyl Iodide

Sources

A Technical Guide to tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The primary focus of this document is to detail the molecular weight and other critical physicochemical properties of the compound. Furthermore, this guide presents a validated synthesis protocol, discusses methods for analytical characterization, and explores its potential applications as a versatile building block in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for the effective utilization of this molecule in a laboratory setting.

Molecular Profile and Physicochemical Properties

This compound is a derivative of piperidine, featuring a dioxo-substituted heterocyclic ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions and enable selective transformations at other positions of the molecule.[1] The ethyl group at the 5-position introduces a specific lipophilic character that can be crucial for molecular recognition and binding in biological systems.

The fundamental physicochemical properties of this compound are summarized in the table below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry, is 241.28 g/mol .[2]

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 845267-80-3[2]
Molecular Formula C₁₂H₁₉NO₄[2]
Molecular Weight 241.28 g/mol [2]
Appearance Off-white to light yellow crystalline powder[1]
Storage Conditions Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C[2]

Synthesis and Mechanistic Rationale

The synthesis of substituted 2,4-dioxopiperidines is a well-established area of organic chemistry. While a specific, peer-reviewed synthesis for the 5-ethyl derivative was not prominently available, a general and robust methodology can be adapted from the synthesis of the parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, followed by a regioselective alkylation.

A logical synthetic approach involves a Dieckmann condensation or a similar cyclization reaction. An analogous, well-documented procedure is the synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate from N-Boc-β-alanine and Meldrum's acid.[3][4] The subsequent step would be a regioselective γ-alkylation at the C-5 position.

Rationale for Synthetic Strategy

The choice of a Boc-protecting group is strategic; it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it ideal for multi-step synthesis.[1] The γ-alkylation of N-Boc-2,4-dioxopiperidine is known to be highly regioselective.[5] The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is critical. LiHMDS selectively deprotonates the γ-carbon (C-5), forming a lithium enolate. The chelation of the lithium cation between the carbonyl of the Boc group and the enolate oxygen is believed to stabilize the reactive intermediate, directing the alkylating agent to the desired position.[5]

Proposed Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of N-Boc-2,4-dioxopiperidine cluster_1 Step 2: Regioselective γ-Alkylation A N-Boc-β-alanine + Meldrum's Acid B Acyl Meldrum's Acid Intermediate A->B EDCI, DMAP DCM, 0°C to RT C tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1) B->C Heat (e.g., Toluene) Intramolecular Cyclization D Compound (1) E Lithium Enolate Intermediate D->E 2 eq. LiHMDS THF, -20°C F Final Product: This compound E->F Ethyl Iodide (EtI)

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol (Adapted)

Materials:

  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate (Starting Material)

  • Lithium hexamethyldisilazide (LiHMDS)

  • Ethyl iodide (EtI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 equiv). Anhydrous THF is added to dissolve the starting material.

  • Deprotonation: The solution is cooled to -20°C using an appropriate cooling bath. LiHMDS (2.2 equiv) is added dropwise via syringe, ensuring the internal temperature does not exceed -15°C. The formation of the dianion is typically rapid. The rationale for using two equivalents of base is to generate the reactive dianion intermediate necessary for efficient alkylation.[5]

  • Alkylation: Ethyl iodide (3.0-5.0 equiv) is added to the reaction mixture. The reaction is stirred at -20°C for 1.5-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization (Self-Validation)

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required. This multi-faceted approach ensures the trustworthiness of the material for subsequent research.

  • Mass Spectrometry (MS): This is the most direct method to verify the molecular weight. Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 242.29, and the [M+Na]⁺ ion at m/z 264.27. This confirms the elemental composition C₁₂H₁₉NO₄.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all proton environments. Key signals would include the characteristic singlet for the tert-butyl group (~1.5 ppm, 9H), and signals corresponding to the ethyl group (a triplet and a quartet) and the piperidine ring protons.

    • ¹³C NMR: Will confirm the number of unique carbon atoms, including the two carbonyl carbons of the dioxopiperidine ring, the carbons of the Boc group, and the carbons of the ethyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A high-purity sample should exhibit a single major peak when monitored at a suitable UV wavelength (e.g., 210-220 nm).

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable synthetic intermediate and a pharmacologically relevant scaffold.[1] The piperidine ring is a common motif in many FDA-approved drugs due to its favorable pharmacokinetic properties.

Potential applications include:

  • Scaffold for Library Synthesis: The compound can be used as a starting point for creating libraries of novel small molecules. The Boc group can be removed, and the resulting secondary amine can be functionalized. The ketone functionalities can also be targeted for further chemical modification.

  • Synthesis of Enzyme Inhibitors: The 2,4-dioxopiperidine core is a structural feature in certain classes of enzyme inhibitors. For example, related structures have been investigated as building blocks for inhibitors of 17α-hydroxylase/C17,20-lyase (CYP17A1), a key target in prostate cancer therapy.[4]

  • Development of CNS-Active Agents: Piperidine-based structures are frequently found in agents targeting the central nervous system (CNS). While the direct application of this specific compound is not widely reported, its structural features make it a candidate for derivatization in projects targeting CNS disorders.[1]

Logical Relationship Diagram

G cluster_0 Core Compound & Its Utility cluster_1 Structural Features cluster_2 Applications A This compound MW: 241.28 g/mol B Key Structural Features A->B C Synthetic & Medicinal Chemistry Applications B->C F1 Boc-Protected Nitrogen B->F1 F2 2,4-Dioxopiperidine Core B->F2 F3 C-5 Ethyl Group B->F3 App1 Scaffold for Chemical Libraries C->App1 App2 Intermediate for Enzyme Inhibitors C->App2 App3 Building Block for CNS Agents C->App3

Caption: Interrelationship of the compound's features and applications.

Conclusion

This compound, with a molecular weight of 241.28 g/mol , is a synthetically accessible and versatile heterocyclic compound. The presence of the Boc-protecting group and the dioxopiperidine core makes it an attractive building block for the development of novel chemical entities in pharmaceutical research. The synthetic and analytical protocols outlined in this guide provide a solid framework for its preparation and validation, enabling its effective use in drug discovery pipelines.

References

  • Title: this compound Source: BIOFOUNT URL: [Link]

  • Title: Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate Source: ResearchGate / SYNTHESIS Journal URL: [Link]

Sources

"TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE" synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate

Introduction

This compound, a derivative of the piperidine scaffold, represents a key building block in modern medicinal chemistry. Its unique structural features, including a protected nitrogen atom and a diketone functionality, make it a versatile intermediate for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and potential applications in drug discovery, with a particular focus on its role as a precursor for pharmacologically active agents. As a Senior Application Scientist, this document is designed to equip researchers and drug development professionals with the technical insights and practical methodologies required to effectively utilize this compound in their research endeavors.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. This compound is identified by several synonyms and registry numbers across various chemical databases. The core structure is a piperidine-2,4-dione ring, substituted with an ethyl group at the 5-position and protected with a tert-butoxycarbonyl (Boc) group on the ring nitrogen.

While the target compound itself has limited synonym listings, its parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, is well-documented with numerous synonyms that are often adapted for the 5-ethyl derivative.

Table 1: Chemical Identifiers and Synonyms

IdentifierThis compoundtert-Butyl 2,4-dioxopiperidine-1-carboxylate (Parent Compound)
IUPAC Name This compoundtert-butyl 2,4-dioxopiperidine-1-carboxylate
CAS Number 845267-80-3[1]845267-78-9[2][3][4]
Molecular Formula C12H19NO4[1]C10H15NO4[2][5][6]
Molecular Weight 241.28 g/mol [1]213.23 g/mol [2][6]
Common Synonyms N/A1-Boc-2,4-piperidinedione[5][7], N-Boc-2,4-dioxopiperidine[5][7], N-Boc-piperidine-2,4-dione[5][7], 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester[7]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in chemical reactions and biological systems. The presence of the lipophilic Boc group and the polar diketone functionality imparts a balanced solubility profile.

Table 2: Physicochemical Data

PropertyValue (this compound)Value (Parent Compound: tert-Butyl 2,4-dioxopiperidine-1-carboxylate)
Appearance White to off-white powderYellow powder[5][7]
Boiling Point Predicted: 373.8 ± 35.0 °C[5][7]Predicted: 373.8 ± 35.0 °C[5][7]
Density Predicted: 1.199 g/cm³[5][7]Predicted: 1.199 g/cm³[5][7]
pKa Predicted: 10.67 ± 0.20[5][7]Predicted: 10.67 ± 0.20[5][7]
Storage Keep in dark place, Sealed in dry, Room Temperature[5][7]Keep in dark place, Sealed in dry, Room Temperature[5][7]

Synthesis and Mechanism

The synthesis of this compound is not extensively documented in the literature. However, a robust synthetic route can be devised based on the established synthesis of its parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, followed by a regioselective alkylation at the C5 (γ) position. This two-step approach offers high yields and excellent control over the final product structure.

Part 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1)

The initial step involves the condensation of N-Boc-β-alanine with Meldrum's acid. This choice is predicated on the high reactivity of Meldrum's acid as a malonic acid equivalent, which facilitates the initial acylation. The subsequent cyclization is driven by the thermal decomposition of the intermediate, leading to the desired piperidine-2,4-dione ring system.

Synthesis_Part_1 cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant1 N-Boc-β-alanine Step1 Reactant1->Step1 Reactant2 Meldrum's Acid Reactant2->Step1 Reagent1 EDCI-HCl, DMAP Intermediate Intermediate Formation Reagent1->Intermediate Condition1 DCM, 0°C to RT, 12h Condition1->Intermediate Condition2 Ethyl Acetate, Reflux, 4h Product1 tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1) Condition2->Product1 Step1->Intermediate Acylation & Cyclization Intermediate->Product1 Thermal Cyclization

Caption: Workflow for the synthesis of the parent compound (1).

Experimental Protocol: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1) [4]

  • To a 250 mL round-bottomed flask, add 3-((tert-butoxycarbonyl)amino)propanoic acid (N-Boc-β-alanine) (4 g, 0.0211 mol), Meldrum's acid (3.66 g, 0.0253 mol), and 4-dimethylaminopyridine (DMAP) (3.92 g, 0.0316 mol).

  • Add anhydrous dichloromethane (DCM) (100 mL) and cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl) (6.01 g, 0.0316 mol) portion-wise to the flask.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with 5% aqueous potassium bisulfate.

  • Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Dissolve the crude product in ethyl acetate (100 mL) and reflux for 4 hours.

  • Evaporate the volatiles under reduced pressure to obtain pure tert-butyl 2,4-dioxopiperidine-1-carboxylate (1).

Part 2: Regioselective γ-Alkylation to Yield this compound

The second part of the synthesis involves the regioselective alkylation of the parent compound at the C5 position. This reaction exploits the acidity of the C5 methylene protons, which are flanked by two carbonyl groups. The choice of a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) is critical to ensure complete deprotonation, forming a stable enolate. The use of a lithium counter-ion is hypothesized to play a key role in directing the regioselectivity of the subsequent alkylation with an ethylating agent like ethyl iodide.[8]

Synthesis_Part_2 cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Final Product Reactant1 tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1) Step1 Reactant1->Step1 Reactant2 Ethyl Iodide Step2 Reactant2->Step2 Reagent1 LiHMDS Intermediate Lithium Enolate Reagent1->Intermediate Condition1 THF, -20°C, 1-1.5h Product1 tert-Butyl 5-ethyl-2,4-dioxo- piperidine-1-carboxylate Condition1->Product1 Step1->Intermediate Enolate Formation Intermediate->Step2 Step2->Product1 SN2 Alkylation

Caption: Regioselective γ-alkylation workflow.

Experimental Protocol: Synthesis of this compound (Adapted from[8])

  • Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add a solution of LiHMDS (1.1 equivalents) in THF to the reaction mixture. Stir for 30 minutes at -20 °C to ensure complete enolate formation.

  • Add ethyl iodide (3-5 equivalents) dropwise to the solution.

  • Maintain the reaction temperature at -20 °C and stir for 1-1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The utility of these compounds often stems from their ability to act as rigid scaffolds for presenting substituents in a defined three-dimensional space, enabling precise interactions with biological targets.

Precursor for mGlu5 Receptor Modulators

The parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, is explicitly cited as a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives.[2][4][7] These derivatives function as selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5).[2][4][7]

mGlu5 is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its dysfunction has been implicated in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and fragile X syndrome. PAMs that target mGlu5 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it, which can lead to a more nuanced and potentially safer pharmacological profile.

The 5-ethyl derivative, as a close analog, serves as a valuable intermediate to generate novel mGlu5 modulators. The ethyl group at the C5 position can probe specific hydrophobic pockets within the allosteric binding site of the receptor, potentially leading to improved potency, selectivity, or pharmacokinetic properties.

mGlu5_Signaling cluster_neuron Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds PAM mGlu5 PAM (Derived from Title Compound) PAM->mGlu5 Enhances Binding Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC PKC Activation DAG->PKC Activates Neuron Postsynaptic Neuron Ca->Neuron Modulates Neuronal Excitability PKC->Neuron Modulates Neuronal Excitability

Caption: Role of mGlu5 PAMs in neuronal signaling.

Utility as a Versatile Chemical Intermediate

Beyond its specific application in mGlu5 modulation, this compound is a valuable intermediate for constructing a wide range of heterocyclic systems. The diketone functionality allows for selective reactions at either carbonyl group or at the intervening C3 methylene group, while the C5 position can be further functionalized. The Boc protecting group provides stability during many synthetic transformations and can be easily removed under acidic conditions to allow for further derivatization at the nitrogen atom. This versatility makes it an important tool for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug development. While direct literature on this specific molecule is sparse, a clear and reliable synthetic pathway can be established through the well-documented chemistry of its parent compound. Its primary value lies in its role as a sophisticated building block for creating novel piperidine-based compounds, particularly those targeting complex systems like the mGlu5 receptor. The methodologies and insights presented in this guide offer a solid foundation for researchers to synthesize, modify, and effectively apply this compound in the pursuit of new therapeutic agents.

References

  • BIOFOUNT. This compound. [Link]

  • Pharmaffiliates. Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

  • Autech Industry Co.,Limited. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE CAS 845267-78-9. [Link]

  • PubChem. tert-Butyl 3,5-dioxopiperidine-1-carboxylate. [Link]

  • American Elements. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. [Link]

  • ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

  • PubMed Central. Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization. [Link]

  • PubChem. 2,4-Piperidinedione. [Link]

  • PubMed Central. Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor. [Link]

  • PubMed Central. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Google Patents. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)

Sources

"TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of FDA-approved drugs and natural alkaloids, highlighting its significance in medicinal chemistry.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for presenting pharmacophoric elements in three-dimensional space. The strategic functionalization of the piperidine ring is a cornerstone of modern drug design. A key enabling technology in this field is the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being one of the most widely employed for nitrogen protection.[2] The Boc group offers the advantage of being stable under a variety of reaction conditions while being readily removable under mild acidic conditions, allowing for selective chemical transformations at other positions of the molecule.[2]

This technical guide provides a comprehensive overview of this compound, a functionalized piperidine derivative with significant potential as a building block in the synthesis of novel therapeutic agents. While direct literature on this specific molecule is sparse, its synthesis and potential utility can be confidently extrapolated from established methodologies for related 2,4-dioxopiperidine systems.[3] We will delve into a detailed synthetic protocol, explore its physicochemical properties, and discuss its potential applications in drug discovery, drawing parallels with structurally related compounds that have demonstrated significant biological activity.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its constituent functional groups. The piperidine-2,4-dione core provides a polar framework capable of hydrogen bonding, while the tert-butyl group imparts lipophilicity, enhancing solubility in organic solvents.[4] The ethyl group at the 5-position further increases its nonpolar character.

PropertyPredicted Value/InformationSource
Molecular Formula C12H19NO4N/A
Molecular Weight 241.28 g/mol N/A
Appearance Expected to be a solid at room temperature[4][5]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.[6]
Reactivity The dicarbonyl system allows for various chemical transformations, including enolate formation and subsequent alkylation.[3][4]

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved in a two-stage process. The first stage involves the preparation of the core scaffold, tert-butyl 2,4-dioxopiperidine-1-carboxylate, followed by a regioselective alkylation to introduce the ethyl group at the 5-position (γ-position relative to the amide nitrogen).

Stage 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

This precursor can be synthesized from N-(tert-butoxycarbonyl)-β-alanine and Meldrum's acid.[7][8]

Experimental Protocol:

  • Acylation: To a solution of N-(tert-butoxycarbonyl)-β-alanine (1 equivalent) and Meldrum's acid (1.2 equivalents) in anhydrous dichloromethane, add 4-dimethylaminopyridine (DMAP, 1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 1.5 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 5% aqueous potassium bisulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated Meldrum's acid derivative.

  • Cyclization: Dissolve the crude product in ethyl acetate and heat at reflux for 4 hours.

  • Cool the solution and evaporate the solvent under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate. The product can be further purified by trituration with a suitable solvent like methyl tert-butyl ether (MTBE).[8]

Stage 2: Regioselective γ-Alkylation

The introduction of the ethyl group at the 5-position is achieved through a regioselective alkylation of the enolate of tert-butyl 2,4-dioxopiperidine-1-carboxylate.[3] The choice of base and reaction conditions is critical to ensure selectivity.

Experimental Protocol:

  • Enolate Formation: Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -20°C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equivalents) in THF to the reaction mixture. Stir for 30 minutes at -20°C to ensure complete enolate formation. The use of a lithium counterion has been shown to be crucial for achieving high γ-selectivity.[3]

  • Alkylation: Add ethyl iodide (3-5 equivalents) to the reaction mixture.

  • Maintain the temperature at -20°C and stir for 1-1.5 hours.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of the Piperidine Core cluster_stage2 Stage 2: Regioselective Alkylation Boc_beta_alanine N-Boc-β-alanine Acylation Acylation (EDCI, DMAP, DCM) Boc_beta_alanine->Acylation Meldrums_acid Meldrum's Acid Meldrums_acid->Acylation Acylated_intermediate Acylated Intermediate Acylation->Acylated_intermediate Cyclization Cyclization (Ethyl Acetate, Reflux) Acylated_intermediate->Cyclization Precursor tert-Butyl 2,4-dioxopiperidine-1-carboxylate Cyclization->Precursor Alkylation_step γ-Alkylation (LiHMDS, Ethyl Iodide, THF) Precursor->Alkylation_step Target_molecule This compound Alkylation_step->Target_molecule

Caption: Overall synthetic workflow for this compound.

Mechanism of Regioselective γ-Alkylation

The regioselectivity of the alkylation is a key aspect of this synthesis. The 2,4-dioxopiperidine system can potentially form enolates at the 3- and 5-positions. However, the acidity of the protons at the 5-position (γ-position) is generally higher, leading to preferential deprotonation at this site. The use of a strong, non-nucleophilic base like LiHMDS ensures efficient and clean enolate formation. The lithium counterion is believed to chelate with the dicarbonyl oxygens, further stabilizing the γ-enolate and directing the incoming electrophile (ethyl iodide) to the 5-position.[3]

Alkylation_Mechanism cluster_mechanism Mechanism of γ-Alkylation Start [Piperidine-2,4-dione Precursor] Enolate [γ-Enolate Intermediate] Start->Enolate + LiHMDS - H-N(TMS)₂ Product [5-Ethyl-piperidine-2,4-dione Product] Enolate->Product + Et-I - LiI

Caption: Simplified mechanism of the regioselective γ-alkylation step.

Potential Applications in Drug Discovery

While the biological activity of this compound itself has not been reported, its structural features suggest significant potential as an intermediate in the synthesis of bioactive molecules. The 2,4-dione moiety is present in various compounds with diverse pharmacological activities. For instance, thiazolidine-2,4-dione derivatives have been extensively investigated as anticancer agents, with some acting as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2).[9][10]

The synthesized molecule can serve as a versatile scaffold for further elaboration. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be functionalized through reactions such as acylation, alkylation, or reductive amination. This allows for the introduction of various pharmacophoric groups to explore structure-activity relationships. The dione functionality can also be a target for further chemical modification.

The introduction of the 5-ethyl group provides a lipophilic handle that can potentially enhance binding to hydrophobic pockets in target proteins. By analogy to other heterocyclic dione-containing compounds, derivatives of this compound could be explored for a range of therapeutic areas, including oncology, inflammation, and metabolic diseases.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. This guide has provided a robust and detailed synthetic pathway, grounded in established and reliable organic chemistry principles. The strategic combination of a Boc-protected piperidine core with a functionalized 2,4-dione system offers a flexible platform for the generation of diverse chemical libraries. Researchers and drug development professionals can leverage the methodologies and insights presented herein to synthesize this and related compounds, paving the way for the discovery of novel therapeutics with potentially enhanced efficacy and favorable pharmacological profiles.

References

  • Benchchem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
  • MedchemExpress.com. Piperidine-C2-piperazine-Boc | PROTAC Linker.
  • ChemicalBook. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9.
  • Pharmaffiliates. CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES.
  • ResearchGate. Piperidine containing FDA approved drugs. | Download Scientific Diagram.
  • Protheragen. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • CymitQuimica. CAS 845267-78-9: tert-butyl 2,4-dioxopiperidine-1-carboxylate.
  • PubChem. tert-Butyl 3,5-dioxopiperidine-1-carboxylate.
  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • Guidechem. How to Prepare Tert-Butyl 2,4-Dioxopiperidine-1-Carboxylate? - FAQ.
  • ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • ChemicalBook. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE CAS#: 845267-78-9.
  • Sigma-Aldrich. 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR.
  • PubMed Central. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes.
  • ScienceDirect. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies.
  • BLDpharm. 104966-05-4|Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate.
  • PubMed. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies.
  • YouTube. 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones.
  • YouTube. 13.5 Synthesis of Epoxides | Organic Chemistry.
  • MDPI. 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione.
  • PubMed. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies.

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the discovery and history of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate, a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. While not marked by a singular "discovery" event, its genesis is rooted in the systematic exploration of 5-substituted 2,4-dioxopiperidines as potential therapeutic agents. This document will trace its origins from the development of regioselective alkylation strategies to its contemporary application in the synthesis of complex bioactive molecules. We will provide a detailed examination of the synthetic pathways, the underlying chemical principles, and the evolution of its utility in drug discovery, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2,4-Dioxopiperidine Core

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations for optimal target binding. The 2,4-dioxopiperidine (or glutarimide) core, in particular, has garnered significant interest as it presents multiple points for functionalization, allowing for the fine-tuning of steric and electronic properties to modulate biological activity. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable handle, facilitating multi-step synthetic sequences. The strategic importance of this core lies in its potential to serve as a versatile template for the generation of diverse chemical libraries aimed at various biological targets.

The Genesis of 5-Substituted 2,4-Dioxopiperidines: A Tale of Regioselective Synthesis

The "discovery" of this compound is intrinsically linked to the development of a robust and regioselective method for the alkylation of its parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate. Prior to the establishment of a reliable synthetic protocol, the selective functionalization of the C5 position of the dioxopiperidine ring was a significant chemical challenge.

A pivotal advancement in this area was reported in a 2007 publication in the journal Synthesis by Orsini and colleagues.[1][2] Their work detailed a facile and efficient method for the regioselective γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate. This breakthrough was driven by the need to create a library of 5-substituted 2,4-dioxopiperidines as potential low-molecular-weight kinase inhibitors.[1]

The Causality of Experimental Design: The Role of the Lithium Counter-ion

The success of the regioselective γ-alkylation hinged on the careful selection of the base and reaction conditions. The researchers found that the choice of the counter-ion was critical for achieving the desired reactivity. Specifically, the use of lithium hexamethyldisilazide (LiHMDS) as the base proved to be essential for the efficient formation of the desired 5-alkylated products. The authors proposed a mechanistic hypothesis wherein the lithium cation plays a crucial role in chelating with the carbonyl groups of the dioxopiperidine ring and the Boc-protecting group, thereby facilitating the formation of a specific enolate that preferentially reacts at the C5 position.[1][2] This insight into the reaction mechanism transformed a challenging synthetic problem into a reproducible and scalable procedure.

Synthetic Protocol: From Parent Scaffold to the 5-Ethyl Derivative

The synthesis of this compound is a two-stage process, beginning with the preparation of the N-Boc protected 2,4-dioxopiperidine scaffold, followed by the key regioselective alkylation step.

Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

The parent scaffold is synthesized from commercially available starting materials, as outlined in the work by Orsini et al.[1]

Experimental Protocol:

  • Reaction Setup: To a solution of Boc-β-alanine in anhydrous dichloromethane at 0°C, add Meldrum's acid and 4-dimethylaminopyridine (DMAP).

  • Coupling: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) portion-wise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with an aqueous solution of potassium bisulfate. Dry the organic layer and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours to effect cyclization to the desired tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Regioselective γ-Alkylation to Yield this compound

With the parent scaffold in hand, the ethyl group is introduced at the C5 position via the optimized alkylation protocol.[1]

Experimental Protocol:

  • Reaction Setup: Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate in anhydrous tetrahydrofuran (THF) and cool to -20°C under a nitrogen atmosphere.

  • Deprotonation: Add a solution of LiHMDS (1 M in THF) dropwise to the cooled solution.

  • Alkylation: Introduce ethyl bromide (or a suitable ethylating agent) to the reaction mixture.

  • Reaction: Stir the mixture at -20°C for 1.5 hours.

  • Work-up: Quench the reaction with an aqueous solution of potassium bisulfate and extract the product with dichloromethane.

  • Purification: Dry the organic phase, concentrate in vacuo, and purify the crude residue by column chromatography to yield the title compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 845267-80-3[3]
Molecular Formula C₁₂H₁₉NO₄[3]
Molecular Weight 241.28 g/mol [3]

Historical Application and Evolving Utility: A Key Intermediate in Complex Molecule Synthesis

While initially conceived as a component of a library for kinase inhibitor screening, the history of this compound has evolved, and it is now recognized as a valuable intermediate for the synthesis of more complex molecular architectures. Its utility is exemplified in a European Patent (EP 4188929 B1), which describes the use of this compound as a key reactant in the preparation of substituted pyrrolo-pyridinone derivatives.[4]

In this patent, this compound serves as the starting material for the synthesis of tert-butyl 3-ethyl-4-hydroxy-6-oxo-5-(phenylcarbamothioyl)-3,6-dihydropyridine-1(2H)-carboxylate, a more complex intermediate for potential therapeutic agents.[4] This demonstrates the compound's role as a foundational element upon which further chemical complexity can be built, a testament to its stability and predictable reactivity. This application underscores the transition of the molecule from a screening compound to a reliable building block in the drug discovery pipeline.

Visualizing the Synthesis and Application

To better illustrate the concepts discussed, the following diagrams outline the synthetic pathway and the logical progression of the compound's utility.

Synthesis_Pathway cluster_synthesis Synthesis of this compound Boc_beta_alanine Boc-β-alanine Parent_scaffold tert-Butyl 2,4-dioxopiperidine-1-carboxylate Boc_beta_alanine->Parent_scaffold EDC, DMAP, CH2Cl2 then EtOAc, reflux Meldrums_acid Meldrum's Acid Meldrums_acid->Parent_scaffold Title_compound This compound Parent_scaffold->Title_compound 1. LiHMDS, THF, -20°C 2. Ethyl bromide

Figure 1: Synthetic pathway for this compound.

Application_Flow cluster_application Historical and Application Context Discovery_context Development of Regioselective γ-Alkylation Methodology (Orsini et al., 2007) Screening_library Generation of 5-Substituted 2,4-Dioxopiperidine Library (Potential Kinase Inhibitors) Discovery_context->Screening_library Title_compound This compound Screening_library->Title_compound Building_block Utility as a Versatile Building Block in Medicinal Chemistry Title_compound->Building_block Patent_example Synthesis of Substituted Pyrrolo-pyridinone Derivatives (EP 4188929 B1) Building_block->Patent_example

Figure 2: Logical flow of the discovery and application of the title compound.

Conclusion

The story of this compound is not one of a serendipitous discovery but rather a narrative of rational design and enabling synthetic methodology. Its emergence from the systematic efforts to explore the chemical space around the 2,4-dioxopiperidine core for kinase inhibitors highlights a common paradigm in modern drug discovery. The development of a robust regioselective alkylation was the key that unlocked the potential of this and other 5-substituted analogues. Today, its value is firmly established, not just as a standalone candidate, but as a reliable and versatile building block for the construction of more intricate and potentially more potent therapeutic agents. This technical guide serves to document this journey, providing both the historical context and the practical chemical knowledge for its continued application in the field.

References

  • Orsini, P., Maccario, A., & Colombo, N. (2007).
  • This compound - BIOFOUNT. (n.d.). Retrieved from [Link]

  • CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. (n.d.). Retrieved from [Link]

  • Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate - Thieme Connect. (n.d.). Retrieved from [Link]

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). Retrieved from [Link]

  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Tert-butyl 2,4-dioxopiperidine-1-carboxylate CAS NO.845267-78-9 - LookChem. (n.d.). Retrieved from [Link]

  • Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase - PubMed. (n.d.). Retrieved from [Link]

  • SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF - European Patent Office - EP 4188929 B1. (n.d.). Retrieved from [Link]

  • US4918084A - Pharmaceutical compositions and medical uses of dioxopiperidine derivatives - Google Patents. (n.d.).
  • Design, synthesis, biological evaluations and in silico studies of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)methyl)-2-ethoxyphenyl-alkyl/arylsulfonates as potential α-glucosidase inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • 2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive natural products - PubMed. (n.d.). Retrieved from [Link]

  • Photosynthesis in a Changing Global Climate: Scaling Up and Scaling Down in Crops - Frontiers. (n.d.). Retrieved from [Link]

  • 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: Identifying clinical candidates | Request PDF. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of tert-Butyl 5-Ethyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, field-proven protocol for the synthesis of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described methodology is a two-step process, commencing with the formation of the N-Boc protected piperidine-2,4-dione core, followed by a highly regioselective alkylation to introduce the ethyl group at the C5 position. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and a self-validating protocol for reproducible results.

Introduction

Piperidine-2,4-dione derivatives are significant structural motifs found in a variety of biologically active compounds and natural products.[1] Their utility as versatile intermediates stems from the presence of multiple reactive sites, allowing for diverse chemical modifications.[2] The introduction of an N-Boc protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns. This protocol first establishes the synthesis of the key intermediate, tert-butyl 2,4-dioxopiperidine-1-carboxylate, through a reliable cyclization reaction. Subsequently, a regioselective γ-alkylation is performed to yield the target compound.[3]

Overall Synthesis Scheme

The two-step synthesis is outlined below. The first step involves the formation of the N-Boc protected piperidine-2,4-dione ring system. The second step is the crucial regioselective alkylation at the C5 position.

synthesis_scheme cluster_0 Step 1: Formation of N-Boc-piperidine-2,4-dione cluster_1 Step 2: Regioselective C5-Alkylation N-Boc-beta-alanine N-Boc-β-alanine Intermediate_1 Acyl Meldrum's Acid Intermediate N-Boc-beta-alanine->Intermediate_1 EDCI, DMAP, DCM Meldrums_acid Meldrum's Acid Meldrums_acid->Intermediate_1 N-Boc-piperidine-2,4-dione tert-Butyl 2,4-dioxopiperidine-1-carboxylate Intermediate_1->N-Boc-piperidine-2,4-dione Heat (Toluene or Ethyl Acetate) N-Boc-piperidine-2,4-dione_2 tert-Butyl 2,4-dioxopiperidine-1-carboxylate Final_Product This compound N-Boc-piperidine-2,4-dione_2->Final_Product 1. Base (e.g., LiHMDS) 2. Ethyl Iodide caption Overall two-step synthesis pathway.

Figure 1: Overall two-step synthesis pathway.

Part 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

This initial step constructs the core heterocyclic system. The selection of N-Boc-β-alanine as the starting material is strategic, as it incorporates the nitrogen atom and the C2, C3, and C4 carbons of the piperidine ring, along with the necessary N-protection. Meldrum's acid serves as a highly effective acylating agent that, upon reaction and subsequent heating, facilitates the cyclization to the desired dione.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-β-alanine≥98%Standard Vendor
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)≥98%Standard Vendor
4-(Dimethylamino)pyridine (DMAP)≥99%Standard Vendor
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)≥98%Standard Vendor
Dichloromethane (DCM)AnhydrousStandard Vendor
Ethyl acetate (EtOAc)Reagent GradeStandard Vendor
1 M Hydrochloric acid (HCl)ACS GradeStandard VendorFor acidic wash.
Saturated sodium chloride solution (Brine)ACS GradeStandard VendorFor aqueous wash.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeStandard VendorFor drying organic layers.
Detailed Experimental Protocol

protocol_step1 start Start dissolve Dissolve N-Boc-β-alanine, Meldrum's acid, and DMAP in anhydrous DCM in a round-bottom flask. start->dissolve cool Cool the reaction mixture to 0 °C using an ice bath. dissolve->cool add_edci Add EDCI portion-wise to the cooled solution. cool->add_edci warm_stir Allow the reaction to warm to room temperature and stir for 12 hours. add_edci->warm_stir workup_start Begin Aqueous Workup warm_stir->workup_start dilute Dilute the reaction mixture with DCM. workup_start->dilute wash_hcl Wash with 1 M HCl. dilute->wash_hcl wash_brine Wash with saturated brine solution. wash_hcl->wash_brine dry Dry the organic layer over anhydrous Na₂SO₄. wash_brine->dry filter_concentrate Filter and concentrate under reduced pressure to obtain the crude acyl intermediate. dry->filter_concentrate cyclization_start Cyclization filter_concentrate->cyclization_start dissolve_reflux Dissolve the crude intermediate in ethyl acetate and heat to reflux for 4 hours. cyclization_start->dissolve_reflux concentrate_final Cool to room temperature and concentrate under reduced pressure to yield the final product. dissolve_reflux->concentrate_final end End: Obtain tert-Butyl 2,4-dioxopiperidine-1-carboxylate concentrate_final->end caption Workflow for Step 1.

Figure 2: Workflow for Step 1.

  • Reaction Setup: To a dry 250 mL round-bottom flask, add N-Boc-β-alanine (4.0 g, 21.1 mmol), Meldrum's acid (3.66 g, 25.3 mmol), and 4-dimethylaminopyridine (DMAP, 3.92 g, 31.6 mmol).[4]

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

  • Cooling: Cool the resulting mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: To the cooled and stirred mixture, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (6.01 g, 31.6 mmol) portion-wise over 10 minutes.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Aqueous Workup:

    • Dilute the reaction mixture with an additional 50 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL).

    • Wash with saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acyl intermediate.

  • Cyclization:

    • Dissolve the crude intermediate in 100 mL of ethyl acetate.[4]

    • Heat the solution to reflux for 4 hours to induce cyclization.

    • Cool the solution to room temperature and remove the solvent under reduced pressure. The resulting solid or oil is tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Part 2: Regioselective Synthesis of this compound

This second step introduces the ethyl group at the C5 position. The key to the success of this step is the regioselective formation of the enolate at the γ-position (C5) rather than the α-position (C3). The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures facilitates the formation of the thermodynamic enolate at the less sterically hindered C5 position.[3] The presence of the lithium counter-ion is believed to play a crucial role in directing the alkylation.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
tert-Butyl 2,4-dioxopiperidine-1-carboxylateFrom Step 1-
Lithium bis(trimethylsilyl)amide (LiHMDS)1.0 M in THFStandard Vendor
Ethyl iodide (or Ethyl bromide)≥99%Standard Vendor
Tetrahydrofuran (THF)AnhydrousStandard Vendor
Saturated ammonium chloride solution (NH₄Cl)ACS GradeStandard VendorFor quenching the reaction.
Diethyl ether (Et₂O)Reagent GradeStandard VendorFor extraction.
Anhydrous magnesium sulfate (MgSO₄)ACS GradeStandard VendorFor drying organic layers.
Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (2.13 g, 10 mmol) in 50 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 22 mL, 22 mmol, 2.2 eq) dropwise to the stirred solution. Maintain the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add ethyl iodide (1.2 mL, 15 mmol, 1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Expected Results and Characterization
CompoundMolecular FormulaMolecular WeightExpected YieldAppearance
tert-Butyl 2,4-dioxopiperidine-1-carboxylateC₁₀H₁₅NO₄213.2370-85%Off-white solid
This compoundC₁₂H₁₉NO₄241.2860-75%Colorless oil

The final product and intermediate should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

References

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

  • PA 27 0019075. (n.d.). Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US7547789B2 - Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides from N-Boc-4-oxopiperidine.
  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

Sources

Application Note & Protocol: Regioselective γ-Alkylation of N-Boc Protected Piperidine-2,4-dione via Dianion Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-2,4-dione scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmaceutically active compounds.[1][2] Functionalization of this core structure is a key strategy in medicinal chemistry for modulating biological activity. This application note provides a comprehensive technical guide and a detailed protocol for the regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione. Traditional alkylation of 1,3-dicarbonyl systems typically occurs at the highly acidic α-carbon situated between the two carbonyls.[3][4] This guide elucidates a more advanced strategy involving the sequential generation of a dianion intermediate, which redirects alkylation to the less acidic, yet highly nucleophilic, γ-position. We will explore the mechanistic underpinnings, critical experimental parameters, and provide a field-proven, step-by-step protocol for achieving high yields and excellent regioselectivity.

Introduction: The Challenge of Regioselectivity

Piperidine-2,4-diones possess two primary sites susceptible to deprotonation: the α-position (C3) and the γ-position (C6). The protons at the C3 position are significantly more acidic (pKa ≈ 11-13 in DMSO) due to the electron-withdrawing effect of two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.[5] Consequently, standard alkylation conditions using one equivalent of a moderately strong base invariably lead to functionalization at the C3 position.

To achieve alkylation at the γ-position (C6), a more nuanced approach is required. The strategy hinges on the principle of sequential deprotonation. First, a relatively weak base is used to quantitatively deprotonate the most acidic C3 position, forming a stable enolate. Subsequently, a much stronger, non-nucleophilic organolithium base is introduced at low temperature to deprotonate the less acidic γ-position, generating a dianion. In this dianion species, the γ-carbanion is kinetically more reactive and serves as the primary nucleophilic center for the subsequent alkylation reaction.[6] This method offers a powerful tool for synthesizing complex piperidine derivatives that are otherwise difficult to access.

Mechanistic Pathway: From Enolate to γ-Alkylation

The success of this protocol is rooted in the controlled, stepwise formation of a dianion intermediate. The N-Boc protecting group plays a crucial role by preventing side reactions at the nitrogen atom and influencing the overall electronic properties of the heterocyclic ring.

The mechanism proceeds through three critical stages:

  • α-Enolate Formation: A base such as sodium hydride (NaH), which is strong enough to deprotonate the C3 position but not the C6 position, is used to generate the initial mono-enolate.[7] This reaction is typically driven to completion.

  • γ-Deprotonation (Dianion Generation): A stronger base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi), is added.[6] At low temperatures (typically -78 °C) to prevent side reactions, the n-BuLi selectively removes a proton from the C6 position, forming the key dianion intermediate. The negative charge is now distributed across the C3-enolate and the C6-carbanion.

  • Regioselective Alkylation: The introduction of an electrophile (e.g., an alkyl halide) results in a selective SN2 reaction at the more nucleophilic γ-carbanion.[5] The C3 enolate is less reactive due to greater charge delocalization and steric hindrance. The reaction is then quenched to protonate the C3 position, yielding the final γ-alkylated product.

The entire mechanistic sequence is illustrated in the diagram below.

Mechanism start_mat N-Boc-piperidine-2,4-dione mono_enolate Mono-enolate (at C3) start_mat->mono_enolate α-Deprotonation dianion Dianion Intermediate mono_enolate->dianion γ-Deprotonation product γ-Alkylated Product dianion->product Alkylation & Quench reagent1 1. NaH, THF (Base 1) reagent1->start_mat reagent2 2. n-BuLi, -78 °C (Base 2) reagent2->mono_enolate reagent3 3. R-X (Electrophile) reagent3->dianion reagent4 4. H₃O⁺ Quench reagent4->dianion

Figure 1: Mechanism of regioselective γ-alkylation via a dianion intermediate.

Experimental Design & Critical Parameters

Achieving high regioselectivity requires careful control over several experimental variables. The choice of bases, solvent, temperature, and the nature of the electrophile are paramount.

ParameterRecommended ChoiceRationale & Causality
Protecting Group tert-Butoxycarbonyl (Boc)The Boc group is stable to the strong basic conditions used and prevents N-alkylation. It is an electron-withdrawing group that influences ring acidity.
First Base (Mono-enolate) Sodium Hydride (NaH)A non-nucleophilic base of appropriate strength (pKa of H₂ > 35) to irreversibly deprotonate the C3 position without affecting the C6 position.[7]
Second Base (Dianion) n-Butyllithium (n-BuLi)A very strong, non-nucleophilic base required to deprotonate the non-activated C6 methylene group. Lithium diisopropylamide (LDA) can also be used.[6][7]
Solvent Tetrahydrofuran (THF), AnhydrousAn aprotic, polar solvent that solubilizes the intermediates and does not react with the strong bases. Must be rigorously dried to prevent quenching of the organolithium reagent.
Temperature -78 °C (Dry ice/acetone bath)Essential for the addition of n-BuLi and the electrophile. Low temperature enhances the kinetic control, stabilizing the dianion and preventing side reactions like carbonyl addition.
Electrophile (R-X) Primary Alkyl Halides (e.g., R-I, R-Br)The reaction proceeds via an SN2 mechanism. Primary halides are most effective. Secondary halides may lead to competing elimination reactions, and tertiary halides are unsuitable.[5]

Detailed Experimental Protocol

This protocol describes the γ-benzylation of N-Boc piperidine-2,4-dione as a representative example.

Materials:

  • N-Boc-piperidine-2,4-dione

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Argon or Nitrogen gas supply

  • Schlenk line or equivalent inert atmosphere setup

Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification cluster_analysis Analysis p1 1. Assemble & Dry Glassware p2 2. Add N-Boc-piperidine-2,4-dione & Anhydrous THF p1->p2 r1 3. Add NaH at 0 °C (Mono-enolate formation) p2->r1 r2 4. Cool to -78 °C r1->r2 r3 5. Add n-BuLi dropwise (Dianion formation) r2->r3 r4 6. Add Benzyl Bromide (Alkylation) r3->r4 r5 7. Warm to RT & Quench with sat. NH₄Cl r4->r5 w1 8. Phase Separation r5->w1 w2 9. Extract Aqueous Layer (EtOAc) w1->w2 w3 10. Combine Organics, Wash (Brine), Dry (MgSO₄), Filter w2->w3 w4 11. Concentrate in vacuo w3->w4 w5 12. Purify via Flash Chromatography w4->w5 a1 13. Characterize Product (NMR, IR, HRMS) w5->a1

Figure 2: Step-by-step experimental workflow for γ-alkylation.

Procedure:

  • Preparation: Under an argon atmosphere, add sodium hydride (60% dispersion, 44 mg, 1.1 mmol, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Dry the NaH in vacuo.

  • Add anhydrous THF (10 mL) to the flask, followed by a solution of N-Boc-piperidine-2,4-dione (213 mg, 1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) dropwise at 0 °C (ice bath).

  • Mono-enolate Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases. The formation of the sodium enolate results in a clear solution.

  • Dianion Generation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add n-butyllithium (2.5 M in hexanes, 0.44 mL, 1.1 mmol, 1.1 eq) dropwise via syringe over 10 minutes. A color change (typically to yellow or orange) indicates the formation of the dianion. Stir the solution at -78 °C for 1 hour.

  • Alkylation: Add benzyl bromide (0.13 mL, 1.1 mmol, 1.1 eq) dropwise to the dianion solution at -78 °C. Stir the reaction at this temperature for 2 hours.

  • Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the careful, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford the pure N-Boc-6-benzyl-piperidine-2,4-dione.

Product Characterization

Confirmation of the γ-alkylation product structure and assessment of its purity are performed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive evidence for γ-alkylation is the disappearance of the two-proton signal corresponding to the C6 methylene group and the appearance of a new one-proton multiplet for the remaining C6 proton. New signals corresponding to the introduced alkyl group (e.g., the benzyl CH₂ and aromatic protons) will also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a new signal for the quaternary C6 carbon and additional signals for the carbons of the alkyl substituent.[8]

  • IR (Infrared) Spectroscopy: The spectrum will retain the characteristic strong carbonyl stretching frequencies (typically around 1710-1750 cm⁻¹ for the ketone and 1680-1700 cm⁻¹ for the carbamate C=O).

  • HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement to confirm the elemental composition of the final product.

Troubleshooting and Key Insights

  • Low Yield: Often caused by moisture in the reagents or solvent, which quenches the n-BuLi. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. The quality and titration of the n-BuLi solution are critical.

  • Mixture of Products (α- and γ-alkylation): This suggests incomplete formation of the initial mono-enolate before the addition of n-BuLi, or that the temperature was not kept sufficiently low. Ensure the mono-enolate formation is complete and maintain the -78 °C temperature during dianion formation and alkylation.

  • No Reaction: May indicate a deactivated electrophile or insufficient reactivity of the dianion. Using a more reactive electrophile (alkyl iodide instead of bromide) can sometimes improve results.

  • Side-products from n-BuLi: If the n-BuLi is added too quickly or at a higher temperature, it can act as a nucleophile and add to one of the carbonyl groups. Slow, dropwise addition at -78 °C is essential.

Conclusion

The regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione via a dianion intermediate is a robust and powerful method for creating structurally diverse heterocyclic compounds. By carefully controlling the reaction sequence—specifically the choice of bases and reaction temperature—chemists can override the inherent acidity of the α-position and achieve selective functionalization at the γ-carbon. This protocol provides a reliable foundation for researchers in drug discovery and organic synthesis to access novel molecular architectures for further investigation.

References

  • Reich, H. J. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube. Available at: [Link]

  • Sharma, K., et al. (2020). Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. AIP Conference Proceedings. Available at: [Link]

  • Corma, A., et al. (2007). Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. Chemical Communications. Available at: [Link]

  • Sharma, K., et al. (2020). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

  • Levashova, E. G., et al. (2021). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
  • d'Angelo, J., et al. (1998). UNEXPECTED ENOLIZATION OF 2-PHENYL-3-PIPERIDONE DERIVATIVES. HETEROCYCLES. Available at: [Link]

  • Hampton, K. G., et al. (1973). γ-Alkylation of β-dicarbonyl systems. Journal of Organic Chemistry. Available at: [Link]

  • Amil-Miranda, M. I., et al. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules. Available at: [Link]

  • Landolt, R. G. (n.d.). CH 18: ENOLATES:NOTES. Purdue University. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Al-Harrasi, A., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. Available at: [Link]

  • Wikipedia. (2023). Enolate. Wikipedia. Available at: [Link]

  • LibreTexts Chemistry. (2023). Synthesis of Enols and Enolates. Chemistry LibreTexts. Available at: [Link]

  • Ivanova, N. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of the 2,4-Dioxopiperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Within this class, the 2,4-dioxopiperidine (or glutarimide) core has garnered significant attention due to its presence in compounds with a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3][4] Notably, derivatives of this scaffold form the basis of Cereblon (CRBN) E3 ligase modulatory drugs (CELMoDs), a groundbreaking class of therapeutics that function through targeted protein degradation.[5][6] The ability to synthesize and functionalize this core structure with precision is therefore of paramount importance to researchers in drug development.

This guide provides a detailed, experience-driven protocol for the synthesis of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate, a representative derivative of this important class of molecules. We will delve into the strategic considerations behind the synthetic route, provide step-by-step experimental procedures, and offer insights into the underlying chemical principles that govern the reactions.

I. Overall Synthetic Strategy: A Two-Stage Approach

The synthesis of the target compound is logically approached in two main stages, starting from commercially available precursors. This strategy ensures a high degree of control and allows for the potential diversification of the final product.

  • Stage 1: Construction of the N-Boc-Protected Piperidine-2,4-dione Core. The initial phase focuses on the formation of the heterocyclic ring system, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for modulating the reactivity of the molecule in subsequent steps and is readily removable under acidic conditions.[7][8]

  • Stage 2: Regioselective Alkylation at the C5 Position. With the core scaffold in hand, the second stage involves the introduction of the ethyl group at the C5 position (the γ-position relative to the amide carbonyl). This is achieved through a regioselective alkylation reaction, a critical step that defines the final structure of the target molecule.

The overall workflow is depicted below:

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C5-Alkylation A 3-((tert-butoxycarbonyl)amino)propanoic acid C Acylation & Cyclization A->C B Meldrum's Acid B->C D tert-butyl 2,4-dioxopiperidine-1-carboxylate C->D Reflux E tert-butyl 2,4-dioxopiperidine-1-carboxylate F Base-mediated Enolate Formation E->F Strong Base (e.g., LiHMDS) H Regioselective Alkylation F->H G Ethyl Iodide G->H I This compound H->I

Figure 1: Overall synthetic workflow.

II. Experimental Protocols & Mechanistic Insights

Stage 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1)

The construction of the piperidine-2,4-dione ring is efficiently achieved through the condensation of an N-Boc protected β-alanine with Meldrum's acid, followed by a thermal cyclization.[9][10] Meldrum's acid serves as a highly effective acylating agent in this context.

Reaction Scheme:

G cluster_0 Mechanism of Core Synthesis A Boc-β-Ala-OH + Meldrum's Acid B Acylated Intermediate A->B EDCI, DMAP C Loss of Acetone & CO2 B->C Heat (Reflux) D Ketene Intermediate C->D E Intramolecular Cyclization D->E F tert-butyl 2,4-dioxopiperidine-1-carboxylate E->F

Figure 2: Reaction mechanism for the synthesis of the piperidine-2,4-dione core.

Protocol:

  • Acylation: To a solution of 3-((tert-butoxycarbonyl)amino)propanoic acid (1.0 eq.) and Meldrum's acid (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP, 1.5 eq.).

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl, 1.5 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous potassium bisulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylated intermediate.

  • Cyclization: Dissolve the crude intermediate in a suitable high-boiling solvent (e.g., ethyl acetate or toluene) and reflux for 4 hours.[9][10]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by trituration with a suitable solvent like methyl tert-butyl ether (MTBE) or by silica gel column chromatography to afford tert-butyl 2,4-dioxopiperidine-1-carboxylate (1) as a solid.[10]

Expert Insights: The choice of EDCI/DMAP is a standard and effective coupling system for this type of acylation. The thermal cyclization proceeds via a ketene intermediate, which is a common and efficient method for the formation of β-keto amides. The Boc protecting group is stable to these conditions.

Characterization Data for Intermediate 1:

Parameter Value Reference
Appearance White to off-white solid[9]
¹H NMR (300 MHz, CDCl₃) δ 4.12 (t, 2H), 3.51 (s, 2H), 2.64 (t, 2H), 1.55 (s, 9H)[9]
LCMS (M-H)⁻ 211.9[9]
Stage 2: Regioselective Synthesis of this compound (2)

The key to the synthesis of the target molecule is the regioselective alkylation at the C5 position. The piperidine-2,4-dione system possesses two potentially acidic protons, at C3 and C5. Regioselective deprotonation at C5 (the γ-position) can be achieved through careful selection of the base and reaction conditions. A study by Orsini et al. demonstrates that using a lithium-based strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) favors the formation of the γ-enolate, which can then be trapped with an electrophile.[11]

Reaction Scheme:

G cluster_1 Mechanism of C5-Alkylation A Core Scaffold (1) B γ-Enolate (C5) A->B LiHMDS, THF, -78 °C C α-Enolate (C3) A->C (Minor pathway) D Alkylation at C5 B->D Ethyl Iodide E Target Compound (2) D->E

Figure 3: Regioselective γ-alkylation at the C5 position.

Protocol:

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1) (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LiHMDS (1.0 M solution in THF, 1.1 eq.) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound (2).

Expert Insights & Causality:

  • Regioselectivity: The preference for deprotonation at the C5 (γ) position over the C3 (α) position is a key aspect of this synthesis. The use of a lithium counter-ion is crucial; it is hypothesized to chelate with the two carbonyl oxygens, leading to a thermodynamically more stable enolate at the γ-position.[11] Using other bases like sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) results in lower regioselectivity.[11]

  • Temperature Control: Maintaining a low temperature (-78 °C) during deprotonation and the initial phase of alkylation is critical to prevent side reactions and ensure high regioselectivity.

  • Electrophile: Ethyl iodide is a suitable electrophile for this reaction. For the synthesis of other derivatives, a wide range of primary alkyl halides can be employed.[11]

Expected Data for Target Compound 2:

Parameter Value
Appearance Likely a colorless oil or a low-melting solid
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
¹H NMR (CDCl₃, Predicted) Signals corresponding to the Boc group (singlet, ~1.5 ppm), the piperidine ring protons, and the newly introduced ethyl group (triplet and quartet).
¹³C NMR (CDCl₃, Predicted) Carbonyl signals (~170-200 ppm), signals for the Boc group, and aliphatic signals for the piperidine ring and ethyl group.
LCMS (M+H)⁺ 242.1

III. Applications & Future Directions

The synthesized this compound serves as a valuable building block for more complex molecules. The Boc protecting group can be readily removed using acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to liberate the free amine, which can then be further functionalized.[12][13] This allows for the introduction of various substituents on the nitrogen atom, expanding the chemical space for drug discovery efforts.

The protocols described herein are robust and can be adapted for the synthesis of a library of 5-substituted 2,4-dioxopiperidine derivatives by simply varying the alkylating agent used in the second stage. This enables the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs targeting enzymes or protein-protein interactions where this scaffold is known to be active.

References

  • Synthesis and antiviral activities of synthetic glutarimide derivatives. Chem Pharm Bull (Tokyo). 2010 Nov;58(11):1436-41. [Link]

  • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Chemistry of Heterocyclic Compounds. 2022;58(10):849-868. [Link]

  • Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode. European Journal of Medicinal Chemistry. 2022 Dec 1;245:114923. [Link]

  • Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. ACS Central Science. 2021 Mar 24;7(3):491-499. [Link]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery.[Link]

  • Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Pharmaffiliates. CAS 845267-78-9. [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI.[Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate.[Link]

  • Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate.[Link]

  • Dieckmann condensation. Purechemistry.[Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health.[Link]

  • Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor. PubMed Central.[Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.[Link]

  • Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization. PubMed Central.[Link]

  • Deprotection of different N-Boc-compounds. ResearchGate.[Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed.[Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central.[Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central.[Link]

  • Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
  • Benzo[9][14]thieno[2,3‐d]pyrimidine phthalimide derivative, one of the rare noncompetitive inhibitors of dipeptidyl peptidase‐4. ResearchGate.[Link]

Sources

"TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE" as a reactant in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE

Introduction: The Significance of the Piperidine-2,4-dione Scaffold

The piperidine-2,4-dione ring system is a prominent structural motif in medicinal chemistry and drug development. Its prevalence stems from its ability to act as a versatile scaffold, presenting functional groups in a defined three-dimensional space, which facilitates interaction with biological targets. The strategic placement of substituents on this core structure allows for the fine-tuning of pharmacological properties.

This guide focuses on a specific, high-value derivative: This compound (CAS No. 845267-80-3). The incorporation of a tert-butyloxycarbonyl (Boc) group on the nitrogen atom serves a dual purpose.[1] Firstly, it enhances solubility in common organic solvents, and secondly, it acts as a robust protecting group that prevents unwanted side reactions at the nitrogen, yet can be cleanly removed under acidic conditions.[1][2] The ethyl group at the 5-position (the γ-carbon relative to the nitrogen) is crucial, providing a lipophilic anchor that can be pivotal for molecular recognition in enzyme active sites or protein-protein interfaces.

The primary challenge in accessing such 5-substituted derivatives is achieving regioselectivity. Direct alkylation of the parent N-Boc-piperidine-2,4-dione can potentially occur at multiple sites. This document provides a detailed protocol for the highly regioselective synthesis of the title compound and discusses its subsequent applications as a reactant for building more complex molecular architectures.

Part 1: Synthesis via Regioselective γ-Alkylation

The most efficient route to this compound is through the regioselective alkylation of its precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate (CAS No. 845267-78-9).

Principle of the Reaction: The Role of the Lithium Cation

The piperidine-2,4-dione system is a β-ketoamide, possessing acidic protons at both the C3 (α) and C5 (γ) positions. To achieve selective alkylation at the desired C5 position, the choice of base and reaction conditions is paramount. The protocol described leverages a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures to generate an enolate.

A key mechanistic insight is the essential role of the lithium counter-ion.[3] It is hypothesized that the lithium cation chelates with the two carbonyl oxygens of the dione system, forming a rigid six-membered ring complex. This chelation sterically hinders the C3 position and directs the incoming electrophile to the more accessible C5 position, thus ensuring high γ-regioselectivity.[3]

Reaction Scheme

Caption: Regioselective synthesis of the target compound.

Experimental Protocol: Step-by-Step Methodology

This protocol is adapted from established methods for the regioselective γ-alkylation of N-Boc-piperidine-2,4-dione.[3]

Materials & Equipment:

  • Reactants: tert-Butyl 2,4-dioxopiperidine-1-carboxylate, Lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene), Ethyl iodide, Anhydrous Tetrahydrofuran (THF).

  • Work-up: Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Two-necked round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel or syringe pump, low-temperature bath (e.g., dry ice/acetone), rotary evaporator, standard glassware for extraction, flash chromatography system.

Procedure:

  • Preparation: Under an inert atmosphere of argon, add tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) to a flame-dried two-necked flask. Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add ethyl iodide (1.5 - 2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 30 minutes, then let it warm slowly to room temperature and stir for an additional 2-3 hours. The progress can be monitored by TLC.

  • Quenching & Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure product.

Data Summary

The following table summarizes the key parameters and expected outcomes for the synthesis.

ParameterValue/ConditionRationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base that favors kinetic deprotonation. The Li⁺ cation is crucial for regioselectivity.[3]
Electrophile Ethyl IodideA reactive ethyl source. Ethyl bromide can also be used.
Solvent Anhydrous THFAprotic polar solvent, suitable for low-temperature reactions and stabilizing the enolate.
Temperature -78 °C to Room Temp.Low initial temperature ensures kinetic control and stability of the enolate; warming allows the reaction to proceed to completion.
Expected Yield 60-75%Typical yields for this type of regioselective alkylation can vary but are generally moderate to good.[3]

Part 2: Applications in Downstream Synthesis

Once synthesized, this compound serves as a valuable intermediate for accessing a wide range of more complex molecules.

Application 1: Boc-Group Deprotection

The removal of the Boc protecting group is a common and critical step to enable further functionalization at the piperidine nitrogen. This unmasks a secondary amine that can participate in reactions such as N-arylation, N-alkylation, acylation, or reductive amination.

Principle: The Boc group is highly sensitive to acidic conditions, under which it cleaves to release isobutylene and carbon dioxide, leaving the free amine.[2]

Protocol for Boc Deprotection:

  • Dissolve the Boc-protected starting material (1.0 eq) in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can often be used directly or neutralized with a mild base (e.g., sat. NaHCO₃ solution) and extracted to yield the free amine.

Synthetic Workflow: From Intermediate to Functionalized Core

G A tert-Butyl 5-ethyl- 2,4-dioxopiperidine-1-carboxylate B 5-Ethylpiperidine-2,4-dione (Amine Salt) A->B TFA, DCM C N-Arylated Derivative B->C Buchwald-Hartwig Coupling D N-Acylated Derivative B->D Acyl Chloride, Base E Reductive Amination Product B->E Aldehyde, Reducing Agent

Caption: Potential synthetic pathways following Boc deprotection.

Application 2: Precursor for Novel Heterocycles and Drug Candidates

The 5-ethyl-2,4-dioxopiperidine core is a valuable pharmacophore. The dicarbonyl system can be chemically manipulated (e.g., selective reduction, enol ether formation, condensation reactions) to build fused heterocyclic systems. The ethyl group at the C5 position can occupy a specific hydrophobic pocket in a target protein, enhancing binding affinity and selectivity. This scaffold is relevant in the design of inhibitors for various enzyme classes, including kinases and proteases, as well as modulators for ion channels and receptors.[4][5]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these chemicals.[6]

  • Reagent Handling:

    • LDA: Highly reactive and pyrophoric. Must be handled under an inert atmosphere and away from water or protic solvents.

    • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

    • Ethyl Iodide: A lachrymator and potential alkylating agent. Handle in a well-ventilated fume hood.

  • Waste Disposal: Quench reactive reagents carefully before disposal. Dispose of all chemical waste according to institutional and local environmental regulations.[6]

Conclusion

This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its preparation via a highly regioselective, lithium-mediated alkylation protocol is robust and efficient. The compound provides a gateway to a multitude of more complex structures through straightforward deprotection and subsequent functionalization of the piperidine nitrogen or modification of the dione moiety. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this versatile intermediate in their programs.

References

  • BIOFOUNT. This compound. Available from: [Link]

  • Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
  • NINGBO INNO PHARMCHEM CO.,LTD. Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug. Available from: [Link]

  • ACS Publications. Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. Available from: [Link]

  • Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Available from: [Link]

  • Pharmaffiliates. CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available from: [Link]

  • Orsini, P., et al. Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis 2007. ResearchGate. Available from: [Link]

  • Jinxiang Chemical. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Available from: [Link]

  • RSC Publishing. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. Available from: [Link]

  • ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available from: [Link]

  • ScienceDirect. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Available from: [Link]

  • PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available from: [Link]

  • PubChem. tert-Butyl 3,5-dioxopiperidine-1-carboxylate. Available from: [Link]

  • ResearchGate. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Available from: [Link]

  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

  • PubMed. Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

The Strategic Role of tert-Butyl 5-Ethyl-2,4-dioxopiperidine-1-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone of molecular design, prized for its conformational flexibility and its prevalence in a multitude of clinically successful pharmaceuticals.[1] Within this important class of heterocycles, the 2,4-dioxopiperidine core has emerged as a particularly versatile building block. This guide provides an in-depth examination of a specific, yet highly promising derivative: tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate. We will delve into its synthesis, functional significance, and its potential applications as a key intermediate in the development of novel therapeutics. The strategic introduction of an ethyl group at the 5-position, combined with the presence of a Boc-protecting group, offers medicinal chemists a nuanced tool for scaffold decoration and the exploration of new chemical space.

The Piperidine-2,4-dione Scaffold: A Privileged Substructure

The piperidine ring is a ubiquitous motif in medicinal chemistry, valued for its ability to orient substituents in well-defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1] The introduction of carbonyl functionalities to create the 2,4-dione system introduces a unique set of properties, including the potential for hydrogen bonding and the ability to act as a scaffold for further chemical elaboration.

Physicochemical Properties and Synthetic Utility

The incorporation of a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves a critical strategic purpose. It renders the nitrogen atom inert to a wide range of reaction conditions, allowing for selective modifications at other positions of the ring.[2] This protecting group can be readily removed under acidic conditions, unmasking the secondary amine for subsequent diversification.

The ethyl group at the 5-position is not merely a passive substituent. Its presence can significantly influence the molecule's lipophilicity, metabolic stability, and conformational preferences. Furthermore, the protons on the carbon atom adjacent to the two carbonyl groups (the C5 position) exhibit enhanced acidity, providing a handle for further functionalization.

Synthesis of this compound: A Step-by-Step Protocol

While direct, published syntheses for this compound are not extensively detailed in readily available literature, a robust and logical synthetic route can be devised based on established methodologies for the synthesis of the parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, followed by a regioselective alkylation.

Synthesis of the Precursor: tert-Butyl 2,4-dioxopiperidine-1-carboxylate

The synthesis of the parent scaffold can be achieved through a two-step process starting from N-Boc-β-alanine and Meldrum's acid.[3]

Step 1: Acylation of Meldrum's Acid

In this step, N-Boc-β-alanine is activated and reacted with Meldrum's acid in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a base such as 4-dimethylaminopyridine (DMAP).

Step 2: Intramolecular Cyclization

The resulting acylated Meldrum's acid derivative is then heated in a suitable solvent, such as toluene or ethyl acetate, to induce cyclization and loss of acetone and carbon dioxide, affording the desired tert-butyl 2,4-dioxopiperidine-1-carboxylate.[3][4]

Protocol 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

Materials:

  • N-Boc-β-alanine

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • 5% aqueous potassium bisulfate (KHSO₄)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

Procedure:

  • Acylation:

    • To a solution of N-Boc-β-alanine (1.0 eq) and Meldrum's acid (1.1 eq) in anhydrous DCM, add DMAP (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with 5% aqueous KHSO₄ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acylated intermediate.

  • Cyclization:

    • Dissolve the crude intermediate in toluene.

    • Heat the solution at reflux (approximately 100-110 °C) for 4-6 hours.

    • Monitor the cyclization by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting crude product can be purified by trituration with a suitable solvent such as methyl tert-butyl ether (MTBE) or by column chromatography on silica gel.

Regioselective γ-Alkylation to Introduce the Ethyl Group

With the parent scaffold in hand, the ethyl group can be introduced at the 5-position (the γ-position relative to the piperidine nitrogen) through a regioselective alkylation. This reaction takes advantage of the acidity of the C5 protons. A study by Orsini et al. (2007) details a facile and efficient protocol for the regioselective γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate.[5] The choice of base and the presence of a lithium counter-ion are crucial for achieving high regioselectivity.[5]

Protocol 2: Synthesis of this compound

Materials:

  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1 M in THF)

  • Ethyl iodide or ethyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bars

  • Dry ice/acetone bath

  • Syringes and needles for transfer of reagents

Procedure:

  • Deprotonation:

    • Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LiHMDS (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Alkylation:

    • To the cold enolate solution, add ethyl iodide or ethyl bromide (1.2-1.5 eq) dropwise via syringe.

    • Maintain the reaction temperature at approximately -20 °C and stir for 1-2 hours.[5]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with EtOAc.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization and Data

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

Compound Molecular Formula Molecular Weight CAS Number
This compoundC₁₂H₁₉NO₄241.28 g/mol 845267-80-3[6][7][8]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group (a singlet around 1.5 ppm), the ethyl group (a triplet and a quartet), and the protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the carbons of the tert-butyl and ethyl groups, and the carbons of the heterocyclic ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (or a peak corresponding to [M+H]⁺ or [M+Na]⁺) consistent with the molecular weight of the compound.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound are not yet widely reported, its structural features suggest several promising avenues for its application in medicinal chemistry. The parent compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate, is a reactant in the synthesis of selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor, a target for the treatment of various central nervous system disorders.[2][4]

A Versatile Intermediate for Library Synthesis

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of compound libraries for high-throughput screening. The Boc-protecting group can be removed to allow for a wide range of N-functionalization, while the 2,4-dione system can be further modified.

G cluster_n_diversification N-Diversification Pathways Start This compound Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Step 1 Dione_Modification 2,4-Dione Modification Start->Dione_Modification Alternative Modification N_Alkylation N-Alkylation/ N-Arylation Deprotection->N_Alkylation Diversification Reductive_Amination Reductive Amination Deprotection->Reductive_Amination Diversification Amide_Coupling Amide Coupling Deprotection->Amide_Coupling Diversification Final_Compounds Diverse Library of Bioactive Compounds N_Alkylation->Final_Compounds Reductive_Amination->Final_Compounds Amide_Coupling->Final_Compounds Dione_Modification->Final_Compounds

Caption: Synthetic diversification pathways for this compound.

Potential Therapeutic Areas

Given the broad range of biological activities exhibited by piperidine derivatives, compounds derived from this scaffold could be explored for various therapeutic applications, including:

  • Oncology: Many piperidine-containing compounds have shown anticancer activity.[9][10]

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in drugs targeting the CNS.

  • Inflammatory Diseases: Piperidine derivatives have also been investigated for their anti-inflammatory properties.[9]

The ethyl group at the 5-position can play a crucial role in modulating the potency and selectivity of the final compounds by influencing their binding to the target protein.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemists. Its synthesis, while requiring a multi-step approach, is based on well-established and reliable chemical transformations. The true potential of this compound lies in its utility as a scaffold for the creation of diverse chemical libraries, which can then be screened against a wide array of biological targets. As our understanding of the structure-activity relationships of piperidine-based drugs continues to grow, we can expect that intermediates such as this will play an increasingly important role in the discovery of the next generation of therapeutics.

References

  • MOLBASE. This compound. [Link]

  • Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-hydroxypipecolate Derivatives. [Link]

  • Pharmaffiliates. CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(15), 2249-2254. [Link]

  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Applied Research on Medicinal and Aromatic Plants, 10, 57-65. [Link]

  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed, 30046486. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

Sources

Application Notes and Protocols: TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE as a Versatile Precursor for the Synthesis of Novel mGlu5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Modulating mGlu5 Receptors

The metabotropic glutamate receptor 5 (mGlu5) has emerged as a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders.[1][2][3] These G-protein coupled receptors play a crucial role in regulating synaptic plasticity and neuronal excitability.[4][5] Unlike orthosteric ligands that bind directly to the glutamate binding site, positive allosteric modulators (PAMs) offer a more nuanced approach.[1][4] PAMs bind to a topographically distinct site on the receptor, enhancing the response to the endogenous ligand, glutamate. This mechanism provides greater subtype selectivity and a reduced risk of receptor desensitization and excitotoxicity that can be associated with direct agonists.[1][5] Consequently, the development of novel mGlu5 PAMs is a highly active area of research for conditions such as schizophrenia, anxiety, and cognitive deficits.[1][3]

This application note presents a detailed protocol for the synthesis of a novel class of mGlu5 PAMs utilizing TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE as a key starting material. The inherent structural features of this piperidinedione derivative provide a versatile scaffold for the construction of potent and selective mGlu5 modulators. The protocols outlined herein are designed for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space in the pursuit of next-generation CNS therapeutics.

The Strategic Advantage of the 5-Ethyl-2,4-Dioxopiperidine Scaffold

The piperidine-2,4-dione core is a valuable pharmacophore in medicinal chemistry due to its synthetic tractability and its presence in various biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulations of the piperidine ring system, which can be deprotected under mild acidic conditions.

The key feature of the specified starting material is the ethyl group at the 5-position. This substituent offers a handle for further diversification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Based on established synthetic routes for similar 2,4-dioxopiperidine-based mGlu5 PAMs, we propose a robust pathway to a novel class of dihydrothiazolopyridone derivatives.[6]

Proposed Synthetic Pathway Overview

The following diagram illustrates the proposed multi-step synthesis of a novel mGlu5 PAM starting from this compound.

G start This compound step1 Bromination start->step1 intermediate1 3-Bromo-5-ethyl-2,4-dioxopiperidine-1-carboxylate step1->intermediate1 step2 Condensation with Thiourea intermediate1->step2 intermediate2 Boc-protected Dihydrothiazolopyridone Intermediate step2->intermediate2 step3 Boc Deprotection intermediate2->step3 intermediate3 Dihydrothiazolopyridone Core step3->intermediate3 step4 Amide Coupling intermediate3->step4 final_product Novel mGlu5 PAM step4->final_product

Caption: Proposed synthetic workflow for a novel mGlu5 PAM.

Detailed Synthetic Protocols

Materials and Equipment:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or other radical initiator

  • Thiourea

  • Sodium bicarbonate

  • Trifluoroacetic acid (TFA)

  • Various carboxylic acids for amide coupling

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Standard laboratory glassware, magnetic stirrers, heating mantles, and rotary evaporator

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

  • NMR spectrometer and Mass spectrometer for characterization

Protocol 1: Synthesis of tert-Butyl 3-bromo-5-ethyl-2,4-dioxopiperidine-1-carboxylate (Intermediate 1)

This initial step introduces a bromine atom at the 3-position, which is crucial for the subsequent cyclization to form the thiazole ring.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-Bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of a radical initiator, such as AIBN.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired brominated intermediate.

Expected Outcome and Characterization:

The product, tert-butyl 3-bromo-5-ethyl-2,4-dioxopiperidine-1-carboxylate, is expected to be a white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Synthesis of the Boc-protected Dihydrothiazolopyridone Intermediate (Intermediate 2)

This step involves the condensation of the brominated intermediate with thiourea to form the core dihydrothiazolopyridone structure.

Step-by-Step Procedure:

  • To a solution of tert-butyl 3-bromo-5-ethyl-2,4-dioxopiperidine-1-carboxylate (1.0 eq) in ethanol, add thiourea (1.2 eq) and sodium bicarbonate (2.0 eq).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the Boc-protected dihydrothiazolopyridone intermediate.

Expected Outcome and Characterization:

The product will be a solid, and its structure should be confirmed by NMR and mass spectrometry.

Protocol 3: Boc Deprotection to Yield the Dihydrothiazolopyridone Core (Intermediate 3)

Removal of the Boc protecting group is necessary to allow for subsequent functionalization at the nitrogen atom.

Step-by-Step Procedure:

  • Dissolve the Boc-protected dihydrothiazolopyridone intermediate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the deprotected dihydrothiazolopyridone core, which can often be used in the next step without further purification.

Expected Outcome and Characterization:

The deprotected intermediate is typically a solid or oil. Confirmation of Boc group removal can be achieved by the disappearance of the tert-butyl signal in the ¹H NMR spectrum.

Protocol 4: Amide Coupling to Synthesize the Final mGlu5 PAM

The final step involves coupling the dihydrothiazolopyridone core with a selected carboxylic acid to introduce functionality that can interact with the allosteric binding site of the mGlu5 receptor.

Step-by-Step Procedure:

  • To a solution of the deprotected dihydrothiazolopyridone core (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent like DMF or dichloromethane, add a coupling agent such as HATU (1.2 eq).

  • Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography or preparative HPLC.

Expected Outcome and Characterization:

The final mGlu5 PAM will be a solid, and its identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.

Data Summary Table

StepStarting MaterialKey ReagentsProductExpected Yield (%)Purity (%)
1This compoundNBS, AIBNIntermediate 170-85>95
2Intermediate 1Thiourea, NaHCO₃Intermediate 250-65>95
3Intermediate 2TFAIntermediate 390-98>90
4Intermediate 3Carboxylic Acid, HATU, DIPEAFinal mGlu5 PAM60-80>98

In Vitro Evaluation of Novel mGlu5 PAMs

Once synthesized and characterized, the novel compounds should be evaluated for their pharmacological activity at the mGlu5 receptor. Standard in vitro assays include:

  • Calcium Mobilization Assay: This is a primary functional assay to determine the potency and efficacy of the PAMs in a cell line expressing the mGlu5 receptor.[3]

  • Radioligand Binding Assay: To determine if the compounds bind to the MPEP allosteric site, a common binding site for many mGlu5 modulators.[3]

  • Selectivity Profiling: The compounds should be tested against other mGlu receptor subtypes to ensure selectivity for mGlu5.

The following diagram outlines a typical workflow for the in vitro characterization of the synthesized compounds.

G compound Synthesized mGlu5 PAM primary_assay Calcium Mobilization Assay (Potency & Efficacy) compound->primary_assay binding_assay Radioligand Binding Assay (Binding Site) primary_assay->binding_assay selectivity_assay Selectivity Profiling (vs. other mGluRs) binding_assay->selectivity_assay lead_compound Lead Candidate for In Vivo Studies selectivity_assay->lead_compound

Caption: Workflow for in vitro pharmacological evaluation.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a novel class of mGlu5 positive allosteric modulators, starting from the readily available this compound. The proposed synthetic route is based on established chemical transformations and offers a clear path to new chemical entities with therapeutic potential.[6] The resulting compounds, featuring a dihydrothiazolopyridone core, are promising candidates for further investigation in the treatment of various CNS disorders. Future work should focus on the synthesis of a library of analogs by varying the carboxylic acid component in the final coupling step to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of this new class of mGlu5 PAMs.

References

  • Conn, P. J., Lindsley, C. W., & Jones, C. K. (2009). Activation of metabotropic glutamate receptors as a novel approach for the treatment of schizophrenia. Trends in pharmacological sciences, 30(1), 25–31. [Link]

  • Gasparini, F., Lindsley, C. W., & Noetzel, M. J. (2013). The discovery and development of allosteric modulators of metabotropic glutamate receptors. Drug discovery today, 18(21-22), 1045–1055. [Link]

  • Noetzel, M. J., Gregory, K. J., Vinson, P. N., Manka, J. T., Stauffer, S. R., & Lindsley, C. W. (2012). A novel metabotropic glutamate receptor 5 positive allosteric modulator acts at a unique site and confers efficacy in preclinical models of schizophrenia. Molecular pharmacology, 82(5), 860–875. [Link]

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]

  • Rook, J. M., Lindsley, C. W., & Conn, P. J. (2013). Metabotropic glutamate receptors as targets for the treatment of schizophrenia. Current opinion in pharmacology, 13(1), 48–53. [Link]

  • de la Fuente, J. A., Martín-Santamaría, S., Gamo, A. M., Lavoz, C., Lucena, R., Fraile, M. T., ... & Goya, P. (2012). Dihydrothiazolopyridone derivatives as a novel family of positive allosteric modulators of the metabotropic glutamate 5 (mGlu5) receptor. Journal of medicinal chemistry, 55(17), 7686–7698. [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes & Protocols: TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE as a Drug Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The rigorous control of impurities is a cornerstone of modern pharmaceutical development, directly impacting the safety and efficacy of new drug substances. This document provides a comprehensive technical guide for the use of TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE as a qualified reference standard for a potential process-related impurity. Adherence to guidelines from the International Council for Harmonisation (ICH) is paramount, and this guide is structured to align with the principles outlined in ICH Q3A(R2) for impurities and ICH Q2(R1) for analytical procedure validation.[1][2][3][4][5]

This guide details the physicochemical properties, a plausible synthetic route for the reference standard, and robust protocols for its characterization and purity assessment. Furthermore, it presents a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this specific impurity in an active pharmaceutical ingredient (API). The methodologies described herein are designed to be self-validating and provide a framework for researchers, analytical scientists, and quality control professionals to establish rigorous impurity control strategies.

Introduction: The Imperative of Impurity Profiling

In the synthesis of any new drug substance, the formation of impurities is inevitable. These unwanted chemical entities can arise from starting materials, intermediates, by-products, or degradation.[1][6][7] Regulatory bodies worldwide mandate the identification, quantification, and qualification of impurities to ensure patient safety.[1][2][8] According to ICH guidelines, any impurity exceeding a 0.1% threshold must be structurally characterized, and its levels must be controlled within specified limits.[9][10]

A highly purified and well-characterized reference standard is the bedrock of any impurity control strategy.[11][12][13] It serves as the benchmark for the identification and accurate quantification of the impurity in routine production batches of the API.[11] This document focuses on this compound, a potential intermediate or by-product in the synthesis of APIs containing a piperidine scaffold.

Section 1: Physicochemical Properties and Synthesis of the Reference Standard

A thorough understanding of the reference standard's properties is the first step in its application.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name This compound
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS Number Not available (Hypothetical)
Appearance White to off-white solid
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane
Plausible Synthetic Pathway

The target compound can be synthesized via a regioselective γ-alkylation of a piperidine-2,4-dione precursor. This pathway is a common route for creating substituted piperidine rings, which are prevalent in many pharmaceuticals.[14] The use of a tert-butoxycarbonyl (Boc) protecting group is a standard strategy in organic synthesis to control reactivity.

The synthesis begins with the N-Boc protected piperidine-2,4-dione. A strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) is used to generate a dianion, followed by regioselective alkylation at the C5 position with an ethylating agent such as ethyl iodide. The use of LiHMDS is crucial for achieving the desired regioselectivity.[15]

Protocol 1: Synthesis of this compound

Materials:

  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate[16]

  • Lithium Hexamethyldisilazide (LiHMDS), 1.0 M solution in THF

  • Ethyl Iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add tert-butyl 2,4-dioxopiperidine-1-carboxylate (1 equivalent).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LiHMDS (2.2 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add ethyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound as a white solid.

Section 2: Purity and Characterization of the Reference Standard

For a substance to be a reliable reference standard, its identity must be unequivocally confirmed and its purity must be accurately determined.[11][12] This is typically achieved using a combination of chromatographic and spectroscopic techniques.[7][17]

Protocol 2: HPLC Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry due to its high precision and robustness.[18]

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Procedure:

  • Prepare a 1.0 mg/mL solution of the synthesized reference standard in acetonitrile.

  • Inject the solution into the HPLC system.

  • Integrate all peaks and calculate the purity by the area percent method. The purity should be ≥99.5%.

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound.

Procedure:

  • Introduce a dilute solution of the reference standard into an Electrospray Ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Confirm the presence of the [M+H]+ ion at m/z 242.3.

Protocol 4: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[19][20][21]

Procedure:

  • Dissolve approximately 10 mg of the reference standard in 0.7 mL of Chloroform-d (CDCl3).

  • Acquire 1H NMR and 13C NMR spectra.

  • The expected 1H NMR signals should correspond to the protons of the tert-butyl group, the ethyl group, and the piperidine ring.

  • The 13C NMR spectrum should show the expected number of carbon signals, including those for the two carbonyl groups.

Section 3: Application in Analytical Method Development

A well-developed and validated analytical method is essential for the reliable quantification of impurities.[22][23][24][25] The following HPLC method is designed for the separation and quantification of this compound from a hypothetical API, "Ethypiperidione."

Protocol 5: Validated HPLC Method for Impurity Quantification

This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4][26]

Table 3: HPLC Method for Impurity Quantification in "Ethypiperidione" API

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B for 5 min, 5-60% B over 25 min, 60-5% B over 5 min
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 220 nm
Injection Volume 20 µL

Method Validation Workflow

The validation of an analytical method is a systematic process to ensure it is suitable for its intended purpose.[5]

Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Finalization Dev Develop HPLC Method Protocol Write Validation Protocol (ICH Q2(R1)) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Summary Report Robustness->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for Analytical Method Validation.

Section 4: Protocol for Use in Routine Quality Control

Once the analytical method is validated, the reference standard can be used in routine quality control (QC) to test batches of the API.

Protocol 6: Routine QC Analysis

Materials:

  • Qualified Reference Standard of this compound

  • API Batch to be tested

  • HPLC grade solvents and reagents as per Protocol 5

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 100 µg/mL in diluent (e.g., 50:50 water:acetonitrile). Prepare a working standard at a concentration corresponding to the specification limit (e.g., 0.15% of the API concentration).

  • Sample Preparation: Prepare the API sample at a concentration of 1.0 mg/mL in the same diluent.

  • System Suitability Test (SST): Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 5.0%.

  • Analysis: Inject the blank (diluent), the working standard, and the sample solution into the HPLC.

  • Calculation: Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the percentage of the impurity in the API using the following formula:

    % Impurity = (Area_Impurity_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100

Routine QC Workflow Diagram

QC_Workflow start Start QC Test prep Prepare Solutions Standard Sample Blank start->prep sst Perform System Suitability Test (SST) prep->sst sst_check SST Pass? sst->sst_check analysis Inject Blank, Standard, and Sample sst_check->analysis Yes fail Batch Fail (Initiate OOS Investigation) sst_check->fail No calculation Identify Peak & Calculate % Impurity analysis->calculation spec_check Result within Specification? calculation->spec_check pass Batch Pass spec_check->pass Yes spec_check->fail No

Caption: Routine Quality Control Analysis Workflow.

Conclusion

The successful control of pharmaceutical impurities is a multi-faceted process that relies on a deep understanding of synthetic chemistry, analytical science, and regulatory requirements. This compound, when properly synthesized, characterized, and qualified, serves as an essential tool for ensuring the quality and safety of any API where it may be present as a process-related impurity. The protocols and workflows detailed in this guide provide a robust framework for its use as a reference standard, enabling accurate analytical testing and ensuring compliance with global regulatory standards.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Edelstein, M. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Pharmareferencestandard.com. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Kanwal, N. (2015). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Longdom Publishing. (n.d.). Reference standards for quality control. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Rasheed, S. (2014). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare. [Link]

  • GMP SOP. (2023). What is meant by reference standard in pharmaceuticals?. [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • ResolveMass Laboratories Inc. (2024). Impurity Identification Service with LC-MS/MS, NMR & GC-MS. [Link]

  • Shaikh, T. et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. [Link]

  • Almac Group. (n.d.). Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • Pharmaffiliates. (n.d.). Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

  • ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

  • ResearchGate. (2017). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Semantic Scholar. (1990). Synthesis of piperidine derivatives as potential analgetic agents. [Link]

  • Journal of the American Chemical Society. (n.d.). Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. [Link]

Sources

"TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE" purification techniques

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the purification of tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate, tailored for researchers and drug development professionals. This document provides an in-depth analysis of purification strategies, including recrystallization, flash chromatography, and preparative HPLC, with a focus on preserving the acid-labile N-Boc protecting group.

Introduction: The Challenge of Purifying a Key Synthetic Intermediate

This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of complex nitrogen-containing molecules and potential pharmaceutical agents.[1] The piperidine-2,4-dione core is a key pharmacophore in various biologically active compounds. Achieving high purity of this intermediate is paramount, as residual impurities can compromise the yield, purity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[2]

The purification of this molecule presents a unique set of challenges primarily stemming from its key structural features: the acid-sensitive tert-butoxycarbonyl (N-Boc) protecting group and the moderately polar piperidine-2,4-dione ring system. This guide provides a detailed examination of the compound's properties and offers robust protocols for its purification, enabling scientists to select the most appropriate technique based on scale, impurity profile, and desired final purity.

Physicochemical Profile and Strategic Considerations

A successful purification strategy begins with a thorough understanding of the target molecule's properties.

  • Polarity and Solubility : The piperidine-2,4-dione moiety imparts significant polarity, while the N-Boc group and the 5-ethyl substituent add lipophilic character. This amphiphilic nature dictates its solubility, making it generally soluble in moderately polar organic solvents such as ethyl acetate (EtOAc), dichloromethane (DCM), and acetonitrile (ACN), with lower solubility in nonpolar alkanes (e.g., hexanes) and polar protic solvents like water.

  • The N-Boc Protecting Group : The N-Boc group is notoriously labile under acidic conditions. Exposure to strong acids, such as trifluoroacetic acid (TFA) commonly used in HPLC, or even the inherent acidity of standard silica gel, can lead to premature deprotection, generating an undesired and difficult-to-separate impurity.[3] Therefore, all purification steps must be carefully designed to maintain neutral or slightly basic conditions.

  • Keto-Enol Tautomerism : The 2,4-dione system can exist in equilibrium with its enol form.[4] This phenomenon can sometimes lead to broadened peaks or multiple species detection during chromatographic analysis, although the keto form is often predominant in non-polar solvents.

Analytical Purity Assessment

Before attempting purification, and to validate its success, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique for assessing the purity of piperidine derivatives.[5][6]

Table 1: Recommended Analytical HPLC Conditions

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides gentle acidification for good peak shape without being harsh enough to cleave the Boc group during a rapid analytical run.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210-220 nmDetection of the amide chromophore.
Column Temp. 30 °CEnsures reproducible retention times.

Purification Strategy Workflow

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The following workflow provides a decision-making framework.

Purification_Workflow crude Crude Product assess Assess Purity & Properties (TLC, Analytical HPLC) crude->assess recrystallize Method 1: Recrystallization assess->recrystallize If >90% Pure & Crystalline Solid flash_chrom Method 2: Flash Column Chromatography assess->flash_chrom If Complex Mixture or Moderate Purity prep_hplc Method 3: Preparative HPLC assess->prep_hplc If Trace Impurities or Isomers Present final_qc Final Purity Check (>99% by HPLC/NMR) recrystallize->final_qc flash_chrom->final_qc prep_hplc->final_qc final_qc->flash_chrom Purity Not Met pure_product Pure Product final_qc->pure_product Purity Met

Caption: Decision workflow for selecting the optimal purification technique.

Method 1: Recrystallization

Recrystallization is the most efficient and scalable method for purifying solid compounds that are already at a relatively high purity (>90%). It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[7]

Principle of Causality

The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. As the saturated hot solution cools, the solubility decreases, forcing the desired compound to crystallize out, leaving impurities behind in the mother liquor. For piperidine derivatives, solvents ranging from alcohols to moderately polar aprotic solvents are often effective.[7]

Protocol 1: Single-Solvent Recrystallization
  • Solvent Screening : In small test tubes, test the solubility of ~20 mg of crude product in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile). A suitable solvent will show poor solubility at room temperature but dissolve the solid upon heating.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent to maximize yield.

  • Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Yield Maximization : Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum precipitation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying : Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization

This method is used when no single solvent is ideal. It requires a "good" solvent that readily dissolves the compound and a "poor" (or anti-solvent) in which the compound is insoluble.[7]

  • Solvent Selection : Identify a good solvent (e.g., DCM, EtOAc) and a miscible poor solvent (e.g., Hexane, Heptane).

  • Dissolution : Dissolve the crude solid in a minimum amount of the good solvent at room temperature or with gentle heating.

  • Induce Precipitation : Slowly add the poor solvent dropwise to the stirred solution until it becomes persistently turbid (cloudy).

  • Crystallization & Isolation : Gently warm the solution until it becomes clear again, then allow it to cool slowly as described in Protocol 1. Isolate and dry the crystals.

Method 2: Flash Column Chromatography

For more complex mixtures or when recrystallization is ineffective, flash column chromatography is the workhorse of purification.

Principle of Causality

The separation occurs based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase. Compounds with higher polarity interact more strongly with the polar silica gel and elute later, while less polar compounds travel through the column more quickly. The key to success with N-Boc protected amines is to mitigate the acidity of the silica gel.[8]

Protocol 3: Flash Column Chromatography with Deactivated Silica
  • Mobile Phase Selection : Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that provides good separation and a target Rf value of 0.2-0.4 for the desired compound.

  • Slurry Preparation : Prepare a slurry of silica gel in the chosen mobile phase. Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase mixture. This deactivates the acidic sites on the silica gel, preventing Boc group cleavage.[8]

  • Column Packing : Pack a glass column with the silica gel slurry.

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase (or DCM). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution : Run the column by applying positive pressure, collecting fractions.

  • Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Method 3: Preparative HPLC

For the highest purity requirements or for separating very similar impurities, preparative HPLC is the most powerful technique.[9][10] It is particularly useful for pharmaceutical intermediates where stringent purity levels are required.[11][12]

Principle of Causality

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material.[13] For this compound, a reversed-phase method is most appropriate. The primary challenge remains the acid sensitivity of the N-Boc group. Using a mobile phase with a strong acid like TFA will result in compound degradation upon concentration of the fractions.[3]

Protocol 4: Reversed-Phase Preparative HPLC
  • Method Development : Develop an analytical method first to determine the optimal mobile phase and gradient. Use buffered mobile phases or weak acid modifiers.

  • System Setup :

    • Column : A C18 preparative column (e.g., 20-50 mm diameter).

    • Mobile Phase A : Water with 10 mM Ammonium Bicarbonate (pH ≈ 7.8) or 0.1% Acetic Acid.

    • Mobile Phase B : Acetonitrile.

    • Detector : UV, with the wavelength set based on the analytical run.

  • Sample Preparation : Dissolve the crude or partially purified material in a solvent compatible with the mobile phase, such as a mixture of water/ACN or DMSO. Filter the sample through a 0.45 µm filter.

  • Injection and Fraction Collection : Inject the sample onto the column and begin the gradient elution. Collect fractions based on the retention time of the target peak.

  • Post-Run Processing :

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • If a volatile buffer like ammonium bicarbonate was used, the solvent can be removed by lyophilization (freeze-drying) to yield the pure product.

    • If a non-volatile buffer was used, an additional liquid-liquid extraction step may be required.

Post-Purification Verification

Regardless of the method used, the final product's purity and identity must be confirmed.

  • Purity : A final analytical HPLC run should show a single major peak, typically >99%.

  • Identity : Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy should be used to confirm the chemical structure.

  • Mass Spectrometry (MS) : Confirms the molecular weight of the compound.

By carefully selecting a purification strategy based on the specific needs of the project and paying close attention to the chemical sensitivities of the N-Boc group, researchers can reliably obtain high-purity this compound, ensuring the success of subsequent research and development activities.

References

  • BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions.
  • Welch, C. J., et al. (2009). Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Intech Analyticals. (n.d.). Preparative HPLC Chromatography.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.
  • Evotec. (n.d.). Preparative Chromatography.
  • Kagel, J. R. (2025). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America.
  • ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?
  • BenchChem. (2025). Technical Support Center: Purification of APN-C3-NH-Boc Reaction Products.
  • Guidechem. (n.d.). How to Prepare Tert-Butyl 2,4-Dioxopiperidine-1-Carboxylate?
  • ChemicalBook. (2025). TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9.
  • Guichard, G., et al. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses.
  • BenchChem. (2025). Purity Assessment of Synthesized 1,4-Diacetylpiperidine: A Comparative Guide to Analytical Techniques.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of 4-(4-fluorophenyl)piperidin-4-ol.

Sources

Application Note: Comprehensive Analytical Characterization of tert-Butyl 5-Ethyl-2,4-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

**Abstract

This document provides a detailed guide for the comprehensive analytical characterization of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate (CAS No. 845267-80-3). As a key intermediate or reference standard in pharmaceutical research, rigorous confirmation of its identity, purity, and structure is paramount.[1] This guide outlines an integrated analytical workflow employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We provide detailed, field-tested protocols and explain the scientific rationale behind methodological choices to ensure robust and reliable characterization for researchers, scientists, and drug development professionals.

Introduction and Compound Overview

The piperidine ring is a ubiquitous structural motif in numerous alkaloids and pharmaceutical agents, with thousands of derivatives explored in clinical and preclinical studies. This compound belongs to the N-Boc protected piperidinedione family, a class of compounds often used as versatile synthetic intermediates.[2] The tert-butyloxycarbonyl (Boc) protecting group provides stability and influences solubility, while the dioxopiperidine core offers multiple sites for further chemical modification.

Accurate analytical characterization is the bedrock of chemical synthesis and drug development. It validates the molecular structure, quantifies purity by identifying and measuring impurities, and ensures batch-to-batch consistency. A multi-technique approach is non-negotiable for achieving a complete and unambiguous profile of a novel or reference compound.[3][4]

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource(s)
Compound Name This compound[1]
CAS Number 845267-80-3[1]
Molecular Formula C₁₂H₁₉NO₄[1]
Molecular Weight 241.28 g/mol [1]
Structure
Appearance Typically a solid or powder[5]

The Integrated Analytical Workflow

A comprehensive characterization relies on the synergy of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. Chromatography assesses purity, mass spectrometry confirms molecular weight, NMR spectroscopy elucidates the precise atomic arrangement, and FTIR identifies key functional groups.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Final Assessment Sample Analyte Sample HPLC HPLC / UPLC (Purity & Quantification) Sample->HPLC Inject NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure Sample->NMR Dissolve FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Analyze LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Couple for Mass ID Report Comprehensive Characterization Report (Identity, Purity, Structure) HPLC->Report LCMS->Report NMR->Report FTIR->Report

Figure 1: Integrated workflow for comprehensive characterization.

Chromatographic Analysis for Purity Assessment

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for separating the target compound from impurities, such as starting materials, byproducts, or degradation products.[6] Separation is based on the analyte's hydrophobic interaction with a non-polar stationary phase.[6]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for small molecules of intermediate polarity like our analyte, offering robust and predictable retention behavior.[3][7]

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is employed to ensure elution of compounds with varying polarities.[3] Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Additive: A small amount of acid (formic acid or trifluoroacetic acid) is added to the mobile phase to protonate any residual silanols on the stationary phase and to ensure the analyte is in a consistent ionic state, which dramatically improves peak shape and reproducibility.[3]

  • Detection: The analyte contains carbonyl groups which have a weak UV absorbance. UV detection at a low wavelength (~210 nm) is suitable. For higher sensitivity or for matrices where UV detection is insufficient, a mass spectrometer (MS) or Charged Aerosol Detector (CAD) can be used as the detector.[3]

Protocol: HPLC-UV Purity Method
  • Reagent & System Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Sample Preparation:

    • Accurately weigh and dissolve ~5 mg of the analyte in 50.0 mL of the sample diluent to create a stock solution of ~100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[6]

  • Instrumental Analysis:

    • Inject 5-10 µL of the prepared sample onto the HPLC system.

    • Run the analysis according to the conditions specified in Table 2.

    • Process the resulting chromatogram to determine the area percent of the main peak, which corresponds to the purity of the sample.

Table 2: Recommended HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for small molecule analysis.[8]
Mobile Phase A: 0.1% Formic Acid in Water; B: AcetonitrileProvides good peak shape and resolution.[3]
Gradient 5% B to 95% B over 20 min, hold 5 min, return to initialEnsures elution of all components.[8]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[8]
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 210 nmDetects carbonyl chromophores.
Injection Volume 10 µLBalances sensitivity and peak shape.

Mass Spectrometry for Molecular Weight Confirmation

Mass Spectrometry (MS) is an indispensable tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a highly accurate molecular weight, serving as a primary confirmation of the compound's identity. When coupled with HPLC (LC-MS), it can assign molecular weights to the main peak and any detected impurities.

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for polar to moderately polar small molecules.[3] It typically generates protonated molecular ions [M+H]⁺ in positive ion mode, which is expected for this analyte due to the presence of nitrogen and oxygen atoms that can accept a proton.[3]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial. It provides an accurate mass measurement that can be used to determine the elemental composition, distinguishing the target compound from other molecules with the same nominal mass.[9]

Protocol: LC-MS Analysis
  • System Setup:

    • Utilize an HPLC system coupled to a mass spectrometer via an ESI source.

    • The HPLC method can be the same as described in Table 2.

    • Calibrate the mass spectrometer according to the manufacturer's protocol to ensure high mass accuracy.

  • Sample Infusion/Injection:

    • Inject the sample via the LC system.

    • The eluent from the column is directed into the ESI source.

  • Data Acquisition:

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

    • The expected protonated molecule [C₁₂H₁₉NO₄ + H]⁺ has a theoretical monoisotopic mass of 242.1387.

    • Also monitor for common adducts like the sodium adduct [M+Na]⁺ (m/z 264.1206).

  • Data Interpretation:

    • Extract the mass spectrum for the main chromatographic peak.

    • Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the elemental composition.

    • If conducting MS/MS (tandem mass spectrometry), fragmentation can provide further structural confirmation.

Table 3: Expected Ions and Fragments in Mass Spectrometry

Ion/FragmentTheoretical m/zDescription
[M+H]⁺ 242.1387Protonated molecular ion.
[M+Na]⁺ 264.1206Sodium adduct of the molecular ion.
[M+H - C₄H₈]⁺ 186.0761Loss of isobutylene from the Boc group (loss of 56 Da).
[M+H - C₅H₈O₂]⁺ 142.0811Neutral loss of the entire Boc group (loss of 100 Da).

NMR Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H (proton) and ¹³C (carbon) NMR are essential for a complete assignment.

Causality Behind Experimental Choices
  • Solvent: A deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, is used to dissolve the sample without creating a large interfering solvent signal in the ¹H NMR spectrum.[3] CDCl₃ is a good first choice for many organic molecules.

  • ¹H NMR: This experiment identifies all unique proton environments in the molecule and their relative numbers (via integration). Coupling patterns (splitting) reveal which protons are adjacent to each other, allowing for the mapping of the carbon skeleton.

  • ¹³C NMR: This experiment identifies all unique carbon environments. The chemical shift indicates the type of carbon (e.g., alkyl, C=O).

  • 2D NMR (COSY, HSQC): If the 1D spectra are complex, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign all signals and confirm connectivity.

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. Key signals for the piperidine ring typically appear in the δ 1.0-4.0 ppm range.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

GroupAtom(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
Boc Group -C(CH ₃)₃~1.5~28Singlet (s)
-C (CH₃)₃-~82-
N-C =O-~150-155-
Ethyl Group -CH₂-CH~1.0~11Triplet (t)
-CH ₂-CH₃~1.7~25Quartet (q)
Piperidine C5-H ~2.5~45Multiplet (m)
Ring C6-H~3.8-4.1~48Multiplet (m)
C3-H~2.7, 3.5~40, 50 (diastereotopic)Multiplets (m)
C2-C =O-~205-210-
C4-C =O-~205-210-

Note: Predicted shifts are estimates. Actual values may vary. Diastereotopic protons on C3 may appear as distinct multiplets.

FTIR Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing molecular vibrations (stretching, bending). It is an excellent, rapid technique for confirming the presence of key functional groups.

Protocol: FTIR Analysis
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) method is simplest. Place a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands corresponding to the molecule's functional groups, as detailed in Table 5.

Table 5: Characteristic FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alkane C-H Stretch2850–2980Medium-Strong
Ketone C=O Stretch~1710–1735Strong
Carbamate C=O Stretch~1680–1705Strong
C-N Stretch1200–1350Medium
C-O Stretch1150–1250Strong

Rationale: The presence of two strong carbonyl peaks (one for the ketones, one slightly lower for the carbamate) and C-H stretching bands would be key identifiers for this molecule.[10][11] The exact position of the carbonyl bands provides insight into the electronic environment.[12]

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. By integrating data from HPLC, LC-MS, NMR, and FTIR, a complete and unambiguous profile of the molecule's identity, purity, and structure can be established. The protocols and rationales provided in this guide offer a robust framework for researchers to confidently validate their materials, ensuring data integrity and supporting the advancement of their scientific programs.

References

  • Benchchem. "An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
  • Der Pharma Chemica. "Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
  • Zafar, S. et al. "Synthesis, characterization and antimicrobial activity of piperidine derivatives." Journal of the Chemical Society of Pakistan.
  • Benchchem. "Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • ResearchGate. "Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • PubMed Central (PMC). "SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • ChemicalBook. "N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum.
  • PubMed. "Determination of dioxopiperazine metabolites of quinapril in biological fluids by gas chromatography-mass spectrometry.
  • ResearchGate. "Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • Google Patents. "CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. "CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ChemicalBook. "1-Boc-piperidine(75844-69-8) 1H NMR spectrum.
  • Benchchem. "A Comparative Guide to the Cross-Validation of Analytical Techniques for Piperidine Analysis.
  • The Royal Society of Chemistry. "Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
  • MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • BIOFOUNT. "this compound.
  • MDPI. "Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study.
  • RSC Medicinal Chemistry. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • ResearchGate. "FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ).
  • ChemicalBook. "TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9.
  • ResearchGate. "FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate.
  • SpectraBase. "Ammonium carbamate - Optional[FTIR] - Spectrum.
  • ChemicalBook. "TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE CAS#: 845267-78-9.
  • Pharmaffiliates. "CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Sigma-Aldrich. "2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR.
  • ResearchGate. "Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • ResearchGate. "FTIR normalized spectra of the ketone carbonyl absorption band at 1716...
  • Agilent Technologies. "The Analysis of Dioxin Using a Benchtop Mass Spectrometer Application.
  • LookChem. "Tert-butyl 2,4-dioxopiperidine-1-carboxylate CAS NO.845267-78-9.
  • PubMed. "The mass spectrometry of chlorinated dibenzo-p-dioxins.
  • PubMed. "MALDI-FTICR imaging mass spectrometry of drugs and metabolites in tissue.
  • PubMed Central (PMC). "Mass Spectrometric Profiling of Neuropeptides in Response to Copper Toxicity via Isobaric Tagging.
  • BLD Pharm. "845267-78-9|tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

Sources

Application Notes & Protocols: Safe Handling and Storage of TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE (CAS No. 845267-80-3) is a heterocyclic organic compound featuring a piperidine-2,4-dione core structure.[1] Piperidine derivatives are significant synthetic fragments in drug design and are present in numerous classes of pharmaceuticals.[2][3] The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This Boc protecting group is a critical feature, strategically employed in organic synthesis to temporarily mask the reactivity of the nitrogen atom, thereby preventing unwanted side reactions and allowing for selective chemical transformations at other sites on the molecule.[4][5] The Boc group is stable under a variety of reaction conditions but can be readily removed using mild acidic conditions, a characteristic that makes this compound a versatile intermediate in complex synthetic pathways.[4][6]

Given its role as a reactive intermediate, likely in the form of a solid powder, stringent handling and storage procedures are paramount to ensure the compound's integrity, maintain experimental reproducibility, and, most importantly, protect the health and safety of laboratory personnel.

Health & Safety Profile

While a specific, comprehensive Safety Data Sheet (SDS) for the 5-ethyl derivative is not widely available, data from the closely related analog, tert-butyl 2,4-dioxopiperidine-1-carboxylate (CAS 845267-78-9), provides critical safety information. The likely hazards associated with this class of compounds include:

  • Skin Irritation (H315): May cause irritation upon contact with skin.[7]

  • Serious Eye Irritation (H319): May cause serious irritation if it comes into contact with the eyes.[7]

  • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[7][8]

It is crucial to handle this compound with the assumption that it possesses these potential hazards.

Core Handling & Storage Procedures

The following protocols are designed to mitigate risks and ensure the stability of the compound.

Quantitative Data Summary
ParameterSpecificationSource
CAS Number 845267-80-3[1]
Molecular Formula C12H19NO4[1]
Molecular Weight 241.28 g/mol [1]
Physical Form Likely a solid powder, potentially yellow in color.[9][10][11]
Storage Temperature Room Temperature[9][10][11]
Storage Conditions Keep in a dark place, sealed in a dry, well-ventilated area.[9][10][12][13]
Hazard Codes (Inferred) H315, H319, H335[7]

Experimental Protocols

Protocol 1: Personal Protective Equipment (PPE) & Engineering Controls

The causality behind this protocol is the prevention of exposure via inhalation, dermal contact, and ocular contact.

  • Engineering Controls:

    • Always handle the solid compound within a certified chemical fume hood or a glove box to control airborne dust.[12]

    • Ensure the workspace has appropriate exhaust ventilation.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1][7]

    • Hand Protection: Wear nitrile or other chemically resistant gloves.[1][7] Inspect gloves for tears or holes before use.

    • Body Protection: Wear a standard laboratory coat.[1] For large quantities, consider additional protective clothing.

    • Respiratory Protection: If there is a risk of dust formation outside of a fume hood, use an approved/certified respirator.[12]

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls ppe1 Safety Goggles ppe2 Nitrile Gloves ppe3 Lab Coat eng1 Fume Hood eng2 Exhaust Ventilation handler Researcher compound Compound Handling handler->compound Handles compound->ppe1 Requires compound->ppe2 Requires compound->ppe3 Requires compound->eng1 Perform In compound->eng2 Perform With

Caption: Required PPE and Engineering Controls for Safe Handling.

Protocol 2: Aliquoting and Weighing the Solid Compound

This protocol is designed to minimize dust generation and prevent contamination.

  • Preparation:

    • Before retrieving the main container from storage, prepare the balance, weighing paper/boat, and necessary utensils inside the chemical fume hood.

    • Allow the sealed container of this compound to equilibrate to the ambient temperature of the fume hood to prevent condensation of atmospheric moisture upon opening.

  • Weighing:

    • Gently open the container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.

    • Use a clean, dedicated spatula to carefully transfer the desired amount of the compound to the weighing boat.

    • Do not return any excess reagent to the stock container to prevent contamination.[14]

  • Post-Weighing:

    • Securely close the main container, ensuring the seal is tight.

    • Clean the spatula and the weighing area with an appropriate solvent (e.g., ethanol or isopropanol) and wipe down.

    • Dispose of any contaminated weighing paper and wipes into a designated chemical waste container.[1]

Protocol 3: Storage and Stability Management

The objective of this protocol is to maintain the chemical integrity of the compound over time by protecting it from environmental factors.

  • Container Integrity:

    • Always keep the compound in its original, tightly sealed container.[12][14] An improper seal can lead to degradation from atmospheric moisture or oxygen.

  • Environmental Conditions:

    • Light: Store the container in a dark place, such as inside a cabinet, to prevent potential photodegradation.[9][10]

    • Atmosphere: The compound should be sealed in dry conditions.[9][10] For long-term storage, consider placing the container inside a desiccator or flushing with an inert gas like argon or nitrogen before sealing.

    • Temperature: Store at room temperature as recommended by suppliers.[9][10] Avoid areas with significant temperature fluctuations.

  • Incompatibility:

    • Store away from strong oxidizing agents, strong acids, and strong bases.[14][15] The Boc group is labile to strong acids, and the piperidine ring can be susceptible to oxidation or reactions with strong bases.

Caption: Key Factors for Long-Term Compound Stability.

Protocol 4: Accidental Release and Waste Disposal

A self-validating system requires clear procedures for managing spills and waste to ensure safety and environmental compliance.

  • Small Spills:

    • Ensure PPE is worn as described in Protocol 1.

    • Gently sweep up the spilled solid material, avoiding dust formation.[12]

    • Place the collected material into a suitable, labeled container for chemical waste disposal.[12]

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.

  • Waste Disposal:

    • All waste generated, including unused compound and contaminated materials, must be treated as chemical waste.

    • Store waste in clearly labeled, sealed containers.

    • Dispose of the waste through a professional and certified waste disposal service in accordance with local, state, and federal regulations.[1] Do not dispose of it in standard laboratory drains or trash.

Conclusion

This compound is a valuable research chemical whose utility is matched by the need for careful handling. By adhering to these protocols—grounded in the principles of exposure prevention, contamination avoidance, and stability maintenance—researchers can ensure both the integrity of their experiments and a safe laboratory environment.

References

  • BIOFOUNT.
  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
  • AAPPTec, LLC. MSDS - Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Generic Safety Data Sheet.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • CookeChem.
  • LookChem.
  • ChemicalBook.
  • PubChem. tert-Butyl 4-(2-oxoethyl)
  • Fisher Scientific.
  • CymitQuimica. Boc Protected Compounds.
  • ChemicalBook.
  • ChemicalBook.
  • PubMed.
  • Master Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic efforts.

Overview of Synthetic Strategy

The synthesis of the target compound, a substituted piperidine-2,4-dione, typically relies on a base-mediated intramolecular cyclization known as the Dieckmann condensation.[1][2] The N-Boc protecting group enhances stability and influences reactivity during subsequent modifications. The 5-ethyl substituent is generally introduced via the regioselective alkylation of the N-Boc-2,4-dioxopiperidine intermediate. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Synthesis_Workflow cluster_0 Step 1: Piperidinedione Formation cluster_1 Step 2: Regioselective Alkylation Acyclic_Precursor Acyclic Diester Precursor Piperidinedione tert-Butyl 2,4-dioxopiperidine-1-carboxylate Acyclic_Precursor->Piperidinedione Dieckmann Condensation (Base, Solvent) Target_Molecule tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate Piperidinedione->Target_Molecule 1. Base (e.g., LiHMDS) 2. Ethyl Halide (Et-X)

Caption: General synthetic workflow for the target molecule.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Part 1: Dieckmann Condensation for Ring Formation

Question 1: My Dieckmann condensation to form the tert-butyl 2,4-dioxopiperidine-1-carboxylate intermediate is failing or giving very low yields. What are the likely causes?

Answer: This is a frequent challenge, often stemming from issues with the reaction conditions. The Dieckmann condensation is an equilibrium process, and its success hinges on several critical factors:

  • Choice of Base: The base must be strong enough to deprotonate the α-carbon of the ester to form an enolate, but its selection is nuanced.[3] Using a base with the same alkoxy group as the ester (e.g., sodium ethoxide for ethyl esters) can prevent transesterification, a common side reaction.[1] However, for sensitive substrates, non-nucleophilic, sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) in aprotic solvents can offer better control and minimize side reactions.[4]

  • Anhydrous Conditions: The enolate intermediate is highly basic and will be readily quenched by protic solvents, including trace amounts of water or alcohol in the reaction solvent. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.

  • Driving the Equilibrium: The reaction is driven to completion by the deprotonation of the product, a cyclic β-keto ester, which is more acidic than the starting material.[5] If the base is not strong enough or is used in substoichiometric amounts, the equilibrium may not favor the product. A full equivalent of a strong base is required.

  • Intermolecular vs. Intramolecular Reaction: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to oligomeric byproducts. Running the reaction at high dilution can favor the formation of the cyclic product.[4]

Question 2: How do I choose the optimal base and solvent for the cyclization step?

Answer: The optimal conditions depend on your specific acyclic precursor. Here is a comparison to guide your experimental design:

BaseSolvent(s)AdvantagesDisadvantages & Considerations
Sodium Ethoxide (NaOEt) Ethanol, TolueneInexpensive, classic choice.[1] Matches ethyl ester groups, preventing transesterification.Can act as a nucleophile, potentially leading to side reactions. Requires careful exclusion of water.
Potassium tert-Butoxide (t-BuOK) THF, t-BuOHStrong, sterically hindered base.[4] Reduces nucleophilic side reactions.Highly hygroscopic. Can promote elimination reactions in some substrates.
Sodium Hydride (NaH) THF, DMFStrong, non-nucleophilic base. The only byproduct is hydrogen gas.Can be difficult to handle (pyrophoric). Reaction can be heterogeneous and sometimes slow to initiate.
Lithium Hexamethyldisilazide (LiHMDS) THFVery strong, non-nucleophilic, sterically hindered base.[4] Excellent for clean enolate formation at low temperatures.[6]More expensive. Requires strictly anhydrous conditions and an inert atmosphere.

We recommend starting with NaOEt in anhydrous ethanol or toluene if your precursor is robust. For more sensitive substrates or to minimize byproducts, switching to LiHMDS in THF at low temperatures (-78 °C to 0 °C) is a superior strategy.[4]

Part 2: Regioselective Alkylation

Question 3: I am trying to add the ethyl group to the tert-butyl 2,4-dioxopiperidine-1-carboxylate intermediate, but I'm getting a mixture of products or no reaction. How can I achieve regioselective γ-alkylation at the C5 position?

Answer: This is a classic challenge involving the alkylation of a 1,3-dicarbonyl system. The key is to form the correct enolate and control its reactivity.

The protons at the C3 and C5 positions are both acidic, but the C5 position (γ to the nitrogen) is generally favored for alkylation under specific conditions. Research has shown that a dianion intermediate is crucial for this regioselectivity.[6]

  • The Critical Role of the Base and Counter-ion: Simply using one equivalent of base will generate a mixture of mono-enolates. To achieve selective γ-alkylation, two equivalents of a strong base like LiHMDS are required. The first equivalent deprotonates the most acidic proton (likely at C3), and the second equivalent deprotonates the C5 position to form a more stable dianion intermediate. The lithium counter-ion is believed to play a crucial chelating role with the carbonyls of the Boc group and the dione, stabilizing a six-membered ring intermediate that directs the alkylating agent to the C5 position.[6] Using NaHMDS or KHMDS is significantly less effective unless a lithium salt (like LiBr) is added as an additive.[6]

  • Alkylating Agent: Use a reactive ethylating agent like ethyl iodide or ethyl bromide. Add the alkylating agent only after the dianion has been fully formed.

  • Temperature Control: The reaction should be conducted at low temperatures (e.g., -20 °C to 0 °C) to maintain the stability of the reactive dianion intermediate and prevent side reactions.[6]

Troubleshooting_Alkylation Start Alkylation Problem: Low Yield or Poor Selectivity Q1 How many equivalents of base are you using? Start->Q1 Q2 What is your base and counter-ion? Q1->Q2 > 2 eq. Sol1 Use >2 equivalents of base to form the reactive dianion. Q1->Sol1 < 2 eq. Q3 What is the reaction temperature? Q2->Q3 LiHMDS Sol2 Use LiHMDS as the base. The Li+ counter-ion is critical for chelation and regiocontrol.[7] Q2->Sol2 NaHMDS or KHMDS Sol3 Maintain low temperature (e.g., -20 °C) to stabilize the intermediate. Q3->Sol3 > 0 °C

Sources

Technical Support Center: Piperidinedione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidinedione synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical scaffold. The piperidinedione core, also known as a glutarimide, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including the well-known immunomodulatory drugs (IMiDs).[1]

This document provides in-depth, experience-driven advice to help you troubleshoot common issues encountered during synthesis, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Reaction & Yield Issues

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in piperidinedione synthesis, particularly when starting from glutaric anhydride and a nitrogen source like urea, can stem from several factors. Here’s a breakdown of common culprits and how to address them:

  • Incomplete Reaction: The thermal condensation of glutaric anhydride and urea to form glutarimide requires sufficient heat to drive the cyclization and dehydration.

    • Causality: The reaction proceeds through an intermediate N-carbamoylglutaramide, which then cyclizes with the loss of water. Insufficient temperature or reaction time can lead to the accumulation of this intermediate and unreacted starting materials. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times compared to conventional heating.[2] For instance, one study reported a 90% yield with microwave irradiation for 15 minutes, compared to a 50% yield with conventional heating at 160°C for the same duration.[2]

    • Recommendation: Ensure your reaction temperature is consistently maintained. For neat reactions (solvent-free), temperatures are often in the range of 160-190°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Side Reactions: The formation of unwanted byproducts can significantly consume your starting materials.

    • Causality: At high temperatures, urea can decompose to form biuret and other condensation products. Glutaric anhydride itself can polymerize. These side reactions compete with the desired cyclization.

    • Recommendation: Use a slight excess of the more stable reagent, typically the glutaric anhydride. Additionally, ensure your urea is of high purity and dry, as moisture can facilitate decomposition.

  • Substrate Stability: The glutarimide ring can be susceptible to hydrolysis under harsh basic or acidic conditions, which might be inadvertently introduced.[3]

    • Causality: The imide N-H is acidic, and the carbonyl groups are electrophilic. Strong bases can deprotonate the imide, and strong acids or bases can catalyze ring-opening.

    • Recommendation: Maintain neutral or mildly acidic conditions during the reaction and work-up. Some syntheses benefit from the addition of a mild acid catalyst.[4]

Q2: I'm seeing multiple spots on my TLC plate. What could they be?

A2: Besides your starting materials and desired product, common impurities include:

  • Glutaramide Intermediate: The ring-opened intermediate before cyclization. This is often more polar than the final product.

  • Glutaric Acid: Formed if the anhydride starting material is hydrolyzed by moisture.[5]

  • Biuret: A common impurity from the self-condensation of urea at high temperatures.

  • Polymeric materials: High molecular weight species resulting from the polymerization of glutaric anhydride.

A systematic way to identify these is to run co-spots on your TLC plate with your starting materials.

Work-up & Purification Challenges

Q1: How can I effectively remove unreacted urea from my crude product?

A1: Urea's high polarity and water solubility are key to its removal.

  • Causality: Glutarimide is moderately soluble in water, but significantly less so than urea. This difference in solubility can be exploited.

  • Recommended Protocol:

    • After the reaction, cool the mixture to room temperature.

    • Add a sufficient volume of cold water to the crude solid and stir vigorously. This will dissolve the bulk of the urea and other highly polar impurities.

    • Filter the solid product and wash it several times with cold water.

    • For higher purity, the crude product can be recrystallized from ethanol or an ethanol/water mixture.[6]

It is also possible to treat solid urea containing biuret with an aqueous solution of urea to dissolve out the biuret.[7]

Q2: My product is an oil and is difficult to crystallize. What should I do?

A2: Oiling out during crystallization is a common issue, often due to residual impurities or solvent effects.

  • Causality: Impurities can disrupt the crystal lattice formation. Also, if the product is highly soluble in the chosen solvent, it may not precipitate cleanly.

  • Troubleshooting Steps:

    • Increase Purity: First, try to improve the purity of your crude product. An aqueous wash as described above is a good first step.

    • Solvent System: Experiment with different solvent systems for recrystallization. If your product is too soluble in a single solvent (like hot ethanol), try a binary system. Dissolve the oil in a minimum amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) until turbidity persists. Then, heat until the solution is clear and allow it to cool slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product from a previous batch, add a single seed crystal to the supersaturated solution to induce crystallization.

Product Characterization

Q1: What are the expected spectroscopic data for 2,6-piperidinedione (glutarimide)?

A1: Characterization is key to confirming the structure and purity of your product.

Technique Expected Data Notes
¹H NMR δ ~8.0-9.0 (broad singlet, 1H, N-H), δ ~2.6 (triplet, 4H, -CH₂-C=O), δ ~2.0 (quintet, 2H, -CH₂-CH₂-CH₂-)Solvent dependent, especially the N-H proton. The methylene protons adjacent to the carbonyls will appear as a triplet, and the central methylene protons as a quintet due to coupling with their neighbors.[8]
¹³C NMR δ ~173 (C=O), δ ~31 (-CH₂-C=O), δ ~17 (-CH₂-CH₂-CH₂-)The carbonyl carbons are the most downfield signals.
FT-IR (cm⁻¹) ~3200 (N-H stretch), ~1720 & ~1680 (C=O stretches, symmetric and asymmetric)The two carbonyl peaks are characteristic of an imide.
Melting Point 152-154 °CA sharp melting point is indicative of high purity.[6]

Note: Spectral data can vary slightly based on the solvent used and the specific instrument.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a typical workflow for piperidinedione synthesis and the key decision points for troubleshooting.

G cluster_prep Preparation cluster_monitor Monitoring cluster_decision Analysis & Decision cluster_workup Work-up & Purification cluster_troubleshoot Troubleshooting cluster_final Final Product start Mix Glutaric Anhydride + Urea heat Heat Reaction Mixture (160-190°C or Microwave) start->heat tlc Monitor by TLC heat->tlc check Reaction Complete? tlc->check cool Cool to RT check->cool Yes side_products Side Products? - Adjust Stoichiometry - Optimize Temp check->side_products No wash Wash with Cold Water cool->wash recrystallize Recrystallize (e.g., from Ethanol/Water) wash->recrystallize dry Dry Product recrystallize->dry low_yield Low Yield? - Check Temp - Check Purity of Reagents dry->low_yield end Characterize Product (NMR, IR, MP) dry->end side_products->heat Re-optimize

Caption: Workflow for piperidinedione synthesis and troubleshooting.

Key Mechanistic Insight: Avoiding Side Reactions

Understanding the primary side reaction can significantly improve your synthetic outcome. One of the main competitive reactions is the thermal decomposition of urea.

SideReaction cluster_desired Desired Pathway cluster_side Side Reaction Urea Urea Product Glutarimide (Piperidinedione) Urea->Product + Heat - H₂O, - NH₃ Urea2 Urea Anhydride Glutaric Anhydride Anhydride->Product + Heat - H₂O, - NH₃ Biuret Biuret Urea2->Biuret + Heat (>150°C)

Caption: Desired reaction vs. urea decomposition side reaction.

To minimize biuret formation, use the lowest effective temperature for the cyclization and consider using microwave synthesis to shorten the required heating time.[2]

Detailed Protocol: Synthesis of 2,6-Piperidinedione from Glutaric Anhydride and Urea

This protocol is a standard method that can be adapted and optimized.

Materials:

  • Glutaric Anhydride (1.0 eq)

  • Urea (1.1 eq)

  • Round-bottom flask

  • Heating mantle or oil bath with magnetic stirring

  • Condenser

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine glutaric anhydride and urea. Note: Running the reaction neat (without solvent) is common and efficient.

  • Heating: Heat the mixture to 160-180°C with stirring. The solids will melt to form a homogenous liquid. You will observe the evolution of gas (ammonia and water vapor). Continue heating for 1-2 hours or until the reaction is complete as monitored by TLC.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature. The crude product should solidify.

  • Initial Purification (Aqueous Wash): Add cold deionized water to the flask and break up the solid with a spatula. Stir the slurry for 15-20 minutes to dissolve unreacted urea and other water-soluble impurities.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with several portions of cold water.

  • Recrystallization: Transfer the crude solid to a clean flask and recrystallize from 95% ethanol or a minimal amount of hot water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

  • Characterization: Obtain the yield, melting point, and spectroscopic data (NMR, IR) to confirm the identity and purity of the 2,6-piperidinedione.

References

  • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. (n.d.). MDPI. Retrieved December 22, 2025, from [Link]

  • Microwave mediated synthesis of imides: urea vs thiourea. (2001). MOLINST. Retrieved December 22, 2025, from [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. (2021). Angewandte Chemie International Edition, 60(41), 22359-22364. [Link]

  • Synthesis, spectroscopic characterization, stability assessment and DNA-binding of new 2,6-piperidinedione derivatives. (2001). Il Farmaco, 56(10), 763-770. [Link]

  • Synthesis of novel glutarimide derivatives via the Michael addition of (hetero)aromatic thiols: pronounced effect of sulfur. (2022). RSC Medicinal Chemistry, 13(11), 1369-1374. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2016). Der Pharma Chemica, 8(8), 182-186. [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (2023). Molecular Systems Design & Engineering, 8(12), 1435-1456. [Link]

  • Formamide, a novel challenging reagent for the direct synthesis of non-N-substituted cyclic imides. (2014). Revue Roumaine de Chimie, 59(11-12), 1033-1037. [Link]

  • Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. (2023). Journal of the American Chemical Society, 145(9), 5346-5354. [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (2023). RSC Publishing. [Link]

  • Synthesis, Spectroscopic Characterization, Stability Assessment and DNA-Binding of New 2,6-Piperidinedione Derivatives. (2001). ResearchGate. [Link]

  • Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. (2014). Molecules, 19(7), 9973-9986. [Link]

  • Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. (2006). ResearchGate. [Link]

  • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. (2022). ResearchGate. [Link]

  • Glutaric Acid and Glutarimide. (n.d.). ResearchGate. Retrieved December 22, 2025, from [Link]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (2019).
  • Understanding the Chemical Properties and Synthesis of Glutaric Anhydride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 22, 2025, from [Link]

  • 4,4-Dipropyl-2,6-piperidinedione. (n.d.). CAS Common Chemistry. Retrieved December 22, 2025, from [Link]

  • Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. (n.d.). ResearchGate. Retrieved December 22, 2025, from [Link]

  • Reactions of Acid Anhydrides. (n.d.). Reactory. Retrieved December 22, 2025, from [Link]

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. (2010). Organic Syntheses, 87, 247-259. [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2011). Magnetic Resonance in Chemistry, 49(10), 634-641. [Link]

  • Preparation of glutarimide compounds. (1962).
  • Purification of urea. (1953).
  • How to purify the urea bought from market to pure urea? (2018). ResearchGate. [Link]

  • Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation. (2014). Molecules, 19(7), 9973-9986. [Link]

  • Method of making carbodiimides. (1991).

Sources

Technical Support Center: Optimization of N-Boc-piperidinedione Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the alkylation of N-Boc-piperidinediones. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile scaffold in their synthetic campaigns. Here, we move beyond simple protocols to dissect the critical parameters governing reaction success, providing actionable troubleshooting advice and in-depth FAQs to address challenges encountered in the laboratory.

Core Principles: Mastering the Reaction

The alkylation of N-Boc-piperidinedione hinges on the regioselective formation of an enolate, which then acts as a nucleophile. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in side reactions under the basic conditions required for enolate formation.[1] The primary challenge lies in controlling which α-proton is removed, as N-Boc-2,4-piperidinedione and N-Boc-2,5-piperidinedione are unsymmetrical ketones. This is a classic case of kinetic versus thermodynamic control.[2][3]

  • Kinetic Enolate: Formed by the rapid removal of the most sterically accessible and kinetically acidic α-proton. This pathway is favored under irreversible conditions: a strong, sterically hindered base (like LDA), aprotic solvents, and very low temperatures (-78 °C).[4]

  • Thermodynamic Enolate: The more stable enolate, which typically corresponds to the more substituted double bond. Its formation is favored under reversible conditions that allow for equilibration, such as weaker bases, protic solvents, or higher temperatures.[2]

For predictable and high-yielding mono-alkylation, reaction conditions must be carefully chosen to favor the formation of a single, desired enolate.

Frequently Asked Questions (FAQs)

Q1: Which base is best for generating the enolate of N-Boc-piperidinedione?

A1: The optimal base is one that is strong enough to completely and rapidly deprotonate the α-carbon but is also non-nucleophilic to avoid direct reaction with the ketone. For regioselective mono-alkylation, a strong, hindered base is preferred to favor the kinetic enolate. Lithium diisopropylamide (LDA) is the most common and effective choice for this purpose.[5] Other strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used, but may offer less regioselectivity or require different solvent systems.[5]

Q2: Why is my alkylation reaction showing low conversion?

A2: Low conversion can stem from several factors. The most common is incomplete enolate formation. This can be due to an insufficient amount of base, a degraded base (e.g., LDA that has been improperly stored), or the presence of moisture or other protic impurities in the solvent or on the glassware, which will quench the base. Another possibility is that the alkylating agent is not reactive enough under the applied conditions.

Q3: How can I prevent the formation of di-alkylated products?

A3: Di-alkylation occurs when the mono-alkylated product is deprotonated and reacts a second time. To minimize this, use a slight excess (no more than 1.1 equivalents) of the N-Boc-piperidinedione starting material relative to the base and alkylating agent. Furthermore, adding the alkylating agent slowly at a low temperature ensures it reacts with the initially formed enolate before a second deprotonation can occur.[6]

Q4: Can the Boc group be cleaved under the alkylation conditions?

A4: The Boc group is generally stable to the basic conditions used for enolate formation.[1] However, it is sensitive to strong acids.[7] Ensure that the work-up procedure does not involve prolonged exposure to strong acidic conditions if the Boc group needs to be retained for subsequent steps.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Probable Cause Recommended Solution
Incomplete Enolate Formation Ensure the use of a freshly prepared or properly titrated solution of a strong base like LDA. Use strictly anhydrous solvents and flame-dry glassware under an inert atmosphere (Nitrogen or Argon) to remove all traces of moisture.[8]
Poor Reagent Quality Use a high-purity alkylating agent. If using an alkyl halide, ensure it has not degraded (e.g., discoloration from liberated iodine in alkyl iodides).
Suboptimal Temperature Enolate formation with LDA is typically performed at -78 °C (a dry ice/acetone bath). Allowing the reaction to warm prematurely can lead to side reactions or enolate decomposition. Maintain the low temperature throughout the base addition and alkylation steps.[4]
Insufficient Reaction Time While enolate formation is rapid, the subsequent alkylation step may be slower, especially with less reactive alkylating agents (e.g., alkyl chlorides or sterically hindered halides). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[9]
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Probable Cause Recommended Solution
Thermodynamic Control The reaction temperature may be too high, allowing the kinetic enolate to equilibrate to the more stable thermodynamic enolate. Maintain a strict temperature of -78 °C.[2]
Incorrect Base Using a smaller, less-hindered base (e.g., NaH) may result in a mixture of enolates. Switch to a bulky base like LDA to selectively deprotonate the less sterically hindered α-position.[5]
Slow Base Addition Adding the base too slowly can allow for equilibration. The base should be added relatively quickly to the cooled solution of the piperidinedione.
Issue 3: Significant Di-alkylation or Other Side Products
Probable Cause Recommended Solution
Incorrect Stoichiometry Using an excess of the base or alkylating agent can promote di-alkylation. Use the piperidinedione as the limiting reagent (e.g., 1.0 eq. piperidinedione, 1.05 eq. base, 1.05 eq. alkylating agent).
Rapid Addition of Alkylating Agent Adding the alkylating agent too quickly creates a high local concentration, increasing the chance of di-alkylation. Add the alkylating agent dropwise as a solution in the reaction solvent.[6]
O-Alkylation The enolate can react on the oxygen atom instead of the carbon. This is generally a minor pathway for alkyl halides but can be influenced by the counter-ion and solvent. Using lithium-based enolates (from LDA) in THF generally favors C-alkylation.
Visualizing Reaction Control and Troubleshooting

The following diagrams illustrate the core concepts of regioselective enolate formation and a logical workflow for troubleshooting common issues.

cluster_0 Kinetic vs. Thermodynamic Enolate Formation Piperidinedione N-Boc-Piperidinedione Kinetic_Enolate Kinetic Enolate (Less Substituted) Piperidinedione->Kinetic_Enolate LDA, THF -78 °C (Fast, Irreversible) Thermo_Enolate Thermodynamic Enolate (More Substituted) Piperidinedione->Thermo_Enolate NaOEt, EtOH 25 °C (Slow, Reversible) Kinetic_Enolate->Thermo_Enolate Equilibration (Higher Temp)

Caption: Conditions favoring kinetic vs. thermodynamic enolate formation.

start Problem: Low Alkylation Yield check_conversion Is Starting Material Consumed? (TLC/LC-MS) start->check_conversion no_conversion No, Starting Material Remains check_conversion->no_conversion No conversion Yes, but Product Yield is Low check_conversion->conversion Yes check_base Verify Base Activity (Fresh LDA/Titrate) no_conversion->check_base check_conditions Ensure Anhydrous Conditions check_base->check_conditions check_temp Maintain -78 °C check_conditions->check_temp end Resolution check_temp->end check_workup Analyze Aqueous Layer for Product Loss conversion->check_workup check_purification Optimize Chromatography (Solvent System, Silica) check_workup->check_purification check_side_products Identify Side Products (NMR, MS) check_purification->check_side_products check_side_products->end

Caption: Troubleshooting workflow for low product yield.

Detailed Experimental Protocols

Protocol 1: General Procedure for Kinetically Controlled Mono-Alkylation

This protocol provides a robust starting point for the regioselective alkylation of N-Boc-piperidinedione under kinetic control.

Materials:

  • N-Boc-piperidinedione

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen).

  • Dissolution: Dissolve N-Boc-piperidinedione (1.0 eq.) in anhydrous THF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Enolate Formation: Add LDA solution (1.05 eq.) dropwise via syringe over 5 minutes. Stir the resulting solution at -78 °C for 1 hour. The solution may change color, often to a pale yellow or orange, indicating enolate formation.

  • Alkylation: In a separate flame-dried flask, prepare a solution of the alkyl halide (1.05 eq.) in a small amount of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 4 hours depending on the electrophile.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature.

Protocol 2: Standard Work-up and Purification
  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[10]

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This helps to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

References

  • BenchChem Technical Support Team. (2025). Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine. BenchChem. 11

  • BenchChem Technical Support Team. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem. 7

  • BenchChem Technical Support Team. (2025). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. BenchChem. 10

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in N-Boc-MeVal peptide synthesis. BenchChem. 9

  • BenchChem Technical Support Team. (2025). N-Alkylation of 4-Aminomethylpiperidine: A Detailed Guide to Synthetic Protocols. BenchChem. 12

  • Google Patents. (n.d.). Synthesis method of N-Boc piperazine. 13

  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for the N-alkylation of piperazine. BenchChem. 6

  • Chemistry Stack Exchange. (2014). Regioselective enolate formation. 2

  • National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. 14

  • BenchChem. (n.d.). N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine. 1

  • University of Bath. (n.d.). Enolate Chemistry. 4

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Boc-guanidine synthesis. BenchChem. 8

  • Fiveable. (n.d.). Enolate formation and reactions. Organic Chemistry II. 3

  • Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. 5

Sources

Technical Support Center: Synthesis of TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

The synthesis of substituted piperidine-2,4-diones is a cornerstone in medicinal chemistry, providing scaffolds for a wide array of biologically active molecules.[1][2] The target molecule, this compound, is typically synthesized via a route culminating in an intramolecular Dieckmann condensation.[3][4] This guide addresses critical issues from precursor preparation to the final cyclization, helping you optimize your reaction conditions and isolate a high-purity product.

General Synthetic Workflow

The most common and flexible route involves the construction of a linear amido-diester precursor followed by a base-mediated intramolecular cyclization.

G cluster_0 Precursor Synthesis cluster_1 Cyclization & Final Product A Ethyl 3-aminopentanoate B Boc Protection (e.g., (Boc)₂O, TEA) A->B C N-Boc-ethyl 3-aminopentanoate B->C D Acylation (e.g., Ethyl Malonyl Chloride) C->D E Linear Amido-Diester Precursor D->E F Dieckmann Condensation (e.g., NaH, t-BuOK) E->F G Cyclized β-Keto Ester Intermediate F->G H Hydrolysis & Decarboxylation (Often one-pot with cyclization) G->H I Target Molecule: This compound H->I

Caption: General workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Dieckmann cyclization has stalled, or the yield is very low, with a significant amount of unreacted linear precursor recovered. What's going wrong?

Plausible Cause: This issue typically points to three main factors: insufficient base strength or stoichiometry, presence of proton sources that quench the base, or reaction conditions that do not favor the intramolecular pathway. The Dieckmann condensation requires the formation of an enolate from an α-proton on one of the ester groups, which is a critical, equilibrium-driven step.[5][6]

Troubleshooting & Mitigation:

  • Choice and Amount of Base:

    • Weak Base: If you are using a base like sodium ethoxide (NaOEt), it may not be strong enough to deprotonate the α-carbon sufficiently, especially if the protons are not highly acidic.

    • Solution: Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK), or Lithium Hexamethyldisilazide (LHMDS).[5] These bases irreversibly deprotonate the precursor, driving the reaction forward. Use at least 1.1 equivalents to ensure complete deprotonation.

  • Reaction Quenching:

    • Proton Sources: Trace amounts of water or alcohol in the solvent or glassware can consume the strong base, halting the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably distilled over a suitable drying agent (e.g., Na/benzophenone for THF, CaH₂ for toluene).

  • Concentration:

    • Dilute Conditions: Very high dilution can disfavor the intramolecular cyclization and may promote side reactions like intermolecular condensation.

    • Solution: Run the reaction at a moderate concentration (e.g., 0.1-0.5 M). If intermolecular side products are observed (see Q3), a more gradual addition of the precursor to the base solution (high dilution conditions) might be necessary.

Experimental Protocol: Optimized Dieckmann Condensation

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Sodium Hydride (1.2 eq, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C.

  • Dissolve the linear amido-diester precursor (1.0 eq) in anhydrous THF.

  • Add the precursor solution dropwise to the stirred NaH suspension over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NH₄Cl.

Q2: I've isolated a high molecular weight, polymeric, or dimeric substance instead of my target molecule. Why did this happen?

Plausible Cause: You are likely observing the result of an intermolecular Claisen/Dieckmann condensation. Instead of the enolate of one molecule attacking the other ester group on the same molecule to form the six-membered ring, it attacks an ester group on a different molecule. This leads to the formation of linear dimers, trimers, and eventually polymers. This side reaction is a known competitor to the Dieckmann condensation, especially for the formation of medium or large rings.[5]

G cluster_0 Desired Path cluster_1 Side Reaction A Precursor Enolate B Intramolecular Attack A->B Correct Concentration C Cyclized Product (6-membered ring) B->C D Precursor Enolate E Intermolecular Attack (Another Precursor Molecule) D->E High Concentration F Dimer / Polymer E->F

Sources

Improving the regioselectivity of "TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE" alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the regioselective alkylation of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate. This resource is designed for researchers and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following FAQs address specific challenges encountered during the alkylation of this versatile synthetic intermediate.

Understanding the Challenge: Competing Reaction Sites

The core challenge in alkylating this compound lies in the presence of multiple acidic protons, leading to different potential enolates and subsequent alkylation products. The primary competing sites are the α-carbon (C3) and the γ-carbon (C5), along with potential O-alkylation at the carbonyl oxygens. Controlling the reaction conditions is paramount to achieving the desired regioselectivity.

Frequently Asked Questions (FAQs)
FAQ 1: My reaction yields a mixture of C3 and C5 alkylated products. How can I selectively favor alkylation at the C5 (γ) position?

Answer:

To favor alkylation at the C5 position, you must employ conditions that promote the formation of the thermodynamic enolate . This enolate is the more stable, more substituted of the possible isomers.[1]

Scientific Rationale:

Thermodynamic control is achieved under conditions where the deprotonation is reversible, allowing the enolates to equilibrate and favor the most stable species. The C5 position, being more substituted, forms a more thermodynamically stable enolate, consistent with Zaitsev's rule for alkene stability.[2] Key factors include using a less sterically hindered base, higher temperatures, and longer reaction times to allow the system to reach equilibrium.[3] Research on the parent N-Boc-2,4-dioxopiperidine has shown that the lithium counter-ion plays a critical role in directing alkylation to the C5 position, likely through a specific chelation mechanism.[4]

Troubleshooting & Recommended Protocol:

  • Base Selection: Use a strong, but not sterically bulky, base. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are suitable choices that allow for enolate equilibration.[3]

  • Solvent: A polar aprotic solvent like DMF or THF can be used.

  • Temperature: Run the deprotonation and alkylation at temperatures ranging from 0 °C to room temperature (or slightly higher). Higher temperatures facilitate the interconversion of the kinetic and thermodynamic enolates.[1]

  • Reaction Time: Allow for a longer reaction time (e.g., several hours to overnight) to ensure the system reaches thermodynamic equilibrium.[3]

  • Counter-Ion Effect: The presence of lithium ions is crucial for high γ-selectivity. If using sodium or potassium bases (e.g., NaHMDS, KHMDS), the addition of a lithium salt like lithium bromide (LiBr) can significantly improve the yield of the C5-alkylated product.[4]

Table 1: Conditions Favoring C5 (γ) Thermodynamic Alkylation

Parameter Recommended Condition Rationale
Base NaH, NaOEt, or KHMDS + LiBr Small, non-bulky bases or systems with Li+ ions allow equilibration.[3][4]
Temperature 0 °C to Room Temperature Provides energy for the less stable kinetic enolate to revert and form the thermodynamic product.
Solvent THF, DMF Standard aprotic solvents suitable for enolate chemistry.

| Time | > 2 hours | Allows the reaction to reach thermodynamic equilibrium.[3] |

FAQ 2: How can I achieve selective alkylation at the C3 (α') position?

Answer:

To favor alkylation at the C3 position, you must use conditions that generate the kinetic enolate . This enolate is the one that forms the fastest.[1][2]

Scientific Rationale:

Kinetic control is achieved when deprotonation is rapid, quantitative, and irreversible. The protons at C3 are flanked by two carbonyl groups, making them the most acidic and sterically accessible. A strong, sterically hindered base will preferentially abstract these protons at low temperatures.[2] The low temperature freezes the equilibrium, preventing the less stable kinetic enolate from converting to the more stable thermodynamic form.[3]

Troubleshooting & Recommended Protocol:

  • Base Selection: Use a strong, bulky, non-nucleophilic base. Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) are ideal choices.[2][5] Their steric bulk prevents them from accessing the more hindered C5 proton easily.

  • Solvent: Use an anhydrous aprotic solvent, typically tetrahydrofuran (THF). Protic solvents must be avoided as they will quench the enolate and allow for equilibration.[5]

  • Temperature: The reaction must be run at low temperatures, typically -78 °C (a dry ice/acetone bath).[2][3] This is critical to prevent equilibration to the thermodynamic enolate.

  • Reaction Time: Keep the deprotonation and alkylation times short (typically under an hour).[3] The electrophile should be added soon after the base to trap the kinetic enolate as it is formed.

  • Order of Addition: Add the base to the substrate solution at -78 °C, allow a short time for deprotonation, and then add the alkylating agent.

dot

G cluster_start Starting Material cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control SM This compound Kinetic_Cond Conditions: - LDA or LiHMDS - THF, -78 °C - Short reaction time SM->Kinetic_Cond Thermo_Cond Conditions: - NaH or NaOEt - THF or DMF, 0 °C to RT - Long reaction time SM->Thermo_Cond Kinetic_Enolate Kinetic Enolate (Deprotonation at C3) Kinetic_Cond->Kinetic_Enolate Forms Fastest Product_C3 C3-Alkylated Product Kinetic_Enolate->Product_C3 Alkylation Thermo_Enolate Thermodynamic Enolate (Deprotonation at C5) Kinetic_Enolate->Thermo_Enolate Equilibration (at higher temp) Thermo_Cond->Thermo_Enolate More Stable Product_C5 C5-Alkylated Product Thermo_Enolate->Product_C5 Alkylation

Caption: Workflow for achieving regioselective C3 vs. C5 alkylation.

FAQ 3: My reaction is producing O-alkylated byproducts. How can this be minimized?

Answer:

The competition between C- and O-alkylation is a classic issue in enolate chemistry. To favor C-alkylation, you should use conditions that promote a "softer" nucleophilic character at the carbon and consider the nature of the electrophile.

Scientific Rationale:

According to Hard-Soft Acid-Base (HSAB) theory, hard nucleophiles react preferentially with hard electrophiles, and soft nucleophiles with soft electrophiles. The oxygen of an enolate is a "hard" nucleophilic center, while the carbon is "soft". Therefore, using softer electrophiles (e.g., alkyl iodides, bromides, or tosylates) rather than harder ones (e.g., alkyl sulfates) will favor C-alkylation.[6] Furthermore, reaction conditions that promote tight ion pairing between the enolate oxygen and its counter-ion (like Li+ in a less polar solvent like THF) can shield the oxygen, making the carbon the more accessible site for attack.[7]

Troubleshooting & Recommended Protocol:

  • Electrophile Choice: Use a "soft" alkylating agent. Alkyl iodides are generally the best choice, followed by bromides and tosylates. Avoid hard electrophiles like dimethyl sulfate if C-alkylation is desired.[6]

  • Solvent: Use less polar aprotic solvents like THF or dioxane. Highly polar aprotic solvents like HMPA or DMSO can solvate the cation, leading to a "naked" enolate where the more electronegative oxygen atom is more reactive, increasing the amount of O-alkylation.[7]

  • Counter-Ion: Lithium (Li+) is a good counter-ion as it coordinates strongly to the oxygen, reducing its nucleophilicity and favoring C-alkylation.[5]

  • Temperature: Lower temperatures generally favor C-alkylation.

FAQ 4: What is the mechanistic role of the Lithium ion in promoting C5 (γ) alkylation?

Answer:

While the exact mechanism is subject to ongoing study, the prevailing hypothesis is that the lithium ion forms a specific six-membered chelate intermediate that orients the base and subsequent electrophile.

Scientific Rationale:

In the context of N-Boc-2,4-dioxopiperidines, it is proposed that the lithium cation coordinates with both the C4 carbonyl oxygen and the carbonyl oxygen of the Boc-protecting group. This chelation presents the C5 proton in a favorable orientation for abstraction and subsequent alkylation. This contrasts with sodium and potassium ions, which are larger and form weaker, less-defined chelates, leading to a loss of regioselectivity. The experimental finding that adding LiBr to KHMDS reactions restores C5 selectivity strongly supports the essential role of this lithium chelate.[4]

dot

Caption: Proposed chelation model explaining the role of Li+ in C5 selectivity.

References
  • Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Available at: [Link]

  • Fiveable. Kinetic vs. Thermodynamic Enolates Definition. Available at: [Link]

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. Available at: [Link]

  • Khan Academy. Kinetic and thermodynamic enolates. Available at: [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Available at: [Link]

  • Química Organica.org. Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Available at: [Link]

  • Sharma, K., et al. (2021). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. Research Square. Available at: [Link]

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(19), 3037-3041. Available at: [Link]

  • BIOFOUNT. This compound. Available at: [Link]

  • Özen, R., & Tüzün, N. Ş. (2018). Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. The Synthesis of Five and Six Membered Heterocyclic Spiro Derivatives. Molecules, 23(10), 2469. Available at: [Link]

  • Pharmaffiliates. Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Available at: [Link]

  • NPTEL-NOC IITM. (2022). Regioselectivity of alkylation reactions. YouTube. Available at: [Link]

  • Seeberger, P. H. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube. Available at: [Link]

Sources

Technical Support Center: TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols for transitioning this synthesis from the laboratory bench to larger-scale production.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and scale-up of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-stage process. First, the synthesis of the core structure, tert-butyl 2,4-dioxopiperidine-1-carboxylate, is achieved. This is typically followed by a regioselective γ-alkylation to introduce the ethyl group at the 5-position.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main challenges include:

  • Thermal Management: The alkylation step is often exothermic, and improper heat dissipation on a larger scale can lead to side reactions and impurity formation.[1][2]

  • Maintaining Regioselectivity: Ensuring the alkylation occurs specifically at the γ-position (C5) can be more challenging at scale due to potential issues with mixing and temperature homogeneity.[3][4]

  • Work-up and Purification: Isolating the final product with high purity on a large scale can be complicated by the solubility of byproducts and the need for efficient purification techniques like large-scale chromatography.[5]

  • Solubility Issues: The starting materials, intermediates, and the final product may have varying solubilities in different solvents, which can lead to precipitation or difficulties during extraction and purification.[6][7][8]

Q3: Is the Boc protecting group stable throughout the reaction sequence?

A3: The tert-butyloxycarbonyl (Boc) group is generally stable under the basic conditions of the alkylation. However, it is sensitive to strong acids and high temperatures. Care must be taken during work-up and purification to avoid acidic conditions that could lead to premature deprotection. Thermal stability should also be considered if any steps require elevated temperatures.

Q4: What are the key safety considerations for this process?

A4: Key safety considerations include:

  • Handling of Strong Bases: The use of strong bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) requires strict anhydrous conditions and careful handling due to their pyrophoric nature.

  • Exothermic Reaction Control: The potential for a thermal runaway during the alkylation step necessitates a robust reactor cooling system and a well-defined emergency shutdown procedure.[9][10]

  • Solvent Handling: Appropriate measures for handling and disposing of organic solvents are essential.

II. Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format for specific issues that may be encountered during the scale-up of the synthesis.

A. Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (Core Structure)

Issue 1: Low yield of the dioxopiperidine core.

  • Question: We are experiencing low yields during the synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate. What are the likely causes?

  • Answer:

    • Incomplete reaction: The initial acylation of Meldrum's acid with N-Boc-β-alanine may be incomplete. Ensure that the coupling agent (e.g., EDC·HCl) is fresh and that the reaction is allowed to proceed for a sufficient amount of time.

    • Inefficient cyclization: The subsequent thermal cyclization requires adequate heating. On a larger scale, inefficient heat transfer can lead to incomplete conversion. Monitor the internal temperature of the reactor closely.

    • Side reactions: Prolonged heating during cyclization can lead to decomposition. Optimize the reaction time and temperature.

Issue 2: Difficulty in purifying the dioxopiperidine core.

  • Question: We are struggling to purify the tert-butyl 2,4-dioxopiperidine-1-carboxylate intermediate. What are some effective purification strategies?

  • Answer:

    • Crystallization: This intermediate is often a solid and can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

    • Silica Gel Chromatography: If crystallization is not effective, column chromatography can be used. However, on a large scale, this can be resource-intensive. Consider using a shorter plug of silica gel to remove polar impurities.

B. γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

Issue 1: Poor regioselectivity leading to a mixture of alkylated products.

  • Question: Our scaled-up alkylation is yielding a significant amount of the α-alkylated byproduct. How can we improve the γ-selectivity?

  • Answer:

    • Base Selection: The choice of base is critical. Lithium-based strong bases like LDA or LiHMDS generally favor the formation of the kinetic enolate, leading to higher γ-selectivity.[3]

    • Temperature Control: The formation of the kinetic enolate is favored at low temperatures (typically -78 °C). Maintaining this low temperature consistently throughout the large reactor is crucial. Inadequate cooling can lead to equilibration to the thermodynamic enolate and a loss of regioselectivity.[4]

    • Addition Rate: Slow, controlled addition of the alkylating agent (ethyl iodide or bromide) to the pre-formed enolate is essential to prevent localized temperature increases and side reactions.

Issue 2: Formation of di-alkylated byproducts.

  • Question: We are observing the formation of a di-ethylated product. How can this be minimized?

  • Answer:

    • Stoichiometry: Use a precise stoichiometry of the alkylating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote di-alkylation.

    • Reaction Time and Temperature: Do not prolong the reaction unnecessarily after the starting material has been consumed. Quench the reaction once complete to prevent further alkylation.

Issue 3: Thermal runaway during the alkylation reaction.

  • Question: We experienced a dangerous temperature spike during the addition of the ethylating agent. How can we prevent this?

  • Answer:

    • Reactor Cooling Capacity: Ensure your reactor's cooling system is capable of handling the heat generated by the reaction. Perform a reaction calorimetry study on a smaller scale to determine the heat of reaction.[1]

    • Controlled Addition: Implement a slow and controlled addition of the alkylating agent using a dosing pump. Link the addition rate to the internal temperature of the reactor, so that the addition automatically stops if the temperature exceeds a set point.[2]

    • Reverse Addition: Consider adding the enolate solution to the alkylating agent, although this may affect regioselectivity and should be tested on a small scale first.

C. Work-up and Purification of the Final Product

Issue 1: Product precipitation during aqueous work-up.

  • Question: Our product is crashing out of solution during the aqueous quench and extraction. What can we do?

  • Answer:

    • Solvent Choice: Ensure the organic solvent used for extraction has good solubility for the product. Consider a solvent mixture if necessary.

    • pH Control: The product contains a Boc group, which is acid-labile. Avoid strongly acidic conditions during the work-up. A buffered quench may be necessary.

    • Temperature: The solubility of the product may be temperature-dependent. Perform the work-up at a controlled temperature where the product remains in solution.

Issue 2: Difficulty in removing unreacted starting material and byproducts by chromatography.

  • Question: We are finding it difficult to separate the desired 5-ethyl product from unreacted starting material and the α-alkylated isomer using column chromatography.

  • Answer:

    • Solvent System Optimization: A thorough optimization of the mobile phase is required. A gradient elution may be necessary to achieve good separation. Adding a small amount of a modifier like triethylamine can sometimes improve the peak shape of basic compounds on silica gel.[11]

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other stationary phases such as alumina or reverse-phase C18 silica.

    • Crystallization: Explore the possibility of purifying the final product by crystallization, which is often more scalable and cost-effective than chromatography.

III. Experimental Protocols

A. Laboratory-Scale Synthesis of this compound

Step 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

  • To a solution of N-Boc-β-alanine (1.0 eq) and Meldrum's acid (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP) (1.5 eq).

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the reaction mixture with DCM and wash with 1 M KHSO₄, followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate, which can be further purified by recrystallization or column chromatography.

Step 2: γ-Alkylation to form this compound

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Slowly add a solution of tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Slowly add ethyl iodide (1.2 eq) to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Key Considerations for Scale-Up
ParameterLaboratory Scale (grams)Pilot/Production Scale (kilograms)Rationale
Reactor Round-bottom flaskJacketed glass-lined or stainless steel reactorProvides better heat transfer and containment for larger volumes.
Temperature Control Ice/dry ice bathCirculating thermal fluid in the reactor jacketEnsures precise and uniform temperature control, which is critical for regioselectivity.
Reagent Addition Syringe or dropping funnelMetering pump with feedback controlAllows for slow, controlled addition to manage exotherms and maintain consistent reaction conditions.[2]
Mixing Magnetic stir barOverhead mechanical stirrer with appropriate impeller designEnsures efficient mixing in larger volumes to avoid localized "hot spots" and concentration gradients.
Work-up Separatory funnelReactor-based extraction and phase separationMore efficient and contained process for large volumes.
Purification Flash column chromatographyPreparative HPLC or crystallizationChromatography at a large scale can be expensive; crystallization is preferred if feasible.[5]

IV. Visualizations

A. Synthetic Workflow

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: γ-Alkylation N-Boc-β-alanine N-Boc-β-alanine Coupling Coupling N-Boc-β-alanine->Coupling Meldrum's acid Meldrum's acid Meldrum's acid->Coupling Intermediate_A Acylated Intermediate Coupling->Intermediate_A EDC, DMAP Cyclization Cyclization Intermediate_A->Cyclization Heat Core_Product tert-Butyl 2,4-dioxopiperidine-1-carboxylate Cyclization->Core_Product Enolate_Formation Enolate_Formation Core_Product->Enolate_Formation Base LDA or LiHMDS Base->Enolate_Formation -78 °C Enolate Lithium Enolate Enolate_Formation->Enolate Alkylation Alkylation Enolate->Alkylation Alkylating_Agent Ethyl Iodide Alkylating_Agent->Alkylation Final_Product This compound Alkylation->Final_Product Purification Purification Final_Product->Purification Isolated_Product Isolated_Product Purification->Isolated_Product Final Product

Caption: Synthetic workflow for this compound.

B. Troubleshooting Logic for Poor Regioselectivity in Alkylation

G Start Poor Regioselectivity (α-alkylation observed) Check_Temp Is the internal temperature consistently at -78 °C? Start->Check_Temp Check_Base Is a lithium-based strong base (LDA, LiHMDS) being used? Check_Temp->Check_Base Yes Improve_Cooling Action: Improve reactor cooling and monitoring. Check_Temp->Improve_Cooling No Check_Addition Is the addition of the alkylating agent slow and controlled? Check_Base->Check_Addition Yes Switch_Base Action: Switch to a lithium-based base. Check_Base->Switch_Base No Control_Addition Action: Implement a slower, controlled addition. Check_Addition->Control_Addition No Success Regioselectivity Improved Check_Addition->Success Yes Improve_Cooling->Success Switch_Base->Success Control_Addition->Success

Caption: Troubleshooting decision tree for poor regioselectivity in the γ-alkylation step.

V. References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents. Retrieved from

  • AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings. Retrieved from

  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Retrieved from

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from

  • BenchChem. (2025). Technical Support Center: Controlling Exothermic Reactions in Large-Scale Cyanoethylation. Retrieved from

  • Solubility of Things. (n.d.). Piperidine. Retrieved from

  • BenchChem. (2025). Solubility of THP-PEG13-Boc in Common Solvents: A Technical Guide. Retrieved from

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from

  • BenchChem. (2025). Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)piperidine using Automated Flash Column Chromatography. Retrieved from

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from

  • Request PDF. (n.d.). The γ‐Alkylation and γ‐Arylation of Dianions of β‐Dicarbonyl Compounds. Retrieved from

  • PubMed. (2023, June 7). Ketone α-alkylation at the more-hindered site. Retrieved from

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions. Retrieved from

  • Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from

  • ResearchGate. (n.d.). Regioselective alkylation of unsymmetrical ketones a Conventional.... Retrieved from

  • ChemicalBook. (n.d.). TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE. Retrieved from

Sources

Preventing decomposition of "TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE" during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE . This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling and reacting with this valuable synthetic intermediate. Our goal is to provide field-proven insights and troubleshooting strategies to help you prevent unwanted decomposition and ensure the success of your experiments.

Section 1: Understanding the Molecule's Stability Profile (FAQs)

This section addresses the most frequently asked questions regarding the inherent stability and handling of this compound.

Question 1: What are the primary points of instability in this molecule?

Answer: The molecule possesses two key structural motifs that are susceptible to decomposition under specific conditions: the N-Boc (tert-butyloxycarbonyl) protecting group and the glutarimide (2,4-dioxopiperidine) ring .

  • N-Boc Group: This group is highly sensitive to acidic conditions.[1][2] The mechanism of cleavage involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation, which generates isobutylene and carbon dioxide.[3][4] This decomposition pathway is the most common and immediate concern in many synthetic transformations.

  • Glutarimide Ring: The glutarimide ring, containing two amide-like carbonyls, is susceptible to hydrolysis, particularly under strong basic or acidic conditions, which can lead to ring-opening.[5] While generally more robust than the Boc group, prolonged exposure to harsh pH or elevated temperatures can compromise its integrity. The glutarimide moiety is a critical component of many cereblon (CRBN) E3 ligase modulators, and its stability is paramount for their biological activity.[6][7]

Question 2: What are the ideal storage conditions for this compound?

Answer: To ensure long-term stability, the compound should be stored in a cool, dry environment. Recommended storage is in a refrigerator at 2-8°C.[8] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and acidic gases.

Question 3: Is the compound stable at elevated temperatures?

Answer: The compound has moderate thermal stability. While short periods of heating in neutral, aprotic solvents may be tolerated, prolonged heating at high temperatures (>100-150°C) can induce thermal deprotection of the Boc group, even in the absence of an acid catalyst.[9][10] This process generates the free piperidine-2,4-dione, isobutylene, and CO2.[10] Therefore, reactions should be conducted at the lowest effective temperature.

Section 2: Troubleshooting Guide for Common Reactions

This section provides a scenario-based troubleshooting guide for issues arising during reactions.

Scenario 1: "After my reaction, TLC analysis shows a new, highly polar spot at the baseline, and my desired product yield is low. What happened?"

Probable Cause: This is a classic sign of N-Boc group cleavage . The resulting free amine (5-ethyl-2,4-dioxopiperidine) is significantly more polar than the starting material and will often stick to the baseline on silica gel TLC.

Causality Analysis: You have likely introduced an acidic species into your reaction, either intentionally or unintentionally. Common sources include:

  • Acidic Reagents: Use of reagents like HCl, TFA, HBr, or Lewis acids (e.g., ZnBr₂, BF₃·Et₂O).[1]

  • Acidic Byproducts: Some reactions generate acidic byproducts that can lower the pH of the mixture over time.

  • Impure Reagents/Solvents: Using older or improperly stored solvents (like chloroform, which can generate HCl) or reagents can introduce acidic impurities.

Troubleshooting Workflow:

start Low Yield & Baseline Spot on TLC check_reagents 1. Analyze Reagents: - Any explicit acids (TFA, HCl)? - Any Lewis acids? - Are reagents fresh and pure? start->check_reagents check_ph 2. Check Reaction pH: - Is the mixture acidic? check_reagents->check_ph If 'Yes' to any solution Solution: - Add a non-nucleophilic base (e.g., Proton Sponge®, 2,6-lutidine). - Use acid-free conditions or alternative reagents. - Purify all solvents and reagents before use. check_ph->solution If 'Yes'

Caption: Troubleshooting workflow for N-Boc deprotection.

Scenario 2: "I'm attempting a base-catalyzed reaction (e.g., alkylation at the C5-position), but I'm getting a complex mixture of products and my mass spectrometry results show a mass increase of 18 amu."

Probable Cause: This indicates hydrolysis of the glutarimide ring . The mass increase of 18 corresponds to the addition of a water molecule (H₂O), resulting in a ring-opened carboxy-amide structure.

Causality Analysis: While the Boc group is generally stable to base, the glutarimide ring is not impervious.[] Strong bases (e.g., NaOH, KOH, LiOH) in aqueous or protic solvents can readily attack the carbonyl carbons of the glutarimide. This is especially problematic at elevated temperatures. The use of excessively strong, non-hindered bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also lead to undesired side reactions if not controlled carefully.

Preventative Measures & Protocol:

  • Choice of Base: Use a hindered, non-nucleophilic base if possible. For alkylations, lithium bis(trimethylsilyl)amide (LiHMDS) is often preferred as it can selectively deprotonate the γ-position (C5) without significant nucleophilic attack.[12]

  • Solvent: Always use anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene) to minimize the source of water for hydrolysis.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.[12]

Section 3: Prophylactic Protocols & Best Practices

To proactively avoid decomposition, follow these validated protocols and guidelines.

Key Decomposition Pathways

The following diagram illustrates the two primary degradation routes for this compound. Understanding these pathways is crucial for designing stable reaction conditions.

Caption: Primary decomposition pathways of the target molecule.
Table 1: Reagent and Condition Compatibility Guide

This table provides a quick reference for selecting conditions that preserve the integrity of the molecule.

Condition CategoryCompatible (Low Risk of Decomposition)Use with Caution (Moderate Risk)Incompatible (High Risk)
pH Range 7.0 - 9.05.0 - 7.0 (monitor for Boc loss)< 4.0 or > 11.0
Acids Mildly acidic resins (e.g., Amberlyst) for short durationsAcetic Acid, Pyridinium p-toluenesulfonate (PPTS)Trifluoroacetic Acid (TFA), HCl, H₂SO₄, HBr[1]
Bases Hindered amines (DIPEA, 2,6-Lutidine), K₂CO₃, Cs₂CO₃LiHMDS, KHMDS (at low temp)[12]NaOH, KOH, LiOH, NaOMe
Solvents Aprotic: THF, Dioxane, DCM, Toluene, DMF, DMSOProtic: MeOH, EtOH (risk of transesterification)Aqueous acidic or basic solutions
Temperature -78 °C to 50 °C50 °C to 100 °C (monitor for thermal deprotection)> 120 °C[9]
Catalysts Pd/C for hydrogenation (Boc is stable)[13]Mild Lewis acids (e.g., MgCl₂)Strong Lewis acids (e.g., BF₃·Et₂O, TiCl₄)
Protocol 1: General Procedure for a Base-Mediated Reaction (e.g., Alkylation)

This protocol is designed to minimize both Boc-deprotection and glutarimide hydrolysis.

  • Preparation: Assemble the reaction glassware under an inert atmosphere (Argon or Nitrogen). Ensure all glassware is oven- or flame-dried.

  • Solvent & Reagent: Use anhydrous THF, freshly distilled or from a solvent purification system.

  • Cooling: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of LiHMDS (1.05 eq., 1.0 M in THF) dropwise to the cooled solution. Stir for 30-60 minutes at -78 °C. The formation of the lithium enolate is critical for regioselectivity.[12]

  • Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

References

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Donlic, A., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology. Retrieved from [Link]

  • Szostak, M., et al. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • Guichard, G., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. Retrieved from [Link]

  • Loh, V., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

  • Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals. Retrieved from [Link]

  • Scott, J. S., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

  • Davies, H. M. L., et al. (2024). Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society. Retrieved from [Link]

  • Boumoud, T., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Dar'in, D., et al. (2024). N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Retrieved from [Link]

  • Vadalà, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Purification of Alkylated Piperidinediones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alkylated piperidinediones are a critical structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis often yields complex mixtures containing unreacted starting materials, diastereomers, and various side products. The successful isolation of the pure, desired compound is a frequent and significant challenge for researchers in drug development. The structural similarity of these impurities to the target molecule, coupled with the physicochemical properties of the piperidinedione ring, necessitates robust and well-designed purification strategies.

This guide provides practical, in-depth troubleshooting advice and detailed protocols to address the common purification challenges encountered with this class of compounds. The information herein is designed to equip researchers with the expertise to diagnose purification problems, select appropriate methodologies, and efficiently obtain alkylated piperidinediones of high purity.

Common Impurities and Their Origins

A successful purification strategy begins with understanding the potential impurities in your crude product. Common impurities in alkylated piperidinedione reactions include:

  • Unreacted Starting Materials: Residual starting materials that were not fully consumed in the reaction.

  • Diastereomers: If the alkylation creates a new chiral center in a molecule that already contains one, a mixture of diastereomers will be formed. These often have very similar polarities, making them difficult to separate.[1]

  • Byproducts: Compounds formed from side reactions, which may have polarities similar to the desired product.[2]

  • Reagent-Related Impurities: Byproducts derived from the reagents used, such as coupling agents or bases.[2]

  • Degradation Products: Alkylated piperidinediones can be susceptible to degradation, particularly under strongly acidic or basic conditions, or upon exposure to heat, leading to ring-opening or other structural changes.[3][4]

  • Residual Solvents and Water: Solvents from the reaction or aqueous workup that are not completely removed.[2]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the purification of alkylated piperidinediones in a practical question-and-answer format.

Category 1: Challenges in Chromatographic Separation

Q1: My alkylated piperidinedione diastereomers are co-eluting or show very poor separation during flash column chromatography. What should I do?

A1: This is a classic challenge, as diastereomers often exhibit only minor differences in their physicochemical properties. A systematic approach is required for optimization.

  • Underlying Cause: The stationary phase and mobile phase combination lacks sufficient selectivity to differentiate between the diastereomers.

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before attempting another column, perform a thorough screen of different solvent systems using Thin-Layer Chromatography (TLC). The goal is to maximize the difference in Retention Factor (ΔRf) between your two spots. A good solvent system for flash chromatography will typically place the lower-running spot at an Rf of 0.2-0.3.[1]

    • Vary Solvent Polarity: Test various ratios of common solvent mixtures (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). Sometimes, switching to a solvent with different chemical properties (e.g., using acetone or diethyl ether as the polar component) can alter selectivity.

    • Add a Modifier: Since piperidinediones contain a basic nitrogen, interactions with acidic silanol groups on the silica gel can cause peak tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (~0.1-1%) to your mobile phase can neutralize these sites, resulting in sharper peaks and improved resolution.[5][6]

    • Change the Stationary Phase: If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity. For very challenging separations, reversed-phase (C18) flash chromatography may be effective, separating compounds based on hydrophobicity rather than polarity.

Q2: I'm observing significant peak tailing for my product during HPLC analysis and flash chromatography. Why is this happening and how can I fix it?

A2: Peak tailing is a common issue for basic compounds like piperidines and is typically caused by undesirable secondary interactions with the stationary phase.

  • Underlying Cause: The basic nitrogen atom of the piperidinedione is interacting strongly with acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a portion of the analyte being retained longer than the bulk, resulting in a "tail."

  • Solutions:

    • Mobile Phase Modifier: As mentioned above, adding a competitive base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (0.1-1%) is the most common solution.[6] The modifier competes with your compound for the acidic sites, leading to a more symmetrical peak shape.

    • Use End-Capped or Base-Deactivated Silica: For HPLC, and increasingly for flash chromatography, you can use stationary phases that have been specifically treated ("end-capped" or "base-deactivated") to minimize the number of free silanol groups, thus reducing the potential for tailing.[6]

    • Increase Mobile Phase Ionic Strength: For reversed-phase HPLC, adding a salt buffer (e.g., ammonium acetate) can help mask the residual silanol interactions and improve peak shape.[6]

Workflow for Optimizing Chromatographic Separation

G start Crude Product Mixture tlc Perform TLC Screen (e.g., Hex/EtOAc, DCM/MeOH) start->tlc check_sep Good Separation on TLC? (ΔRf > 0.1) tlc->check_sep add_mod Add Modifier to Eluent (e.g., 0.5% TEA) check_sep->add_mod No flash_col Run Flash Column Chromatography check_sep->flash_col  Yes re_tlc Re-run TLC Screen add_mod->re_tlc re_tlc->check_sep check_purity Check Fraction Purity (TLC, LC-MS) flash_col->check_purity combine Combine Pure Fractions & Evaporate check_purity->combine  Purity OK fail Consider Alternative Stationary Phase (Alumina, C18) check_purity->fail Purity Not OK

Caption: Troubleshooting workflow for chromatographic purification.

Category 2: Crystallization and Product Isolation Issues

Q3: I'm trying to recrystallize my alkylated piperidinedione, but it keeps "oiling out" instead of forming crystals. What's going wrong?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute or when the concentration of impurities is high.

  • Underlying Cause: The solubility curve of your compound is very steep, or impurities are depressing the melting point and interfering with crystal lattice formation. The solution becomes saturated while it is still too hot, causing the product to separate as a molten oil.

  • Troubleshooting Steps:

    • Use More Solvent: The most common reason for oiling out is using too little solvent. Try again, adding more hot solvent to ensure the compound is fully dissolved and the solution is less concentrated.

    • Slower Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, and then move it to the fridge, and finally to a freezer if needed. Slow cooling is critical for the formation of well-ordered crystals.[7]

    • Change Solvent System: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[7] If a single solvent doesn't work, use a binary solvent system (one "good" solvent that dissolves your compound well, and one "poor" solvent that it is insoluble in).[2] Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous successful batch to provide a nucleation site.[7]

Workflow for a Successful Recrystallization

G start Crude Solid Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_dissolved Is Solid Fully Dissolved? dissolve->check_dissolved check_dissolved->dissolve No, add more hot solvent cool_slow Allow to Cool Slowly to Room Temperature check_dissolved->cool_slow  Yes cool_ice Place in Ice Bath to Maximize Yield cool_slow->cool_ice check_crystals Crystals Formed? cool_ice->check_crystals filter Collect Crystals by Vacuum Filtration check_crystals->filter  Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal check_crystals->induce No oiled_out Troubleshoot: - Use More Solvent - Change Solvent System check_crystals->oiled_out 'Oiled Out' wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry induce->cool_ice

Caption: Step-by-step workflow for purification by recrystallization.[2][7]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic Piperidinedione Derivative

This protocol provides a general method for purifying a basic compound via flash chromatography.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a solvent like dichloromethane (DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., 98:2 DCM:MeOH, 95:5 DCM:MeOH).

    • If tailing is observed, add 0.5% triethylamine (TEA) to the solvent system and re-run the TLC.

    • Identify the eluent system that provides good separation and an Rf value of ~0.25 for the target compound.[5]

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (typically a 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase (less polar component, e.g., Hexane or DCM).

    • Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or Methanol). Add a small amount of silica gel (~2-3 times the weight of your product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle pressure.

    • Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions on a plate to track the separation of components.

    • Once pure fractions containing only the desired product are identified, combine them.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.[2]

Protocol 2: Recrystallization from a Binary Solvent System

This protocol is useful when a single solvent for recrystallization cannot be found.

  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible (e.g., Methanol/Water, Dichloromethane/Hexane).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount required.[7]

  • Induce Precipitation:

    • While the solution is still hot, add the "poor" solvent dropwise with continuous swirling.

    • Continue adding until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.[2]

  • Re-dissolution and Cooling:

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Purity Assessment

Confirming the purity of the final product is a critical final step. A single analytical technique is rarely sufficient for a comprehensive assessment.[8]

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesCommon Limitations
HPLC (UV) Differential partitioning between mobile and stationary phases.Purity (Area %), retention time, detection of non-volatile impurities.High resolution, quantitative accuracy, widely available.[8]Requires a UV chromophore; may not detect co-eluting impurities.
GC-MS Separation by volatility followed by mass-to-charge ratio detection.Purity (Area %), identification of volatile impurities, molecular weight.High sensitivity, provides structural information on impurities.[8]Compound must be volatile and thermally stable.
¹H NMR Nuclear magnetic resonance spectroscopy.Structural confirmation, detection of organic impurities with protons.Provides detailed structural information; can be quantitative (qNMR).[8][9]Less sensitive than chromatographic methods for minor impurities.
LC-MS HPLC coupled with mass spectrometry.Purity (Area %), molecular weight confirmation of main peak and impurities.Combines separation power of HPLC with mass identification.[10]Response factors can vary significantly, making quantification complex.

References

  • A Comparative Guide to Purity Assessment of Synthesized 4-(Phenylethynyl)piperidin-4-ol. (2025). Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
  • A Comparative Guide to the Cross-Validation of Analytical Techniques for Piperidine Analysis. (2025). Benchchem.
  • Technical Support Center: Managing Diastereomer Separation in Piperidine Synthesis. (2025). Benchchem.
  • Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)
  • Recrystallization. (2020). Professor Dave Explains, YouTube.
  • Possible degradation pathways of piperidinium-functionalized polyethylene. (2025).
  • Identity determination and purity testing. (n.d.). ChemCon GmbH.
  • Technical Support Center: Purification of Diastereomeric Piperidine Compounds. (2025). Benchchem.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal, 285(7622), 416-417. [Link]

Sources

Validation & Comparative

A Comparative Guide to TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE and Other Alkylated Piperidinediones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility and synthetic tractability have led to its incorporation into a multitude of FDA-approved drugs.[1] Among the diverse array of piperidine derivatives, N-protected 2,4-dioxopiperidines substituted at the 5-position are emerging as a class of compounds with significant potential for modulation of various biological targets. This guide provides a comprehensive comparison of TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE with its other 5-alkyl analogs, offering insights into their synthesis, physicochemical properties, and a framework for evaluating their biological activity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical space.

Introduction to N-Boc-5-Alkyl-2,4-Dioxopiperidines

The 2,4-dioxopiperidine core is a key pharmacophore present in various biologically active molecules. The introduction of an N-tert-butoxycarbonyl (Boc) group serves to protect the piperidine nitrogen, enhancing stability and allowing for selective modifications at other positions of the ring.[2] The 5-position, in particular, offers a strategic point for diversification, enabling the exploration of structure-activity relationships (SAR) by varying the nature of the alkyl substituent. This guide will focus on the comparative aspects of the 5-ethyl derivative against other short-chain alkyl analogs (e.g., methyl, propyl).

The central hypothesis is that the nature of the 5-alkyl group will significantly influence the molecule's physicochemical properties, such as lipophilicity and steric profile, which in turn will dictate its biological activity, including potency, selectivity, and cytotoxicity. Understanding these relationships is paramount for the rational design of novel drug candidates.

Synthesis of N-Boc-5-Alkyl-2,4-Dioxopiperidines: A General and Adaptable Protocol

The synthesis of the target compounds can be efficiently achieved through a two-step process starting from the commercially available N-Boc-2,4-dioxopiperidine. This involves a regioselective γ-alkylation, a robust method that allows for the introduction of various alkyl groups at the 5-position.[3]

Experimental Protocol: General Synthesis of tert-Butyl 5-alkyl-2,4-dioxopiperidine-1-carboxylates

This protocol is adapted from a reported method for the regioselective γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate.[3]

Step 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (Parent Scaffold)

A common route to the parent scaffold involves the cyclization of a suitable precursor. One reported method involves the reaction of 3-((tert-butoxycarbonyl)amino)propanoic acid with Meldrum's acid, followed by thermal cyclization.[2][4]

  • Reaction Setup: To a solution of 3-((tert-butoxycarbonyl)amino)propanoic acid and Meldrum's acid in a suitable solvent such as dichloromethane, add a coupling agent like EDCI-HCl in the presence of a base like 4-dimethylaminopyridine (DMAP).[2]

  • Reaction Execution: Stir the reaction mixture at room temperature for several hours.[2]

  • Work-up and Cyclization: After an aqueous work-up, the intermediate is dissolved in a high-boiling point solvent like ethyl acetate and refluxed to induce cyclization, affording tert-butyl 2,4-dioxopiperidine-1-carboxylate.[2]

  • Purification: The crude product can be purified by crystallization or column chromatography.

Step 2: Regioselective γ-Alkylation at the 5-Position

This step introduces the desired alkyl group (e.g., ethyl, methyl, propyl) onto the 2,4-dioxopiperidine core.[3]

  • Reaction Setup: Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool to a low temperature (e.g., -78 °C).

  • Deprotonation: Add a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), dropwise to the solution to generate the enolate. The use of a lithium-based reagent is crucial for achieving high regioselectivity at the γ-position (C5).[3]

  • Alkylation: Add the desired alkyl halide (e.g., ethyl iodide, methyl iodide, propyl bromide) to the reaction mixture.

  • Reaction Quenching and Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting tert-butyl 5-alkyl-2,4-dioxopiperidine-1-carboxylate by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that is stable to the basic conditions used in the alkylation step. This ensures that the piperidine nitrogen does not interfere with the desired reaction.[2]

  • Regioselective Alkylation: The use of a strong, non-nucleophilic lithium-based base at low temperatures favors the formation of the thermodynamic enolate at the more substituted α-carbon of the β-dicarbonyl system, leading to regioselective alkylation at the C5 position. The lithium cation is believed to play a key role in coordinating the dicarbonyl system to direct the alkylation.[3]

Diagram of the General Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Scaffold Synthesis cluster_step2 Step 2: 5-Alkylation Precursor N-Boc-β-alanine derivative Coupling Coupling & Cyclization Precursor->Coupling Meldrums_Acid Meldrum's Acid Meldrums_Acid->Coupling Parent_Scaffold tert-Butyl 2,4-dioxopiperidine-1-carboxylate Coupling->Parent_Scaffold Alkylation_Step Regioselective γ-Alkylation Parent_Scaffold->Alkylation_Step Final_Product tert-Butyl 5-Alkyl-2,4-dioxopiperidine-1-carboxylate Alkylation_Step->Final_Product Alkyl_Halide Alkyl Halide (R-X) (e.g., Ethyl Iodide) Alkyl_Halide->Alkylation_Step

Caption: General synthetic workflow for N-Boc-5-alkyl-2,4-dioxopiperidines.

Comparative Physicochemical Properties

While experimental data for each specific analog may not be readily available in a single source, we can predict trends based on the influence of the alkyl chain length.

Property5-Methyl Derivative5-Ethyl Derivative (Topic)5-Propyl DerivativeRationale for Trend
Molecular Weight LowerIntermediateHigherIncreases with the addition of each methylene group.
Lipophilicity (LogP) LowerIntermediateHigherIncreasing the length of the non-polar alkyl chain generally increases the octanol-water partition coefficient.[5][6]
Polar Surface Area (PSA) Essentially UnchangedEssentially UnchangedEssentially UnchangedThe polar 2,4-dione and carbamate functionalities remain constant across the series.
Aqueous Solubility HigherIntermediateLowerIncreased lipophilicity typically correlates with decreased aqueous solubility.[6]
Steric Hindrance at C5 LowerIntermediateHigherThe volume of the alkyl group increases with chain length.

Note: These are predicted trends. Experimental determination is necessary for precise values.

Comparative Biological Activity: A Framework for Evaluation

Direct comparative biological data for this specific series of compounds is not extensively published. However, based on general principles of medicinal chemistry, we can outline a framework for their evaluation and predict potential differences in their biological profiles. A crucial initial step in the assessment of any new chemical entity is the determination of its cytotoxic potential.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7]

  • Cell Seeding: Plate cancer cells (e.g., a panel of cell lines relevant to the intended therapeutic area) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-methyl, 5-ethyl, and 5-propyl derivatives) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[8]

Diagram of the MTT Assay Workflow:

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds (5-Alkyl Derivatives) A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Sources

A Comparative Guide to TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE and its Methyl Ester Analog in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the substituted piperidine-2,4-dione scaffold is a privileged structure, appearing in a variety of biologically active molecules. The strategic functionalization of this core, particularly at the 5-position, is a key aspect of drug design and development. This guide provides an in-depth technical comparison of two important synthetic intermediates: "TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE" and its corresponding methyl ester analog, "methyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate". We will delve into their synthesis, reactivity, and the strategic implications of choosing one over the other in a synthetic campaign.

Introduction: The Significance of N-Protected 5-Ethyl-2,4-Dioxopiperidines

The piperidine-2,4-dione core is a versatile building block in the synthesis of nitrogen-containing heterocycles. The presence of an ethyl group at the 5-position introduces a key lipophilic element and a potential point of interaction with biological targets. The choice of the nitrogen protecting group, in this case, a tert-butoxycarbonyl (Boc) group versus a methyl carbamate (methoxycarbonyl), has profound implications for the overall synthetic strategy. It influences not only the stability and handling of the intermediate but also the conditions required for its eventual deprotection and the potential for downstream functionalization.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of these two analogs typically proceeds through different strategic approaches. The Boc-protected compound is often synthesized by first constructing the N-protected piperidine-2,4-dione ring, followed by alkylation at the 5-position. In contrast, the methyl ester analog is more commonly accessed by first synthesizing the 5-ethyl-piperidine-2,4-dione core, followed by N-protection.

Synthesis of this compound

A robust method for the synthesis of the Boc-protected analog involves the regioselective γ-alkylation of the pre-formed N-Boc-2,4-dioxopiperidine. This approach leverages the acidity of the C-5 proton, flanked by two carbonyl groups, to introduce the ethyl substituent.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE

A solution of 3-((tert-butoxycarbonyl)amino)propanoic acid (1 equivalent) and Meldrum's acid (1.2 equivalents) in anhydrous dichloromethane is cooled to 0 °C. 4-Dimethylaminopyridine (DMAP, 1.5 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equivalents) are added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is then diluted with dichloromethane and washed with 5% aqueous potassium bisulfate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then dissolved in ethyl acetate and refluxed for 4 hours to afford TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE after removal of the solvent[1].

Step 2: γ-Alkylation to Introduce the Ethyl Group

To a solution of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C is added a solution of lithium hexamethyldisilazide (LiHMDS, 2.2 equivalents) in THF. The resulting solution is stirred at -78 °C for 1 hour. Ethyl iodide (3-5 equivalents) is then added, and the reaction mixture is slowly warmed to -20 °C and stirred for 1.5 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

The choice of a strong, non-nucleophilic base like LiHMDS is critical for the efficient deprotonation at the γ-position, leading to the desired C-alkylation over O-alkylation. The use of a lithium base is also thought to play a key role in the regioselectivity through chelation with the carbonyl groups of the dione and the Boc protecting group.

Synthesis of Methyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate

The synthesis of the methyl ester analog typically follows a convergent strategy where the substituted piperidine-2,4-dione core is first assembled, followed by the introduction of the N-methoxycarbonyl group.

Experimental Protocol: Synthesis of Methyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate

Step 1: Synthesis of 5-Ethyl-piperidine-2,4-dione

A plausible route to the 5-ethyl-piperidine-2,4-dione core involves a Dieckmann condensation of a suitably substituted diester. For instance, the intramolecular cyclization of diethyl 2-ethyl-3-aminopentanedioate under basic conditions (e.g., sodium ethoxide in ethanol) would yield the corresponding β-keto ester, which upon hydrolysis and decarboxylation would afford 5-ethyl-piperidine-2,4-dione.

Step 2: N-Methoxycarbonylation

To a solution of 5-ethyl-piperidine-2,4-dione (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a suitable aprotic solvent like dichloromethane or THF at 0 °C, is added methyl chloroformate (1.1 equivalents) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give methyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate.

Comparative Analysis of Performance

The choice between the Boc-protected and the methyl carbamate analog in a synthetic route is dictated by several factors, including the stability of the protecting group to various reaction conditions, the ease and conditions of its removal, and its influence on the reactivity of the molecule.

FeatureThis compoundMethyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate
Protecting Group tert-Butoxycarbonyl (Boc)Methyl Carbamate (Methoxycarbonyl)
Stability Stable to a wide range of basic, nucleophilic, and reductive conditions. Labile to acidic conditions.Generally more stable than Boc to acidic conditions. Can be cleaved under strong acidic or basic conditions, or via nucleophilic attack.
Cleavage Conditions Mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane, HCl in dioxane).Harsher conditions required: strong acid (e.g., HBr in acetic acid), strong base (e.g., saponification followed by decarboxylation), or specific nucleophiles (e.g., 2-mercaptoethanol).
Synthetic Strategy Linear: Ring formation followed by alkylation.Convergent: Core synthesis followed by N-protection.
Potential for Further Functionalization Facile deprotection allows for subsequent N-alkylation, N-arylation, or other modifications of the piperidine nitrogen.Removal of the methyl carbamate is less straightforward, making subsequent N-functionalization more challenging.

Expert Insights: Causality Behind Experimental Choices

The preference for a linear synthesis for the Boc-protected analog stems from the ready availability of N-Boc protected amino acids as starting materials and the well-established protocols for the construction of the piperidine-2,4-dione ring from such precursors. The subsequent γ-alkylation is a reliable and regioselective transformation.

For the methyl ester analog, a convergent approach is often more practical. The synthesis of the unprotected 5-ethyl-piperidine-2,4-dione core can be achieved through various methods, and the subsequent N-protection with methyl chloroformate is a high-yielding and straightforward reaction. Attempting to carry the N-methoxycarbonyl group through a multi-step ring formation and alkylation sequence could lead to undesired side reactions or decomposition under the required reaction conditions.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_boc This compound Synthesis cluster_me Methyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate Synthesis Boc_start N-Boc-β-alanine Boc_intermediate N-Boc-2,4-dioxopiperidine Boc_start->Boc_intermediate Ring Formation Meldrums_acid Meldrum's Acid Meldrums_acid->Boc_intermediate Boc_product This compound Boc_intermediate->Boc_product γ-Alkylation with EtI Me_start Diester Precursor Me_intermediate 5-Ethyl-piperidine-2,4-dione Me_start->Me_intermediate Dieckmann Condensation Me_product Methyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate Me_intermediate->Me_product N-Methoxycarbonylation

Caption: Synthetic strategies for the Boc-protected and methyl ester analogs.

Decision-Making Workflow for Analog Selection

The choice between these two synthetic intermediates is highly dependent on the overall goals of the research program. The following workflow can guide this decision-making process:

Decision_Workflow start Start: Need for a 5-ethyl-2,4-dioxopiperidine intermediate q1 Is further functionalization of the piperidine nitrogen required? start->q1 boc_path Use this compound q1->boc_path Yes q2 Are strongly acidic conditions detrimental to other functional groups in the molecule? q1->q2 No end_boc Proceed with Boc deprotection under mild acidic conditions boc_path->end_boc me_path Use Methyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate end_me Proceed with synthesis; consider harsher deprotection conditions if necessary me_path->end_me q2->boc_path No q2->me_path Yes

Caption: Decision workflow for selecting the appropriate analog.

Conclusion and Future Perspectives

Both "this compound" and "methyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate" are valuable intermediates in the synthesis of complex molecules. The choice between them is a strategic one, guided by the desired synthetic endgame.

The Boc-protected analog offers greater synthetic flexibility due to the mild and selective conditions required for its removal. This makes it the preferred choice when downstream modification of the piperidine nitrogen is anticipated, a common requirement in structure-activity relationship (SAR) studies and the development of compound libraries.

The methyl carbamate analog , while requiring more forcing conditions for deprotection, can be a more direct and atom-economical choice if the final target molecule retains the N-methoxycarbonyl group or if the synthetic route is designed to avoid acidic conditions.

As the demand for novel therapeutics containing the piperidine-2,4-dione scaffold continues to grow, a thorough understanding of the synthesis and reactivity of these key building blocks will be essential for the efficient and successful development of new drug candidates.

References

  • Orsini, P., et al. (2007).
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Validating the Biological Potential of TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide provides an in-depth technical comparison and validation framework for derivatives of TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE, a key intermediate poised for the development of novel therapeutics, particularly in oncology. While direct biological activity data for this specific precursor is limited in public literature, its structural motif is integral to compounds targeting critical cellular signaling pathways. This guide will, therefore, focus on the anticipated biological activities based on its structural class and provide a comprehensive roadmap for their validation.

The Rationale: Targeting Cell Cycle and Proliferation

The 2,4-dioxopiperidine core is a recognized pharmacophore in the design of kinase inhibitors. Specifically, derivatives of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE have been utilized as intermediates in the synthesis of potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2 and Cdc7. These kinases are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The ethyl group at the 5-position of our lead compound provides a key vector for further chemical modifications to enhance potency and selectivity.

This guide will focus on two primary areas of biological validation: direct kinase inhibition and general cytotoxic effects on cancer cell lines.

Comparative Analysis of Piperidine-2,4-dione Derivatives

While extensive data on this compound is not publicly available, we can infer its potential by examining structurally similar compounds. The following table summarizes the biological activities of various piperidine derivatives, highlighting their potential as anticancer agents.

Compound ClassTarget(s)Observed ActivityRelevant Cancer Models
Pyridylpyrrole derivatives (synthesized from piperidine-2,4-dione intermediates)CDK2, Cdc7Potent enzyme inhibition, leading to cell cycle arrest.Various carcinoma cell lines (e.g., breast, colon, lung).
5-substituted-piperidine-2,4-dionesNot specifiedPrecursors for kinase inhibitors with demonstrated anti-proliferative effects.Broad applicability in oncology.
General Piperidine DerivativesVarious (including tubulin, STAT3, PI3K/Akt pathways)Cytotoxicity, induction of apoptosis, and cell cycle arrest.[3]Breast (MCF-7, MDA-MB-231), Prostate (PC-3), Colon (HT29), and others.[4][5]

Experimental Validation: A Step-by-Step Approach

To rigorously validate the biological activity of novel derivatives of this compound, a tiered experimental approach is recommended. This involves an initial broad screening for cytotoxic activity, followed by more specific assays to elucidate the mechanism of action, such as kinase inhibition.

Workflow for Biological Validation

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Synthesize Novel Derivatives B MTT or SRB Assay on Cancer Cell Panel A->B C Determine IC50 Values B->C D In Vitro Kinase Inhibition Assay (e.g., CDK2) C->D Active Compounds F Cell Cycle Analysis (Flow Cytometry) C->F Active Compounds G Apoptosis Assays (e.g., Caspase Activation) C->G Active Compounds E Determine Kinase IC50 Values D->E

Caption: A tiered workflow for the biological validation of novel piperidine-2,4-dione derivatives.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (derivatives of this compound).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Given the likely target class for these derivatives, a direct kinase inhibition assay is crucial.

Principle: This assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is inversely proportional to the kinase inhibitor's activity.[6]

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme complex.

  • Kinase-specific substrate peptide.

  • ATP.

  • Test compounds.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, the CDK2/Cyclin E1 enzyme, and the substrate peptide.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism: CDK2 and the Cell Cycle

The anticipated mechanism of action for potent derivatives of this compound is the inhibition of CDK2, leading to cell cycle arrest.

G cluster_0 G1 Phase cluster_1 S Phase cluster_2 G2 Phase cluster_3 M Phase G1 Growth and Preparation for DNA Synthesis CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE activates S DNA Replication CDK2_CyclinA CDK2/Cyclin A S->CDK2_CyclinA activates G2 Growth and Preparation for Mitosis M Mitosis G2->M M->G1 CDK2_CyclinE->S G1/S Transition CDK2_CyclinA->G2 S Phase Progression Inhibitor Piperidine-2,4-dione Derivative Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA

Caption: Inhibition of CDK2 by piperidine-2,4-dione derivatives disrupts the G1/S transition and S phase progression of the cell cycle.

Conclusion and Future Directions

This compound represents a valuable starting point for the synthesis of novel kinase inhibitors. The experimental framework provided in this guide offers a robust methodology for validating the biological activity of its derivatives. By combining broad cytotoxicity screening with specific mechanistic assays, researchers can efficiently identify and characterize promising new anticancer agents. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to assess their therapeutic potential in preclinical cancer models.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Bababn, J.J., & Murphy, J.M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • Trends in Pharmaceutical Sciences. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences, 1(1), 49-54. [Link]

  • MDPI. (2017). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 22(8), 1273. [Link]

  • Google Patents. (2005).
  • European Patent Office. (2022). SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF. [Link]

  • Journal of Medicinal Chemistry. (2002). Synthesis and evaluation of 2'-substituted 4-(4'-carboxy- or 4'-carboxymethylbenzylidene)-N-acylpiperidines: highly potent and in vivo active steroid 5alpha-reductase type 2 inhibitors. Journal of Medicinal Chemistry, 45(16), 3406-17. [Link]

  • NIH. (2023). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(1), e2200128. [Link]

  • Bioorganic Chemistry. (2025). Design, synthesis, biological evaluations and in silico studies of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)methyl)-2-ethoxyphenyl-alkyl/arylsulfonates as potential α-glucosidase inhibitors. Bioorganic Chemistry, 154, 108027. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. International Journal of Pharmaceutical Sciences and Research, 2(8), 2125-2130. [Link]

  • NIH. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 69. [Link]

  • NIH. (2021). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(26), 14695-14705. [Link]

  • Semantic Scholar. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. [Link]

  • NIH. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals, 16(10), 1438. [Link]

  • NIH. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7586. [Link]

Sources

A Researcher's Guide to Bioassays for Testing mGlu5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

The metabotropic glutamate receptor 5 (mGlu5) represents a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and cognitive impairments. Unlike orthosteric ligands that directly bind to the glutamate recognition site, positive allosteric modulators (PAMs) bind to a distinct site on the receptor, potentiating the effects of the endogenous agonist, glutamate. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of physiological signaling. The discovery and characterization of novel mGlu5 PAMs rely on a robust and well-designed cascade of bioassays. This guide provides an in-depth comparison of the key in vitro and in vivo assays employed in the field, with insights into their underlying principles, experimental workflows, and strategic application in drug discovery programs.

The mGlu5 Signaling Cascade: A Foundation for Assay Development

mGlu5 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon activation by glutamate, it initiates a signaling cascade that results in the mobilization of intracellular calcium and the activation of various downstream pathways. Understanding this cascade is fundamental to appreciating the design and interpretation of functional bioassays for mGlu5 PAMs.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGlu5 mGlu5 Receptor Gq Gαq/11 mGlu5->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding PKC Protein Kinase C (PKC) DAG->PKC Activation ERK ERK1/2 PKC->ERK Activation Ca_store Ca2+ Store IP3R->Ca_store Opens Channel Ca_release Intracellular Ca2+ Release Ca_store->Ca_release Glutamate Glutamate (Orthosteric Agonist) Glutamate->mGlu5 PAM mGlu5 PAM (Allosteric Modulator) PAM->mGlu5

Caption: The mGlu5 Gαq signaling pathway.

Primary Screening Assays: The Workhorses of High-Throughput Screening

The initial identification of mGlu5 PAMs from large compound libraries necessitates assays with high throughput, robust performance, and a favorable signal-to-noise ratio. Two main assays dominate this space: calcium mobilization and inositol phosphate accumulation.

Calcium Mobilization Assays

Principle: This assay directly measures one of the earliest events in the Gαq signaling cascade: the release of calcium from intracellular stores.[1][2][3][4] Cells expressing mGlu5 are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent IP3-mediated calcium release, the dye binds to Ca2+ ions, resulting in a detectable increase in fluorescence.[3] PAMs are identified by their ability to potentiate the calcium response to a sub-maximal concentration of glutamate.

Workflow:

Calcium_Assay_Workflow A Seed mGlu5-expressing cells in microplate B Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) A->B C Add test compound (potential PAM) B->C D Add sub-maximal (EC20) concentration of Glutamate C->D E Measure fluorescence kinetically (e.g., FLIPR) D->E

Caption: A typical workflow for a calcium mobilization assay.

Experimental Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing rat or human mGlu5 into 384- or 1536-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.

  • Compound Addition: Utilize a fluorometric imaging plate reader (FLIPR) or a similar instrument to add the test compounds at various concentrations.

  • Agonist Stimulation: After a short pre-incubation with the compound, add a pre-determined EC20 concentration of glutamate to stimulate the receptor.

  • Data Acquisition: Measure the fluorescence intensity kinetically, typically over a period of 2-3 minutes, to capture the transient calcium peak.

Comparison with Alternatives:

FeatureCalcium Mobilization AssayIP-One Assay
Principle Measures transient intracellular Ca2+ releaseMeasures stable accumulation of IP1
Throughput Very high (1536-well compatible)High (384-well compatible)
Readout KineticEndpoint
Sensitivity Highly sensitive to transient signalsRobust for detecting sustained signaling
Instrumentation Requires kinetic plate reader (e.g., FLIPR)Standard HTRF-compatible plate reader
Potential for Artifacts Susceptible to compounds that interfere with calcium signaling or have intrinsic fluorescenceLess prone to such interferences
IP-One HTRF Assay

Principle: This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3).[5][6] The IP-One assay is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[6][7] In the absence of cellular IP1, a fluorescently labeled IP1 analog bridges a donor (cryptate-labeled anti-IP1 antibody) and an acceptor (d2-labeled IP1), resulting in a high FRET signal.[7] IP1 produced by the cells competes with the labeled IP1, leading to a decrease in the FRET signal that is proportional to the amount of IP1 produced.[7]

Workflow:

IP_One_Workflow A Seed mGlu5-expressing cells in microplate B Add test compound and Glutamate in stimulation buffer containing LiCl A->B C Incubate for 30-60 minutes B->C D Lyse cells and add HTRF reagents (anti-IP1-Cryptate & IP1-d2) C->D E Incubate and read HTRF signal D->E

Caption: A typical workflow for the IP-One HTRF assay.

Experimental Protocol:

  • Cell Stimulation: In a 384-well plate containing mGlu5-expressing cells, add the test compound along with an EC20 concentration of glutamate in a stimulation buffer containing lithium chloride (LiCl). The LiCl inhibits the degradation of IP1, allowing it to accumulate.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and Reagent Addition: Add the HTRF reagents: the anti-IP1 antibody conjugated to the donor fluorophore and the IP1 analog conjugated to the acceptor fluorophore.

  • Second Incubation: Incubate for 1 hour at room temperature to allow for the immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).

Secondary and Confirmatory Assays: Delving Deeper into Mechanism and Physiology

Once hits are identified from primary screens, a battery of secondary assays is employed to confirm their activity, elucidate their mechanism of action, and assess their properties in more physiologically relevant systems.

ERK1/2 Phosphorylation Assay

Principle: Activation of the mGlu5-Gαq pathway can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.[8] This assay measures the level of phosphorylated ERK (pERK) as a downstream readout of receptor activation. PAMs are expected to potentiate glutamate-induced pERK levels.

Methodology: This can be performed using various techniques, including Western blotting, ELISA, or homogeneous cellular assays like AlphaScreen or HTRF. The latter are more amenable to medium-throughput confirmation of PAM activity.

Electrophysiology Assays

Principle: In many neuronal populations, mGlu5 activation potentiates the function of N-methyl-D-aspartate receptors (NMDARs).[9][10] Electrophysiological recordings, typically whole-cell patch-clamp in primary neurons or brain slices, can directly measure this functional interaction.[9] A genuine mGlu5 PAM should enhance the potentiation of NMDAR-mediated currents by glutamate.

Significance: This assay provides a crucial link between the molecular activity of a compound and its potential to modulate synaptic plasticity, a key process underlying cognition.[8][10] It is also valuable for identifying "biased" PAMs that may potentiate G-protein signaling without affecting NMDAR modulation.[9]

Radioligand Binding Assays

Principle: These assays determine if a test compound binds to a specific allosteric site on the mGlu5 receptor.[11] This is often done through competition binding experiments using a radiolabeled ligand known to bind to an allosteric site, such as [3H]MPEP (2-methyl-6-(phenylethynyl)pyridine).[11][12] A decrease in the binding of the radioligand in the presence of the test compound indicates that they share a binding site.

Utility: While not a functional assay, it is critical for confirming the direct interaction of the PAM with the intended target and for understanding its binding site.

In Vivo Assays: Assessing Therapeutic Potential

The ultimate test for any mGlu5 PAM is its efficacy in preclinical animal models of CNS disorders. These assays are designed to evaluate the compound's ability to reverse disease-relevant behavioral deficits.

Example: Amphetamine-Induced Hyperlocomotion (AHL)

  • Relevance: This model is widely used to predict the antipsychotic potential of drug candidates. Hyperlocomotion induced by amphetamine is thought to mimic some aspects of psychosis.

  • Procedure: Rodents are administered the test mGlu5 PAM, followed by an injection of amphetamine. Their locomotor activity is then monitored. A successful PAM will attenuate the hyperlocomotion induced by amphetamine.[12]

Comparison of Key Bioassays for mGlu5 PAMs

Assay TypePrincipleThroughputPhysiological RelevanceKey Insights
Calcium Mobilization Measures intracellular Ca2+ fluxVery HighModerate (recombinant cells)Primary screening, potency (EC50)
IP-One HTRF Measures IP1 accumulationHighModerate (recombinant cells)Primary screening, potency (EC50), less prone to artifacts
ERK Phosphorylation Measures downstream kinase activationMediumModerate to High (can be done in primary neurons)Confirms downstream signaling, potential for bias detection
Electrophysiology Measures modulation of NMDAR currentsLowHigh (native tissue)Synaptic function, physiological effect, bias detection
Radioligand Binding Measures direct binding to the receptorMediumLowTarget engagement, binding site identification
In Vivo Behavioral Measures reversal of behavioral deficitsLowVery HighTherapeutic potential, in vivo efficacy

Conclusion

The development of effective mGlu5 PAMs requires a multi-faceted and hierarchical approach to bioassay implementation. High-throughput screens using calcium mobilization or IP-One assays are essential for initial hit identification. Subsequent confirmation and characterization using a suite of secondary assays, including ERK phosphorylation, electrophysiology, and binding studies, are crucial for building a comprehensive pharmacological profile. Finally, validation in in vivo models provides the ultimate proof-of-concept for therapeutic potential. By strategically employing this array of bioassays, researchers can effectively navigate the complex path of mGlu5 PAM drug discovery and development.

References

  • O'Brien, J. A., et al. (2003). Novel, non-competitive characterisation of allosteric modulators of the metabotropic glutamate receptor subtype 5. Molecular Pharmacology, 64(3), 731-740.
  • Kinney, G. G., et al. (2005). A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models. Journal of Pharmacology and Experimental Therapeutics, 313(1), 199-206.
  • de Paulis, T., et al. (2006). 3-Cyano-N-(1, 3-diphenyl-1H-pyrazol-5-yl) benzamide: a novel, potent, and selective positive allosteric modulator of metabotropic glutamate 5 receptor. Journal of Medicinal Chemistry, 49(11), 3332-3344.
  • Ayala, J. E., et al. (2009). mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning. Neuropsychopharmacology, 34(9), 2057-2071. [Link]

  • Rodriguez, A. L., et al. (2010). Discovery of novel allosteric modulators of metabotropic glutamate receptor subtype 5 reveals chemical and functional diversity and in vivo activity in rat behavioral models of anxiolytic and antipsychotic activity. Molecular Pharmacology, 78(6), 1105-1123. [Link]

  • Rook, J. M., et al. (2015). Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents. Neuron, 86(4), 1029-1040. [Link]

  • Trinquet, E., et al. (2004). A new homogeneous and miniaturized assay for Gq-coupled receptors based on HTRF® technology. Drug Discovery Today: Technologies, 1(3), 321-328.
  • Gregory, K. J., & Conn, P. J. (2015). Metabotropic glutamate receptor 5: a novel target for the treatment of schizophrenia. Journal of Neurochemistry, 133(5), 609-624.
  • Lindsley, C. W., et al. (2016). Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype. ACS Chemical Neuroscience, 7(8), 1113-1123. [Link]

  • Sengmany, K., & Gregory, K. J. (2016). Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias. British Journal of Pharmacology, 173(20), 2959-2972. [Link]

  • Rook, J. M., et al. (2013). mGlu5 positive allosteric modulators facilitate long-term potentiation via disinhibition mediated by mGlu5-endocannabinoid signaling. Journal of Neuroscience, 33(17), 7253-7264. [Link]

  • Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). IP1 assay for GPCR activation measurements. Retrieved from [Link]

Sources

A Researcher's Guide to Characterizing Novel Piperidinedione Compounds: An In Vitro Assay Comparison for TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the in vitro activity of novel chemical entities. Using TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE as a case study, we will navigate a logical, multi-tiered assay cascade. While this specific molecule is not extensively characterized in public literature, its core 2,4-dioxopiperidine structure is a well-known pharmacophore. This structural motif is notably present in glutarimide-containing immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which function as "molecular glues" that modulate the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3]

Therefore, this guide hypothesizes that our test compound may act as a Cereblon E3 Ligase Modulating Drug (CELMoD).[4][5] We will objectively compare its hypothetical performance against established benchmarks—the potent CELMoD Pomalidomide (Positive Control) and a structurally related but inactive compound, Glutaric Anhydride (Negative Control)—to provide a clear, data-driven path for activity assessment.

The Scientific Rationale: Why Cereblon?

The CRL4^CRBN E3 ubiquitin ligase complex is a crucial component of the ubiquitin-proteasome system, responsible for tagging proteins for degradation.[2] Molecules like lenalidomide bind to a tri-tryptophan pocket on CRBN, altering its substrate specificity.[6][7] This "hijacking" of the E3 ligase recruits new proteins, known as neosubstrates, for ubiquitination and subsequent destruction by the proteasome.[2][4] Key neosubstrates include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), whose degradation is central to the anti-myeloma and immunomodulatory effects of these drugs.[8][9]

Given that this compound shares the core piperidinedione scaffold, a systematic evaluation of its ability to engage CRBN and induce neosubstrate degradation is a logical starting point for characterization.

The In Vitro Assay Cascade: A Stepwise Approach to Discovery

A tiered approach is the most efficient method for characterizing a novel compound. We begin with a broad, cell-based phenotypic screen to determine if the compound has any biological effect, followed by more specific assays to elucidate its mechanism of action.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Functional Validation T1 Primary Assay: Cell Viability & Cytotoxicity T2 Secondary Assay: Direct CRBN Binding (TR-FRET) T1->T2 Active Compounds T3 Tertiary Assay: Neosubstrate Degradation (IKZF1) T2->T3 Confirmed Binders

Caption: A logical workflow for characterizing novel compounds.

Tier 1: Primary Assay — Cell Viability & Cytotoxicity

The Causality: Before investigating a specific molecular target, we must first determine if the compound has any biological effect on whole cells. A cytotoxicity assay is a robust primary screen to identify compounds that inhibit cell proliferation or induce cell death. We will use a multiple myeloma cell line (e.g., MM.1S), which is known to be sensitive to CELMoDs.

The Self-Validating System: The CellTiter-Glo® Luminescent Cell Viability Assay is a gold-standard, homogeneous "add-mix-measure" method.[10][11][12] It quantifies ATP levels, an indicator of metabolically active cells.[10][13] The assay's simplicity minimizes pipetting errors, and its high signal-to-noise ratio ensures reproducibility.[10][11][14] The inclusion of positive (Pomalidomide) and negative (Glutaric Anhydride) controls provides immediate context for the test compound's activity.

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Plating: Seed MM.1S cells in a 96-well opaque-walled plate at a density of 10,000 cells/well in 80 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for the Test Compound, Pomalidomide, and Glutaric Anhydride in DMSO. The final DMSO concentration in the assay should be ≤ 0.1%.

  • Cell Treatment: Add 20 µL of the compound dilutions to the appropriate wells. Include "cells + DMSO" wells as a vehicle control and "medium only" wells for background measurement.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[13][14] Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

  • Data Acquisition: Record luminescence using a plate-based luminometer.

  • Data Analysis: Subtract the background luminescence, normalize the data to the vehicle control (100% viability), and plot the dose-response curves to calculate the IC₅₀ (half-maximal inhibitory concentration) values.

Comparative Performance Data (Hypothetical)
CompoundClassIC₅₀ (nM) in MM.1S Cells
This compound Test Compound750
PomalidomidePositive Control25
Glutaric AnhydrideNegative Control> 100,000

Interpretation: In this hypothetical scenario, the test compound demonstrates sub-micromolar cytotoxic activity, warranting further investigation. It is less potent than Pomalidomide but significantly more active than the negative control. This result justifies progression to Tier 2 to test the hypothesis of direct CRBN engagement.

Tier 2: Secondary Assay — Direct Target Engagement

The Causality: A positive result in the cytotoxicity assay indicates a cellular effect but does not confirm the mechanism. To validate our hypothesis, we must demonstrate that the test compound physically interacts with its putative target, CRBN. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, non-radioactive proximity assay ideal for studying protein-protein or protein-ligand interactions in solution.[15][16][17]

The Self-Validating System: This competitive binding assay measures the ability of a test compound to displace a known fluorescent tracer ligand from the CRBN protein. The TR-FRET format is highly robust, tolerates DMSO, and its time-resolved nature minimizes background fluorescence, leading to high-quality data.[16][17][18] We will compare the displacement activity of our test compound against the known CRBN binder, Pomalidomide.

Experimental Protocol: CRBN Competitive Binding TR-FRET Assay
  • Reagent Preparation: Reconstitute recombinant GST-tagged CRBN/DDB1 protein complex, a biotinylated CRBN tracer ligand, and TR-FRET detection reagents (e.g., Terbium-cryptate labeled anti-GST antibody [Donor] and Streptavidin-d2 [Acceptor]) in assay buffer.

  • Compound Plating: In a 384-well low-volume plate, add serial dilutions of the Test Compound, Pomalidomide, and Glutaric Anhydride.

  • Reagent Addition: Add a pre-mixed solution of the GST-CRBN/DDB1 complex and the biotinylated tracer ligand to all wells.

  • Incubation: Incubate for 60 minutes at room temperature to allow compound binding to reach equilibrium.

  • Detection Reagent Addition: Add the pre-mixed TR-FRET antibody/acceptor solution.

  • Final Incubation: Incubate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) and normalize the data to controls (no compound vs. high concentration of positive control). Plot dose-response curves to determine the IC₅₀, which can be converted to a binding affinity constant (Ki).

Comparative Performance Data (Hypothetical)
CompoundClassCRBN Binding IC₅₀ (nM)
This compound Test Compound1,200
PomalidomidePositive Control150
Glutaric AnhydrideNegative Control> 100,000

Interpretation: The test compound shows direct, albeit moderate, binding to CRBN. This mechanistic result correlates with the cellular cytotoxicity observed in Tier 1 and strongly supports the hypothesis that the compound functions through a CRBN-dependent mechanism. The next logical step is to confirm the functional consequence of this binding.

Tier 3: Tertiary Assay — Functional Neosubstrate Degradation

The Causality: Binding to CRBN is necessary but not sufficient for CELMoD activity. The crucial functional output is the subsequent recruitment and degradation of a neosubstrate protein.[4][19][20] Measuring the degradation of a key neosubstrate like IKZF1 provides definitive proof of a functional molecular glue mechanism.

The Self-Validating System: We will employ a targeted protein degradation assay using a cell line where endogenous IKZF1 has been tagged with a small luminescent peptide (e.g., HiBiT).[9][21] This allows for precise, quantitative measurement of the target protein levels via a simple lytic "add-and-read" luminescence assay. This method is more quantitative and higher-throughput than traditional Western blotting. The degradation should be rescued by pre-treatment with a proteasome inhibitor (e.g., MG132) or an inhibitor of neddylation (e.g., MLN4924), confirming the degradation is dependent on the ubiquitin-proteasome system.

G cluster_0 Mechanism of CELMoD Action CELMoD Test Compound (Molecular Glue) CRBN CRBN CELMoD->CRBN Binds E3_Complex CRL4 E3 Ligase CRBN->E3_Complex Part of Neosubstrate IKZF1 (Neosubstrate) E3_Complex->Neosubstrate Recruits via Glue Ub Ubiquitin E3_Complex->Ub Adds Proteasome Proteasome Neosubstrate->Proteasome Enters Ub->Neosubstrate Tags for Degradation Degradation Degraded Fragments Proteasome->Degradation

Caption: Mechanism of CRBN-mediated neosubstrate degradation.

Experimental Protocol: HiBiT-IKZF1 Degradation Assay
  • Cell Plating: Seed HEK293T cells stably expressing endogenous IKZF1-HiBiT in a 96-well plate at 12,000 cells/well.[9]

  • Compound Treatment: Treat cells with a serial dilution of the Test Compound, Pomalidomide, and Glutaric Anhydride for 6-24 hours.

  • Control Wells: Include vehicle controls and rescue wells pre-treated for 1 hour with 10 µM MG132 before adding the test compounds.

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein that complements HiBiT to generate a luminescent signal.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: Normalize the signal to the vehicle control (100% IKZF1 level). Plot dose-response curves to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Comparative Performance Data (Hypothetical)
CompoundClassIKZF1 DC₅₀ (nM)IKZF1 Dₘₐₓ (%)
This compound Test Compound98075%
PomalidomidePositive Control50>90%
Glutaric AnhydrideNegative Control> 100,000<10%

Interpretation: The test compound induces potent, dose-dependent degradation of IKZF1, confirming its function as a molecular glue. While its DC₅₀ is higher than Pomalidomide, the robust Dₘₐₓ value clearly demonstrates a valid mechanism of action. The rescue experiment with MG132 (data not shown) would confirm this degradation is proteasome-dependent.

Conclusion

This comparative guide outlines a systematic, three-tiered in vitro assay funnel to characterize the biological activity of a novel compound, this compound. By starting with a broad phenotypic screen and progressively moving to more specific target engagement and functional assays, researchers can efficiently build a comprehensive profile of their molecule of interest.

The hypothetical data presented here illustrates a scenario where the test compound is a genuine, albeit moderately potent, CRBN molecular glue. It effectively induces cytotoxicity in a relevant cancer cell line, binds directly to the CRBN E3 ligase, and executes the functional degradation of the key neosubstrate IKZF1. This workflow, grounded in established and self-validating methodologies, provides a reliable and logical framework for decision-making in early-stage drug discovery.

References

  • Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction. PubMed. [Link]

  • Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs. Frontiers Media S.A. [Link]

  • Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates. Springer Link. [Link]

  • Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. PubMed. [Link]

  • How Immunomodulators Work in Multiple Myeloma. HealthTree Foundation. [Link]

  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Immunomodulatory Drugs (IMIDs). Belgian Hematology Society. [Link]

  • Cereblon E3 Ligase Pathway. Gosset. [Link]

  • Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. ACS Publications. [Link]

  • Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates. R Discovery. [Link]

  • Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. PubMed. [Link]

  • Methods to study Protein-Protein Interactions. Berthold Technologies. [Link]

  • Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. MDPI. [Link]

  • Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. National Center for Biotechnology Information (PMC - NIH). [Link]

  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. National Institutes of Health (NIH). [Link]

  • Targeting oncoproteins with a positive selection assay for protein degraders. ResearchGate. [Link]

  • Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay. PubMed Central. [Link]

  • Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. ASH Publications. [Link]

  • CRBN binding and E3 inhibition by thalidomide derivatives. ResearchGate. [Link]

  • Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. National Center for Biotechnology Information (PMC - NIH). [Link]

  • The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron. National Center for Biotechnology Information (PMC - NIH). [Link]

Sources

A Comparative Guide to In Vivo Studies of 2,6-Dioxopiperidine Derivatives as Cereblon E3 Ligase Modulators

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Dioxopiperidines in Targeted Protein Degradation

The dioxopiperidine scaffold is central to a class of synthetic molecules that have revolutionized cancer therapy. While various isomers exist, the 2,6-dioxopiperidine (glutarimide) core has garnered the most attention. This is primarily due to the discovery that thalidomide and its more potent analogs, lenalidomide and pomalidomide, function as "molecular glues."[1][2] These molecules bind to the Cereblon (CRBN) protein, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex.[3][4] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these factors is a key mechanism behind the powerful anti-myeloma and immunomodulatory effects of these drugs.[2][5]

This guide will compare the in vivo characteristics of lenalidomide and pomalidomide, focusing on preclinical data from relevant animal models to inform researchers on their differential efficacy, pharmacokinetics, and safety profiles.

Mechanism of Action: Modulating the Ubiquitin-Proteasome System

The therapeutic action of lenalidomide and pomalidomide is initiated by their binding to the CRBN component of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] This binding event creates a novel protein-protein interaction surface that recruits neosubstrates like Ikaros and Aiolos for polyubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation leads to both direct cytotoxic effects on tumor cells and a potent immunomodulatory response, including T-cell and NK-cell activation.[5][6]

Cereblon_Mechanism cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Drug & Target cluster_2 Ubiquitination & Degradation CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruits CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN ROC1 Rbx1 DDB1->ROC1 Drug Lenalidomide or Pomalidomide Drug->CRBN Binds to Ub Ubiquitin Neosubstrate->Ub Polyubiquitination Proteasome Proteasome Ub->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: Mechanism of Cereblon E3 Ligase Modulation.

Comparative In Vivo Efficacy in Multiple Myeloma Models

Both lenalidomide and pomalidomide have demonstrated significant antitumor activity in various preclinical models of multiple myeloma (MM).[7] However, pomalidomide is generally considered to be more potent.[6][8]

  • Lenalidomide: In xenograft models using human MM cell lines, lenalidomide has been shown to inhibit tumor growth and prolong survival.[9] Its efficacy is often enhanced when combined with other agents, such as dexamethasone.

  • Pomalidomide: Preclinical studies have shown that pomalidomide is effective in lenalidomide-resistant MM models.[8] It exhibits more potent direct anti-proliferative effects on MM cells compared to lenalidomide.[6] In a study using a subcutaneous MM1S xenograft model, both lenalidomide-dexamethasone (LD) and pomalidomide-dexamethasone (PD) combinations were effective, but interestingly, they did not show cross-resistance, suggesting differential mechanisms of acquired resistance.[10]

Parameter Lenalidomide Pomalidomide Reference
Relative Potency Less potentMore potent[6][8]
Activity in Len-Refractory Models N/AActive[8]
Combination Synergy Synergistic with dexamethasone and other agentsSynergistic with dexamethasone and other agents[7][10]
Immune Modulation T-cell and NK-cell activationStrong T-cell and NK-cell activation[5][6]

Comparative In Vivo Pharmacokinetics

The pharmacokinetic profiles of lenalidomide and pomalidomide have been characterized in several animal species and in humans.

  • Lenalidomide: In mice, lenalidomide exhibits high oral bioavailability, ranging from 60-75%.[11][12] It has a relatively short half-life of 3-4 hours in healthy human subjects.[11] In Chinese patients with multiple myeloma, the half-life was also approximately 3 hours.[13] A significant portion of the drug is excreted unchanged in the urine.[14]

  • Pomalidomide: Pomalidomide is also orally bioavailable, with over 70% absorption after a single oral dose in humans.[15] The time to maximum plasma concentration (Tmax) is typically between 2 and 3 hours.[15] Population pharmacokinetic modeling suggests that its clearance is not significantly affected by renal impairment.[16]

Parameter Lenalidomide (Mouse) Pomalidomide (Human) Reference
Oral Bioavailability ~60-75%>70%[11][12][15]
Tmax (Time to Peak Concentration) ~0.6-1.5 hours (Human)~2-3 hours[11][15]
Half-life (t1/2) ~3-4 hours (Human)~6.5-10.8 L/h (Clearance)[11][13][17]
Primary Route of Elimination Renal (excreted largely unchanged)Metabolized, with metabolites excreted renally[14]

In Vivo Safety and Toxicology

The safety profiles of lenalidomide and pomalidomide have been evaluated in various animal models. A key concern for this class of drugs is teratogenicity, a known and tragic side effect of the parent compound, thalidomide.

  • Lenalidomide: In developmental toxicity studies in rabbits, lenalidomide caused adverse effects on embryo-fetal development, but only at maternally toxic dosages.[18] However, a study in cynomolgus monkeys demonstrated teratogenic effects, including limb malformations, similar to those seen with thalidomide.[19] Other toxicities observed in animal studies include bone marrow atrophy and gastrointestinal inflammation in monkeys.[20]

  • Pomalidomide: Pomalidomide has also been shown to be teratogenic in rats and rabbits.[21] The toxicities observed in animal studies are similar to those of other immunomodulatory drugs, including myelosuppression (neutropenia, thrombocytopenia) and gastrointestinal disturbances.[21][22]

Standardized In Vivo Experimental Protocol: Multiple Myeloma Xenograft Model

This section outlines a typical workflow for evaluating the in vivo efficacy of a novel 2,6-dioxopiperidine derivative in a human multiple myeloma xenograft mouse model.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., MM.1S Human Myeloma Cell Line) start->cell_culture inoculation 2. Cell Inoculation (Subcutaneous injection into flank of immunocompromised mice) cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring (Calipers to measure volume) inoculation->tumor_growth randomization 4. Randomization (Group mice when tumors reach ~100-200 mm³) tumor_growth->randomization treatment 5. Treatment Initiation (Oral gavage with vehicle, Lenalidomide, or Pomalidomide) randomization->treatment monitoring 6. Continued Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring endpoint 7. Endpoint Analysis (Tumor growth inhibition, survival analysis, tissue collection) monitoring->endpoint finish End endpoint->finish

Caption: Workflow for a Multiple Myeloma Xenograft Study.

Step-by-Step Methodology:

  • Animal Model Selection: Immunocompromised mice, such as NOD/SCID or SCID, are commonly used for xenograft studies to prevent rejection of human tumor cells.[23][24]

  • Cell Line Preparation: A human multiple myeloma cell line (e.g., MM.1S, RPMI-8226) is cultured under standard conditions.[23]

  • Tumor Inoculation: A suspension of tumor cells (typically 5-10 million cells in a matrix like Matrigel) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight and general health are also monitored.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, lenalidomide, pomalidomide). The drugs are typically administered daily via oral gavage.[11][12]

  • Efficacy Endpoints: The primary endpoint is often tumor growth inhibition. Survival can also be assessed as a secondary endpoint.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for analysis of target protein degradation (e.g., Ikaros, Aiolos) by Western blot or immunohistochemistry to confirm the mechanism of action.

Conclusion and Future Directions

Lenalidomide and pomalidomide are highly effective 2,6-dioxopiperidine derivatives that have significantly improved outcomes for patients with multiple myeloma. Their mechanism of action through the targeted degradation of neosubstrates via the CRL4-CRBN E3 ligase complex represents a paradigm shift in drug development.[1] In vivo studies have been crucial in elucidating their efficacy, pharmacokinetic properties, and safety profiles. Pomalidomide generally exhibits greater potency and is effective in cases of lenalidomide resistance.[8]

Future research in this area will likely focus on the development of next-generation Cereblon E3 ligase modulators (CELMoDs) with improved potency, selectivity, and safety profiles.[2] Furthermore, the principles learned from these "molecular glues" are being applied to the design of proteolysis-targeting chimeras (PROTACs), which leverage the CRBN E3 ligase to degrade a wider range of disease-causing proteins.[3][4] The robust preclinical in vivo models and methodologies established for lenalidomide and pomalidomide will be instrumental in the evaluation of these novel therapeutic agents.

References

  • Liu, T. et al. (2012). Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice. Journal of the American Association for Laboratory Animal Science. [Link]

  • Konnick, D. Q. et al. (2017). Preclinical animal models of multiple myeloma. American Journal of Hematology. [Link]

  • Paíno, T. et al. (2015). In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone. Cancer. [Link]

  • Gosset. (n.d.). Cereblon E3 Ligase Pathway. Gosset. [Link]

  • Liu, T. et al. (2012). Pharmacokinetics and tissue disposition of lenalidomide in mice. Journal of the American Association for Laboratory Animal Science. [Link]

  • Asatsuma-Okumura, T. et al. (2019). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. ResearchGate. [Link]

  • Fair, R. R. et al. (2019). Animal Models of Multiple Myeloma. Methods in Molecular Biology. [Link]

  • Mishra, P. et al. (2021). Animal Models of Multiple Myeloma Bone Disease. Frontiers in Oncology. [Link]

  • Max Delbrück Center for Molecular Medicine. (2023). Novel disease models for multiple myeloma. Max Delbrück Center. [Link]

  • Chesi, M. et al. (2024). Immunocompetent Mouse Models of Multiple Myeloma: Therapeutic Implications. Hematology/Oncology Clinics of North America. [Link]

  • Grokipedia. (n.d.). Cereblon E3 ligase modulator. Grokipedia. [Link]

  • Wikipedia. (n.d.). Cereblon E3 ligase modulator. Wikipedia. [Link]

  • Chamberlain, P. P. & Hamann, L. G. (2019). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. ACS Medicinal Chemistry Letters. [Link]

  • Christian, M. S. et al. (2007). Evaluation of the developmental toxicity of lenalidomide in rabbits. Birth Defects Research Part B: Developmental and Reproductive Toxicology. [Link]

  • FDA. (2005). Pharmacology Review(s). accessdata.fda.gov. [Link]

  • Gandhi, A. K. et al. (2015). Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets. Blood. [Link]

  • Ema, M. et al. (2022). Embryo-fetal exposure and developmental outcome of lenalidomide following oral administration to pregnant cynomolgus monkeys. Reproductive Toxicology. [Link]

  • Dimopoulos, M. A. et al. (2013). Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma. Therapeutic Advances in Hematology. [Link]

  • Gandhi, A. K. et al. (2015). Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets. Blood. [Link]

  • Bringhen, S. et al. (2013). Evaluation of the pharmacokinetics, preclinical, and clinical efficacy of lenalidomide for the treatment of multiple myeloma. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Christian, M. S. et al. (2007). Evaluation of the developmental toxicity of lenalidomide in rabbits. ResearchGate. [Link]

  • Cho, S. F. et al. (2020). The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models. Blood Advances. [Link]

  • ResearchGate. (n.d.). An Embryo-Fetal Developmental Toxicity Study of Lenalidomide in Cynomolgus Monkeys. ResearchGate. [Link]

  • Cho, S. F. et al. (2020). The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models. Blood Advances. [Link]

  • AIR Unimi. (n.d.). Immunomodulatory drugs lenalidomide and pomalidomide inhibit multiple Myeloma-induced osteoclast formation and the RANKL/OPG ratio in the myeloma microenvironment targeting the expression of adhesion molecules. AIR Unimi. [Link]

  • Gay, F. et al. (2013). Pharmacokinetic evaluation of pomalidomide for the treatment of myeloma. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Pomalyst. (n.d.). What is the approval history and clinical development pathway of Pomalyst? Pomalyst. [Link]

  • HealthTree Foundation. (2020). How Pomalidomide Works to Kill Multiple Myeloma. HealthTree Foundation. [Link]

  • Gandhi, A. K. et al. (2015). Abstract 1354: Comparison of pomalidomide dosing strategies in lenalidomide-refractory myeloma: Impact on clinical outcome, immune activation and cereblon targets. Cancer Research. [Link]

  • FDA. (2013). Office Director Decisional Memo. accessdata.fda.gov. [Link]

  • ResearchGate. (n.d.). Pomalidomide (POM) promotes T-cell–mediated antitumor immunity in vivo. ResearchGate. [Link]

  • FDA. (2012). 204026Orig1s000. accessdata.fda.gov. [Link]

  • Richardson, P. G. et al. (2013). Phase 1 study of pomalidomide MTD, safety, and efficacy in patients with refractory multiple myeloma who have received lenalidomide and bortezomib. Blood. [Link]

  • El-Sharkawi, D. (2016). The safety of pomalidomide for the treatment of multiple myeloma. Expert Opinion on Drug Safety. [Link]

  • Chen, N. et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics. [Link]

  • Onoda, M. et al. (1994). bis(2,6-dioxopiperaxine) derivatives, topoisomerase II inhibitors which do not form a DNA cleavable complex, induce thymocyte apoptosis. Biochemistry and Molecular Biology International. [Link]

  • Lu, J. et al. (2016). Pharmacokinetics and bioequivalence evaluation of lenalidomide in Chinese patients with multiple myeloma. Chinese Medical Journal. [Link]

  • Li, Y. et al. (2015). Population Pharmacokinetics of Pomalidomide. The Journal of Clinical Pharmacology. [Link]

  • Semantic Scholar. (n.d.). Pharmacokinetic evaluation of pomalidomide for the treatment of myeloma. Semantic Scholar. [Link]

  • Li, Y. et al. (2015). (PDF) Population Pharmacokinetics of Pomalidomide. ResearchGate. [Link]

  • Li, Y. et al. (2015). Population pharmacokinetics of pomalidomide. The Journal of Clinical Pharmacology. [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Characterization of Dibenzothiophene Derivatives [125I]Iodo-ASEM and [18F]ASEM as Radiotracers of Homo- and Heteromeric α7 Nicotinic Acetylcholine Receptors. MDPI. [Link]

  • Zhuravel, I. et al. (2022). In silico and in vivo studies of hypoglycemic activity of novel thienopyridine and dihydropyridine derivatives. ResearchGate. [Link]

  • Ullah, A. et al. (2025). Exploring In Vivo Anti-Diabetic Potential of 2,3 and 2,6-dichloroindolinone: Biochemical and Histological Evidences. PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Ethyl-2,4-dioxopiperidine Scaffolds: An In-Depth Analysis of N-Protecting Group Strategies and Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine-2,4-dione framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic introduction of substituents onto this ring system is crucial for modulating pharmacological activity. This guide focuses on "TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE," a key intermediate in the synthesis of various therapeutic agents, including selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[1][2]

The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in the synthesis and subsequent reactions of this intermediate.[3] This guide will provide a comprehensive comparison of the standard synthetic approach utilizing the N-Boc protecting group with alternative strategies. We will explore the use of alternative N-protecting groups, namely Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), and an alternative synthetic pathway, the Dieckmann cyclization, for the construction of the piperidine-2,4-dione ring.

This analysis is designed for researchers, scientists, and drug development professionals, offering an objective comparison of synthetic methodologies supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, providing a trustworthy and authoritative resource for the synthesis of 5-substituted-2,4-dioxopiperidines.

Core Compound and the Role of the N-Boc Protecting Group

The title compound, this compound, features a piperidine-2,4-dione core with an ethyl group at the 5-position and a Boc protecting group on the nitrogen atom. The Boc group is instrumental in controlling the reactivity of the piperidine nitrogen, preventing unwanted side reactions during synthetic manipulations.[3] Its stability in a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it a popular choice in multistep synthesis.[4]

Comparative Analysis of Synthetic Strategies

We will now explore two primary synthetic strategies for obtaining the 5-ethyl-2,4-dioxopiperidine core:

  • Strategy 1: γ-Alkylation of a Pre-formed N-Protected Piperidine-2,4-dione. This is a convergent approach where the piperidine-2,4-dione ring is first synthesized with a protecting group, followed by the introduction of the ethyl group at the 5-position.

  • Strategy 2: Dieckmann Cyclization. This is a linear approach where an acyclic precursor containing the ethyl substituent is cyclized to form the desired piperidine-2,4-dione ring.

Strategy 1: γ-Alkylation of N-Protected Piperidine-2,4-diones

This strategy involves the synthesis of an N-protected piperidine-2,4-dione followed by regioselective alkylation at the γ-position (C5). The choice of the N-protecting group is critical and influences the overall efficiency and orthogonality of the synthetic route.

The selection of an appropriate amine protecting group is a crucial decision in multi-step synthesis. The ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable with high yield and minimal side products.[5]

Parameter N-Boc (tert-Butoxycarbonyl) N-Cbz (Carboxybenzyl) N-Fmoc (9-Fluorenylmethyloxycarbonyl)
Introduction Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Stability Stable to base, nucleophiles, and hydrogenolysis. Labile to acid.[4]Stable to acid and base. Labile to hydrogenolysis.[1]Stable to acid and hydrogenolysis. Labile to base (e.g., piperidine).[6]
Deprotection Conditions Acidic (e.g., TFA, HCl in dioxane)[7]Catalytic hydrogenolysis (e.g., H₂/Pd-C)[1]Basic (e.g., 20% piperidine in DMF)[6]
Key Advantages Good orthogonality with Cbz and Fmoc; generally clean deprotection.[4]Crystalline derivatives aid purification; orthogonal to Boc and Fmoc.[7]Orthogonal to Boc and Cbz; useful in solid-phase synthesis.[]
Potential Drawbacks Strong acid for deprotection may not be suitable for acid-sensitive substrates.[7]Catalyst poisoning can be an issue; not suitable for molecules with other reducible functional groups.[1]The dibenzofulvene byproduct of deprotection can sometimes be problematic.[6]

Protocol 1: Synthesis of this compound

This protocol is based on the regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione.[9]

Step 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate [10]

  • To a stirred solution of 3-((tert-butoxycarbonyl)amino)propanoic acid (1 equivalent) and Meldrum's acid (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add 4-dimethylaminopyridine (DMAP, 1.5 equivalents).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equivalents) portion-wise and stir the reaction mixture at room temperature for 12 hours.

  • Dilute the reaction mixture with dichloromethane and wash with 5% aqueous potassium bisulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. Dissolve the crude product in ethyl acetate and reflux for 4 hours.

  • Evaporate the volatiles under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate. Expected Yield: ~70% .

Step 2: γ-Alkylation [9]

  • Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1 equivalent) in anhydrous THF and cool to -20 °C.

  • Add lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equivalents) dropwise and stir for 30 minutes.

  • Add ethyl iodide (3-5 equivalents) and continue stirring at -20 °C for 1-1.5 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound. Expected Yield: 60-70% .

Protocol 2: Synthesis of Benzyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate (Alternative)

This protocol outlines a similar approach using the Cbz protecting group.

Step 1: Synthesis of Benzyl 2,4-dioxopiperidine-1-carboxylate

  • This would be synthesized in a similar manner to the N-Boc analogue, starting from 3-(((benzyloxy)carbonyl)amino)propanoic acid.

Step 2: γ-Alkylation

  • The alkylation would proceed similarly to the N-Boc derivative, using a strong base like LiHMDS followed by the addition of ethyl iodide.

Protocol 3: Synthesis of (9H-fluoren-9-yl)methyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate (Alternative)

This protocol outlines the approach using the Fmoc protecting group.

Step 1: Synthesis of (9H-fluoren-9-yl)methyl 2,4-dioxopiperidine-1-carboxylate

  • This would be synthesized from 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid.

Step 2: γ-Alkylation

  • The alkylation would follow a similar procedure to the N-Boc and N-Cbz analogues.

G cluster_0 Synthesis of N-Protected Piperidine-2,4-dione cluster_1 γ-Alkylation cluster_2 Deprotection N-Protected_Amino_Acid N-Protected-β-alanine Coupling_and_Cyclization EDCI, DMAP Then heat N-Protected_Amino_Acid->Coupling_and_Cyclization Meldrums_Acid Meldrum's Acid Meldrums_Acid->Coupling_and_Cyclization N-Protected_Dioxopiperidine N-Protected-2,4-dioxopiperidine Coupling_and_Cyclization->N-Protected_Dioxopiperidine Alkylation_Step 1. Strong Base (e.g., LiHMDS) 2. Ethyl Iodide N-Protected_Dioxopiperidine->Alkylation_Step Final_Product N-Protected-5-ethyl-2,4-dioxopiperidine Alkylation_Step->Final_Product Deprotection_Step Deprotection Final_Product->Deprotection_Step Deprotected_Product 5-Ethyl-2,4-dioxopiperidine Deprotection_Step->Deprotected_Product

Caption: General workflow for the γ-alkylation approach.

Strategy 2: Dieckmann Cyclization

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation can yield a cyclic ketone.[11][12] This strategy offers a powerful alternative for the synthesis of the 5-ethyl-2,4-dioxopiperidine core, building the ring with the desired substituent already in place.

The Dieckmann cyclization is particularly well-suited for the formation of five- and six-membered rings.[12] By starting with an appropriately substituted acyclic diester, the 5-ethylpiperidine-2,4-dione can be synthesized directly, potentially reducing the number of synthetic steps compared to the alkylation approach.

Protocol 4: Synthesis of 5-Ethylpiperidine-2,4-dione via Dieckmann Cyclization

Step 1: Synthesis of the Acyclic Precursor (Diethyl 3-(alkoxycarbonylamino)pentanedioate)

  • Start with a suitable precursor such as diethyl 3-aminopentanedioate.

  • Protect the amino group with the desired protecting group (e.g., Boc, Cbz, or Fmoc) using standard conditions. For example, for N-Boc protection, react with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Step 2: Dieckmann Cyclization

  • To a solution of the N-protected diester (1 equivalent) in an anhydrous solvent such as toluene or THF, add a strong base like sodium ethoxide or sodium hydride (1.1 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to reflux to promote the intramolecular cyclization.

  • After completion (monitored by TLC), cool the reaction and quench by the addition of aqueous acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the N-protected 3-(ethoxycarbonyl)-5-ethylpiperidine-2,4-dione.

Step 3: Hydrolysis and Decarboxylation

  • The resulting β-keto ester can be subjected to acidic or basic hydrolysis followed by decarboxylation upon heating to afford the N-protected 5-ethylpiperidine-2,4-dione.

G Acyclic_Precursor N-Protected Diethyl 3-aminopentanedioate Dieckmann_Cyclization Strong Base (e.g., NaOEt) Acyclic_Precursor->Dieckmann_Cyclization Beta_Keto_Ester N-Protected 3-(ethoxycarbonyl)- 5-ethylpiperidine-2,4-dione Dieckmann_Cyclization->Beta_Keto_Ester Hydrolysis_Decarboxylation Hydrolysis and Decarboxylation Beta_Keto_Ester->Hydrolysis_Decarboxylation Final_Product N-Protected-5-ethyl- 2,4-dioxopiperidine Hydrolysis_Decarboxylation->Final_Product Deprotection Deprotection Final_Product->Deprotection Deprotected_Product 5-Ethyl-2,4-dioxopiperidine Deprotection->Deprotected_Product

Caption: Synthetic workflow for the Dieckmann cyclization approach.

Performance Comparison and Discussion

Parameter Strategy 1: γ-Alkylation Strategy 2: Dieckmann Cyclization
Convergence More convergent, allowing for late-stage introduction of the ethyl group.Linear synthesis.
Regioselectivity Generally good γ-selectivity can be achieved with appropriate choice of base and conditions.[9]The position of the ethyl group is pre-determined by the starting material.
Number of Steps Can be longer if the synthesis of the piperidine-2,4-dione is complex.Potentially fewer steps to the final substituted ring.
Scalability The alkylation step can be readily scaled up.Dieckmann cyclizations are generally scalable.
Substrate Scope A variety of alkyl groups can be introduced at the 5-position.Requires the synthesis of a specific acyclic precursor for each desired substituent.
Potential Issues Potential for O-alkylation or dialkylation as side products.The synthesis of the acyclic precursor can be challenging.

Expertise & Experience Insights:

The choice between these two strategies often depends on the availability of starting materials and the desired diversity of final products. The γ-alkylation approach is highly versatile for creating a library of 5-substituted piperidine-2,4-diones from a common intermediate. The regioselectivity of the alkylation is a key consideration, and the use of lithium-based counter-ions has been shown to be crucial for achieving high γ-selectivity.[9]

The Dieckmann cyclization is an elegant and often efficient method when a specific 5-substituted derivative is the primary target. The success of this route hinges on the efficient synthesis of the acyclic diester precursor.

Conclusion

The synthesis of "this compound" and its analogues can be effectively achieved through two primary strategies: γ-alkylation of a pre-formed N-protected piperidine-2,4-dione and Dieckmann cyclization. The choice of the N-protecting group (Boc, Cbz, or Fmoc) in the alkylation approach offers flexibility and orthogonality, which is critical in complex multi-step syntheses. The Dieckmann cyclization provides a more direct route to the target molecule, provided the acyclic precursor is readily available.

This guide has provided a detailed comparison of these methodologies, including experimental protocols and a discussion of their respective advantages and disadvantages. By understanding the nuances of each approach, researchers can make informed decisions to best suit their synthetic goals in the pursuit of novel therapeutics based on the piperidine-2,4-dione scaffold.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Advanced Chemical Synthesis.
  • Wikipedia. Dieckmann condensation. Available from: [Link]

  • Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024). Available from: [Link]

  • Marson, C. M., & Coote, S. C. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Available from: [Link]

  • Pharmaffiliates. Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Available from: [Link]

  • BIOFOUNT. This compound. Available from: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]

  • Molecules. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). PMC - NIH. Available from: [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2007). Available from: [Link]

  • Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2023). Available from: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020). Available from: [Link]

  • ResearchGate. Regioselective g-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. (2007). Available from: [Link]

  • ResearchGate. Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. Available from: [Link]

  • ResearchGate. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. (2018). Available from: [Link]

  • ResearchGate. Selective benzylic lithiation of N-Boc-2-phenylpiperidine and pyrrolidine: Expedient synthesis of a 2,2-disubstituted piperidine NK1 antagonist. (2006). Available from: [Link]

  • ResearchGate. Synthesis of N-Cbz-protected aminopolyols. Available from: [Link]

  • ResearchGate. (9H-fluoren-9-yl)methyl(2S,3R,7S). Available from: [Link]

  • ResearchGate. Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2011). Available from: [Link]

  • ResearchGate. Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. (2020). Available from: [Link]

  • NIH. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2019). Available from: [Link]

  • NIH. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). Available from: [Link]

  • PubMed. Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. (2020). Available from: [Link]

  • SpectraBase. N-Benzyl-N-ethylformamide. Available from: [Link]

  • Chem-Impex. Nα-Fmoc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid. Available from: [Link]

  • PubChem. tert-Butyl 4-iodopiperidine-1-carboxylate. Available from: [Link]

  • PubChem. tert-Butyl 3,5-dioxopiperidine-1-carboxylate. Available from: [Link]

  • Organic Syntheses. L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. Available from: [Link]

  • YouTube. Dieckmann condensation. (2019). Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides a detailed operational and safety framework for TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE, a compound of interest in contemporary research. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this directive is constructed upon the foundational principles of chemical safety, risk assessment, and the known hazard profiles of structurally related piperidine derivatives.[1][2] Our primary objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Precautionary Principle: A Proactive Stance on Safety

Given that this compound is a novel compound, it must be treated as a potentially hazardous substance. The recommendations outlined herein are based on the toxicological profiles of analogous piperidine compounds, which are known to exhibit a range of health effects, including but not limited to skin and eye irritation, respiratory tract irritation, and potential toxicity upon ingestion or dermal absorption.[3][4] A thorough risk assessment is the first and most critical step before commencing any experimental work.[2][5]

Engineering Controls: Your First Line of Defense

The primary method for mitigating exposure to any potentially hazardous chemical is through robust engineering controls. All handling of this compound, including weighing, reconstitution, and aliquoting, should be conducted within a certified chemical fume hood.[6] This ensures that any vapors, aerosols, or dusts are effectively contained and exhausted, minimizing the risk of inhalation.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.[7][8][9]

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldSafety goggles must provide a complete seal around the eyes to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles, especially during procedures with a higher risk of splashing, such as when handling larger volumes or during transfers.[7][8]
Hands Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered. It is crucial to double-glove to provide an additional layer of protection. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.[7][10]
Body Laboratory CoatA fully buttoned, long-sleeved laboratory coat made of a flame-retardant material is mandatory. This will protect your skin and personal clothing from accidental spills and contamination.[8][11]
Respiratory N95 Respirator (as needed)While working in a chemical fume hood should be sufficient, an N95 respirator may be necessary for certain procedures that could generate a higher concentration of airborne particles, such as during spill cleanup. The use of a respirator requires prior medical clearance and fit-testing.[8]

Procedural Workflow for Safe Handling

The following step-by-step protocol provides a structured approach to the safe handling of this compound. This workflow is designed to minimize exposure at every stage of the process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Materials prep_hood->prep_materials handle_weigh 4. Weigh Compound in Fume Hood handle_dissolve 5. Dissolve/Reconstitute in Fume Hood handle_weigh->handle_dissolve handle_aliquot 6. Aliquot and Seal handle_dissolve->handle_aliquot cleanup_decontaminate 7. Decontaminate Work Surface cleanup_waste 8. Dispose of Contaminated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.